Product packaging for 2-APB hydrochloride(Cat. No.:CAS No. 3710-48-3)

2-APB hydrochloride

Cat. No.: B160591
CAS No.: 3710-48-3
M. Wt: 211.69 g/mol
InChI Key: OVKCXMIMFDYSMP-UHFFFAOYSA-N
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Description

2-APB is an analog of the designer drug 6-APB (benzo fury), a stimulant and entactogen belonging to the amphetamine and the phenethylamine classes. Certain benzofuryl derivatives are reported to have selective monoamine oxidase-A inhibitory activity. This product is intended for forensic and research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B160591 2-APB hydrochloride CAS No. 3710-48-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-2-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKCXMIMFDYSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469919
Record name AGN-PC-00DAGO
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-48-3
Record name 2-Apb hydrochloride
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Record name NSC53641
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53641
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Record name AGN-PC-00DAGO
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Record name 2-APB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VQJ6ZW3EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-APB Hydrochloride's Mechanism of Action on IP3 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminoethoxydiphenyl borate (2-APB) hydrochloride is a widely utilized chemical probe in calcium signaling research, primarily recognized for its modulatory effects on inositol 1,4,5-trisphosphate receptors (IP3Rs). Initially characterized as a membrane-permeable antagonist of IP3-induced calcium release, the understanding of 2-APB's mechanism of action has evolved to reveal a more complex pharmacological profile. This guide provides a comprehensive technical overview of 2-APB's interaction with IP3Rs, delineates its significant off-target effects on other key components of the calcium signaling machinery, presents quantitative data for its activity, and details common experimental protocols for its study. A critical evaluation of its utility and limitations is provided to aid in the design and interpretation of experiments in the fields of cell biology and drug discovery.

Core Mechanism of Action at the IP3 Receptor

2-APB is primarily known as a functional antagonist of IP3 receptors, which are intracellular ligand-gated calcium channels located on the endoplasmic reticulum (ER) membrane. The binding of inositol 1,4,5-trisphosphate (IP3) to its receptor initiates the release of stored calcium from the ER into the cytoplasm, a fundamental step in many cellular signaling pathways.

2-APB inhibits this process in a manner that is described as non-competitive with IP3.[1] This suggests that 2-APB does not bind to the same site as IP3 but rather modulates the receptor's ability to transduce the IP3 binding signal into channel opening.[2][3] The inhibitory effect of 2-APB on IP3-induced calcium release is concentration-dependent.[4][5] However, its efficacy can be inconsistent and is influenced by the intracellular concentration of IP3, with high levels of IP3 potentially overcoming the inhibitory effects of 2-APB.[4]

Interestingly, there is evidence for subtype-specific inhibition by 2-APB. Studies using DT40 cells expressing individual IP3R subtypes have shown that IP3R1 is more sensitive to inhibition by 2-APB than IP3R2 and IP3R3.[5][6]

Off-Target Effects and Broader Pharmacological Profile

A crucial aspect of 2-APB's pharmacology is its significant activity on other components of the calcium signaling toolkit. These off-target effects are critical to consider when interpreting experimental data.

Modulation of Store-Operated Calcium Entry (SOCE)

2-APB exhibits a complex, biphasic effect on store-operated calcium entry (SOCE), a major calcium influx pathway activated by the depletion of ER calcium stores.[7]

  • Potentiation at low concentrations (<10 µM): At lower concentrations, 2-APB can enhance SOCE and the associated calcium release-activated Ca2+ current (ICRAC).[1][8]

  • Inhibition at high concentrations (>10 µM): At higher concentrations, 2-APB inhibits SOCE and ICRAC.[1][7]

Importantly, these effects on SOCE are independent of IP3 receptors, as they are observed in cell lines genetically deficient in all three IP3R isoforms.[1][9] This indicates a direct effect on the core SOCE machinery, which includes the ER calcium sensor STIM1 and the plasma membrane calcium channel Orai1.[10][11] 2-APB has been shown to block the formation of STIM1 puncta, a critical step in the activation of SOCE.[10]

Interaction with Transient Receptor Potential (TRP) Channels

2-APB is a broad-spectrum modulator of various Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in a wide range of sensory processes.[7][12]

  • Inhibition: 2-APB blocks several TRP channels, including TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, and TRPP2.[7][12]

  • Activation: At higher concentrations, it can stimulate other TRP channels, such as TRPV1, TRPV2, and TRPV3.[7][13]

This promiscuous activity on TRP channels necessitates careful experimental design to isolate its effects on IP3Rs.

Other Reported Cellular Targets
  • SERCA Pumps: 2-APB has been reported to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, which are responsible for pumping calcium from the cytoplasm back into the ER.[4][5] This inhibition would lead to a slower clearance of cytosolic calcium and a gradual depletion of ER calcium stores.

  • Mitochondria: Some studies have indicated that 2-APB can affect mitochondrial calcium uptake.[14]

Quantitative Data on 2-APB Activity

The following table summarizes key quantitative parameters for the action of 2-APB on various cellular targets. These values can vary depending on the cell type and experimental conditions.

TargetParameterValueCell Type/SystemReference
IP3 Receptors IC50 (Inhibition of IP3-induced Ca2+ release)42 µMRat cerebellar microsomes[7]
IC50 (Inhibition of IP3-induced Ca2+ release)~36 µMA7r5 cells[2]
Store-Operated Ca2+ Entry Potentiation of ICRAC (Apparent K1/2)~3 µMJurkat T cells[1]
Inhibition of ICRAC (Apparent K1/2)~10 µMJurkat T cells[1]
TRP Channels IC50 (Block of TRPC5 channels)20 µMHEK-293 cells[12]
EC50 (Activation of TRPV3)28 µMHEK-293 cells[13]
SERCA Pumps Half-maximal inhibition~91 µMA7r5 cells[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by 2-APB

The following diagram illustrates the primary signaling pathways affected by 2-APB, highlighting its dual role in both IP3R-mediated calcium release and store-operated calcium entry.

G cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum PLC PLC IP3 IP3 PLC->IP3 GPCR GPCR GPCR->PLC Orai1 Orai1 Ca_cyto Cytosolic Ca2+ Orai1->Ca_cyto Ca2+ Influx (SOCE) TRP TRP Channel IP3R IP3 Receptor Ca_ER Ca2+ Store IP3R->Ca_ER Depletes IP3R->Ca_cyto Ca2+ Release STIM1 STIM1 STIM1->Orai1 Activates Ca_ER->STIM1 Senses Ca2+ depletion Agonist Agonist Agonist->GPCR IP3->IP3R TwoAPB 2-APB TwoAPB->Orai1 Modulates (Dose-dependent) TwoAPB->TRP Modulates TwoAPB->IP3R Inhibits TwoAPB->STIM1 Inhibits Puncta Formation

Caption: Signaling pathways affected by 2-APB.

Experimental Workflow for Dissecting 2-APB's Effects

This diagram outlines a logical workflow to differentiate the effects of 2-APB on IP3R-mediated calcium release from its effects on store-operated calcium entry.

G cluster_IP3R Assessing IP3R-dependent Effects cluster_SOCE Assessing SOCE-dependent Effects start Start: Select appropriate cell model (e.g., HEK293, DT40 WT vs IP3R KO) A1 Stimulate with an IP3-generating agonist (e.g., carbachol, histamine) start->A1 B1 Deplete ER Ca2+ stores with SERCA inhibitor (e.g., thapsigargin) in Ca2+-free medium start->B1 A2 Measure cytosolic Ca2+ response (Calcium Imaging) A1->A2 A3 Apply 2-APB and re-stimulate A2->A3 A4 Observe inhibition of agonist-induced Ca2+ release A3->A4 end_A end_A A4->end_A Conclusion: 2-APB inhibits IP3R-mediated Ca2+ release B2 Re-introduce extracellular Ca2+ B1->B2 B3 Measure Ca2+ influx (SOCE) B2->B3 B4 Repeat with 2-APB pre-incubation (low and high concentrations) B5 Observe biphasic effect on SOCE B4->B5 end_B end_B B5->end_B Conclusion: 2-APB directly modulates SOCE machinery independent of IP3Rs

References

An In-depth Technical Guide to 2-Aminoethyl Diphenylborinate (2-APB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

2-Aminoethyl diphenylborinate, commonly abbreviated as 2-APB, is an organoboron compound widely recognized for its versatile roles in organic synthesis and, more prominently, as a modulator of intracellular calcium (Ca²⁺) signaling.[1][2] Its structure features a diphenylborinic acid core esterified with 2-aminoethanol. This unique arrangement confers membrane permeability, allowing it to interact with intracellular targets.[3]

Chemical Structure:

  • IUPAC Name: 2-(Diphenylboranyloxy)ethan-1-amine

  • Synonyms: (2-Aminoethoxy)diphenylborane, Diphenylborinic acid 2-aminoethyl ester, 2-APB[1][4]

  • Linear Formula: (C₆H₅)₂BOCH₂CH₂NH₂

Chemical Structure of 2-Aminoethyl diphenylborinate

Figure 1: 2D Chemical Structure of 2-Aminoethyl Diphenylborinate (PubChem CID: 1598).

Physicochemical and Spectroscopic Data

The fundamental properties of 2-APB are critical for its application in experimental settings. The data below has been compiled from various chemical suppliers and research articles.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₆BNO[1][4]
Molecular Weight 225.1 g/mol [4][5]
CAS Number 524-95-8[1][4]
Appearance White to off-white or pale cream crystalline powder[4][6]
Melting Point 188 - 195 °C[4][6]
Purity ≥97%
Solubility DMSO: ~20 mg/mLDMF: ~20 mg/mLEthanol: ~5 mg/mLPBS (pH 7.2): ~0.05 mg/mL[5]
Storage Temperature -20°C[5]
¹H NMR (300 MHz, DMSO-d₆) δ 7.43–7.33 (m, 4H), 7.20–7.10 (m, 4H), 7.08–7.00 (m, 1H), 6.11 (s, 2H, NH₂), 3.75 (t, J = 6.5, 2H, OCH₂), 2.82 (p, J = 6.2, 2H, NCH₂)
¹³C NMR (75 MHz, DMSO-d₆) δ 133.38, 131.43, 129.85, 126.69, 126.44, 125.05, 62.45 (OCH₂), 41.36 (NCH₂)
¹¹B NMR (96 MHz, DMSO-d₆) δ 4.14

Synthesis and Experimental Protocols

General Synthesis of 2-APB Analogues

A common route for synthesizing 2-APB and its derivatives involves a multi-step process starting from halogenated aryl compounds. This method provides flexibility for creating a library of analogues for structure-activity relationship (SAR) studies.[7]

Protocol:

  • Lithium-Halogen Exchange: A mono-halogenated aryl bromide or iodide is dissolved in an appropriate solvent (e.g., a 4:1 mixture of toluene/THF). The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, forming the corresponding aryl lithium species.

  • Reaction with Boronic Ester: The freshly prepared aryl lithium species is then reacted with a phenylboronic acid pinacol ester. This reaction forms the diaryl borinic acid intermediate.

  • Work-up and Purification: The reaction is quenched, and the crude aryl phenyl borinic acid is extracted. A quick flash chromatography step is often employed for initial purification.

  • Esterification: The purified borinic acid is subsequently esterified with 2-aminoethanol in a suitable solvent like ethanol. The reaction is typically run for 1 hour at room temperature.

  • Final Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting residue is dried under high vacuum to yield the final 2-aminoethyl diphenylborinate product as a powder.[7]

G A Aryl Halide (Bromide or Iodide) B Aryl Lithium Species A->B  n-BuLi, -78°C (Li-Halogen Exchange) D Aryl Phenyl Borinic Acid (Crude) B->D C Phenylboronic Acid Pinacol Ester C->D Reaction E Purified Borinic Acid D->E Flash Chromatography G 2-Aminoethyl Diphenylborinate (Final Product) E->G F 2-Aminoethanol F->G Esterification (Ethanol, RT)

A simplified workflow for the synthesis of 2-APB analogues.
Protocol for Measuring Store-Operated Calcium Entry (SOCE)

The biological activity of 2-APB is frequently assessed by measuring its effect on intracellular Ca²⁺ concentration using fluorometric imaging.[8][9] A common method involves a fluorometric imaging plate reader (FLIPR) and Ca²⁺-sensitive dyes like Fura-2 AM.[10]

Protocol:

  • Cell Preparation: Seed cells (e.g., MDA-MB-231) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.[10]

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HEPES-buffered saline). Load the cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) in the buffer, often containing a mild detergent like Pluronic F-127 to aid dispersion. Incubate for 30-60 minutes at 37°C.[10][11]

  • Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with varying concentrations of 2-APB (or vehicle control, e.g., DMSO) in a nominal calcium-free (NCF) buffer for approximately 10 minutes.[7]

  • Store Depletion: To initiate store depletion, add an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), such as thapsigargin (Tg, ~2.5 µM), to the NCF buffer. This prevents Ca²⁺ re-uptake into the ER, leading to its passive depletion.[7]

  • Measurement of SOCE: After the ER stores are depleted, re-introduce Ca²⁺ to the extracellular solution. Measure the subsequent rise in intracellular Ca²⁺ using a fluorescence plate reader (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).[10] The increase in fluorescence ratio (F340/F380) reflects the influx of Ca²⁺ through store-operated channels.

  • Data Analysis: Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after Ca²⁺ re-addition. Compare the response in 2-APB-treated cells to the vehicle control.

Mechanism of Action: Modulation of SOCE

2-APB is best known as a modulator of Store-Operated Calcium Entry (SOCE), a crucial Ca²⁺ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores.[8][9] This process is primarily mediated by the interaction between the ER Ca²⁺ sensor, STIM1 (Stromal Interaction Molecule 1), and the plasma membrane Ca²⁺ channel, Orai1.[8][9]

The Bimodal Effect of 2-APB: The action of 2-APB on the SOCE pathway is complex and dose-dependent:[8]

  • Low Concentrations (≤10 µM): At low micromolar concentrations, 2-APB potentiates or enhances SOCE. This is thought to occur through a direct interaction with the Orai1 channel, causing a dilation of the channel pore and increasing Ca²⁺ influx.[8]

  • High Concentrations (≥30 µM): At higher concentrations, 2-APB is inhibitory.[8] This inhibition is multifaceted; it can act directly on the Orai1 channel to block it and also disrupt the functional coupling between STIM1 and Orai1 by promoting intramolecular interactions within STIM1 that prevent its activation of Orai1.[8]

Although initially identified as an inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor (IC₅₀ = 42 µM), its effects on SOCE are now understood to be independent of this action.[2][8] It also interacts with several members of the Transient Receptor Potential (TRP) channel family.[2][3][12]

G cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum (ER) Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_influx Ca²⁺ Influx (SOCE) Orai1_open->Ca_influx STIM1 STIM1 (Ca²⁺-bound) (Inactive) STIM1_act STIM1 (Ca²⁺-free) (Active) STIM1->STIM1_act Conformational Change & Oligomerization STIM1_act->Orai1 Coupling & Gating Ca_ER Ca²⁺ Store Depletion ER Ca²⁺ Depletion Ca_ER->Depletion PLC PLC Activation IP3 IP₃ Receptor PLC->IP3 IP₃ Production IP3->Ca_ER Ca²⁺ Release Depletion->STIM1 Senses Low Ca²⁺ APB_low 2-APB (Low Conc.) APB_low->Orai1_open Potentiates APB_high 2-APB (High Conc.) APB_high->Orai1_open Inhibits APB_high->STIM1_act Disrupts Coupling

The role of 2-APB in the Store-Operated Calcium Entry (SOCE) signaling pathway.

References

Technical Guide: Analytical Characterization of Benzofuran-Class Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide a synthesis protocol for 2-APB hydrochloride. The dissemination of information that can be used to facilitate the production of controlled or potentially harmful substances is against my safety guidelines. My purpose is to be helpful and harmless, and providing instructions for the synthesis of psychoactive compounds would violate this core principle.

However, I can provide an in-depth guide on the analytical and forensic identification of novel psychoactive substances (NPS) like those in the benzofuran class, which is a critical area of research for public health and safety. This guide will adhere to your specified formatting requirements, including data tables and Graphviz diagrams, to serve the interests of researchers, scientists, and drug development professionals from a harm reduction and analytical perspective.

This guide outlines the standard methodologies used in forensic and research laboratories to identify and characterize benzofuran-class compounds, ensuring public safety and contributing to the body of scientific knowledge on NPS.

Introduction to Benzofuran-Class NPS

Novel psychoactive substances of the benzofuran class are compounds characterized by a furan ring fused to a benzene ring. They are often structurally related to controlled substances and may pose significant public health risks. Accurate and rapid identification is crucial for clinical toxicology, forensic investigations, and public health alerts.

Analytical Workflow for NPS Identification

The identification of an unknown potential NPS sample follows a structured analytical workflow. This process ensures that results are accurate, reproducible, and legally defensible. The workflow typically involves presumptive testing followed by confirmatory analysis using highly specific instrumental techniques.

cluster_0 Phase 1: Sample Handling & Presumptive Testing cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Confirmatory Analysis cluster_3 Phase 4: Data Interpretation & Reporting A Sample Receipt & Documentation B Visual Inspection A->B C Presumptive Colorimetric Tests B->C D Immunoassay Screening C->D E Homogenization D->E Positive Screen F Solvent Extraction (e.g., LLE, SPE) E->F G Derivatization (Optional) F->G H GC-MS Analysis G->H Prepared Sample I LC-MS/MS Analysis H->I L Spectral Library Matching I->L Acquired Data J NMR Spectroscopy K FTIR Spectroscopy M Structure Elucidation L->M N Quantification M->N O Final Report Generation N->O

Caption: Workflow for the forensic identification of Novel Psychoactive Substances (NPS).

Key Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds.

  • Sample Preparation: An aliquot of the extract is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a suitable solvent (e.g., ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is coupled to a mass spectrometer.

  • Method:

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 40-550 m/z.

  • Data Analysis: The resulting mass spectrum is compared against reference libraries (e.g., NIST, SWGDRUG) for tentative identification, which is then confirmed using a certified reference standard.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, particularly for non-volatile or thermally labile compounds.

  • Sample Preparation: The initial extract is diluted in the mobile phase.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Method:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • MS Conditions: Electrospray ionization (ESI) in positive mode. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification or full scan mode for screening.

  • Data Analysis: Identification is based on the retention time and the ratio of specific precursor-product ion transitions matching those of a certified reference standard.

Data Presentation: Analytical Signatures

The table below summarizes hypothetical analytical data for a representative benzofuran compound, which is essential for its unambiguous identification. This data is illustrative of what researchers would generate and use for confirmation.

ParameterMethodResult
Molecular Formula High-Res MSC₁₁H₁₃NO
Monoisotopic Mass High-Res MS175.0997 g/mol
GC Retention Time GC-MS8.52 min
LC Retention Time LC-MS/MS4.28 min
Key EI Fragments (m/z) GC-MS131, 115, 146, 44
MRM Transitions (m/z) LC-MS/MS176.1 -> 117.1 (Quantifier)176.1 -> 91.1 (Qualifier)
Key IR Absorptions (cm⁻¹) FTIR3050 (aromatic C-H), 2930 (aliphatic C-H), 1600 (C=C), 1250 (C-O)

Logical Relationships in Structure Elucidation

Confirming the identity of a truly "novel" substance for which no reference standard exists requires a combination of analytical techniques. The data from each technique provides complementary information that, when combined, allows for confident structure elucidation.

cluster_Data Analytical Data Inputs cluster_Process Elucidation Process cluster_Output Confirmation MS Mass Spec (MS) Provides: Molecular Weight, Elemental Formula, Fragmentation Pattern Hypothesis Propose Candidate Structures MS->Hypothesis Fragment Analysis NMR NMR Spectroscopy Provides: Chemical Environment, Connectivity of Atoms (C-H skeleton) NMR->Hypothesis Skeleton Mapping FTIR FTIR Spectroscopy Provides: Functional Groups Present (e.g., C=O, N-H, O-H) FTIR->Hypothesis Group Confirmation Structure Confirmed Chemical Structure Hypothesis->Structure Data Correlation & Verification

Caption: Logical workflow for the de novo structure elucidation of an unknown compound.

This guide provides a framework for the analytical and forensic investigation of novel psychoactive substances, focusing on established scientific methodologies and harm reduction principles rather than synthesis. This approach supports the research community in the critical tasks of identification, toxicology, and public safety monitoring.

The Dual Personality of 2-APB: A Deep Dive into its Modulation of TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Profile of 2-Aminoethoxydiphenyl Borate (2-APB) as a Transient Receptor Potential (TRP) Channel Modulator.

2-Aminoethoxydiphenyl borate (2-APB) has emerged as a versatile yet complex pharmacological tool in the study of cellular calcium signaling. Initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), its promiscuous nature and profound effects on various members of the Transient Receptor Potential (TRP) channel superfamily have garnered significant attention. This technical guide provides an in-depth analysis of the pharmacological profile of 2-APB as a TRP channel modulator, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers in their exploration of TRP channel biology and pharmacology.

A Complex Modulator with Diverse Effects

2-APB exhibits a bimodal and often contradictory range of effects on different TRP channel subfamilies, acting as both an activator and an inhibitor depending on the specific channel subtype and experimental conditions.[1][2][3][4][5][6][7][8][9][10] This dual functionality underscores the importance of a nuanced understanding of its pharmacological properties for the accurate interpretation of experimental results.

Quantitative Pharmacological Profile of 2-APB on TRP Channels

The following tables summarize the quantitative data on the inhibitory and activatory effects of 2-APB on various TRP channels, providing a comparative overview of its potency and efficacy.

Table 1: Inhibitory Activity of 2-APB on TRP Channels
TRP Channel SubtypeIC50 Value (µM)Cell Type/Expression SystemExperimental NotesReference(s)
TRPC5 20HEK-293 cellsBlock is voltage-dependent and acts from the extracellular side.[11][12][13][14]
TRPM2 ~1HEK-293 cellsRapid and reversible inhibition.[3]
TRPM7 70 - 170Jurkat T lymphocytesInhibition is suggested to be indirect, via intracellular acidification.[2]
Table 2: Activatory Activity of 2-APB on TRP Channels
TRP Channel SubtypeEC50 Value (µM)Cell Type/Expression SystemExperimental NotesReference(s)
TRPV1 ~320 (rat)HEK-293 cellsPotentiates responses to capsaicin and heat.[8][10]
TRPV2 N/AHEK-293 cellsActivates the channel, but a precise EC50 is not consistently reported.[6][8][10]
TRPV3 28.3 (+80 mV), 41.6 (-80 mV) (mouse)HEK-293 cellsSensitizes the channel to heat.[8][15]

Key Signaling Pathways and Mechanisms of Action

The modulatory effects of 2-APB on TRP channels are mediated through various mechanisms, including direct channel interaction and indirect cellular effects.

One of the well-documented indirect mechanisms is the inhibition of TRPM7 channels through intracellular acidification.[2][4] Extracellular application of 2-APB leads to a decrease in intracellular pH, which in turn inhibits TRPM7 channel activity.

TRPM7_Inhibition_by_2APB 2-APB_extracellular Extracellular 2-APB Intracellular_Acidification Intracellular Acidification (↓ pH) 2-APB_extracellular->Intracellular_Acidification Enters cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm TRPM7_Channel TRPM7 Channel Intracellular_Acidification->TRPM7_Channel Inhibition Inhibition TRPM7_Channel->Inhibition

Indirect inhibition of TRPM7 by 2-APB via intracellular acidification.

In contrast, the modulation of TRPC5 channels by 2-APB appears to be a direct interaction. Studies have shown that 2-APB acts from the extracellular side to block the channel, suggesting a direct binding to an external site on the channel protein.[11][12][13][14]

TRPC5_Block_by_2APB 2-APB_extracellular Extracellular 2-APB TRPC5_Channel TRPC5 Channel 2-APB_extracellular->TRPC5_Channel Directly binds to extracellular site Channel_Block Channel Block TRPC5_Channel->Channel_Block

Direct extracellular block of TRPC5 channels by 2-APB.

The activation of TRPV channels by 2-APB is also considered a direct effect, where 2-APB is proposed to bind to the channel and induce a conformational change that leads to channel opening.[6][8][10]

Experimental Protocols

Accurate and reproducible experimental design is paramount when investigating the effects of 2-APB. Below are generalized protocols for two common techniques used to study TRP channel modulation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell.

Objective: To measure the effect of 2-APB on TRP channel currents.

Materials:

  • Cell line expressing the TRP channel of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

  • 2-APB stock solution (in DMSO) and perfusion system.

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply voltage-clamp protocols (e.g., voltage ramps or steps) to elicit TRP channel currents.

  • Record baseline currents in the extracellular solution.

  • Perfuse the cell with the desired concentration of 2-APB and record the resulting changes in current.

  • Wash out the 2-APB to observe reversibility.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Cell_Culture Culture cells expressing TRP channel of interest Pipette_Fabrication Pull glass micropipettes Solution_Prep Prepare intracellular and extracellular solutions Seal_Formation Form Gigaohm Seal Solution_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_2APB Apply 2-APB Record_Baseline->Apply_2APB Record_Effect Record Effect of 2-APB Apply_2APB->Record_Effect Washout Washout 2-APB Record_Effect->Washout

Workflow for whole-cell patch-clamp experiments to study 2-APB effects.
Ratiometric Calcium Imaging

This technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRP channel activation.

Objective: To assess the effect of 2-APB on [Ca2+]i influx through TRP channels.

Materials:

  • Cell line expressing the TRP channel of interest.

  • Fluorescence microscope with an appropriate filter set and a digital camera.

  • Ratiometric calcium indicator dye (e.g., Fura-2 AM).

  • Extracellular solution (as above).

  • 2-APB stock solution.

Procedure:

  • Seed cells on glass-bottom dishes.

  • Load cells with Fura-2 AM according to the manufacturer's protocol.

  • Mount the dish on the microscope stage and perfuse with extracellular solution.

  • Acquire baseline fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm).

  • Apply 2-APB to the cells.

  • Continuously acquire fluorescence images to monitor changes in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca2+]i.

  • Analyze the data to quantify the change in [Ca2+]i in response to 2-APB.

Conclusion

2-APB remains a valuable, albeit complex, tool for probing the function of TRP channels. Its diverse pharmacological profile, encompassing both activation and inhibition of various TRP channel subtypes through distinct mechanisms, necessitates careful experimental design and data interpretation. This guide provides a foundational resource for researchers, offering a consolidated view of the quantitative pharmacology, mechanistic underpinnings, and experimental approaches necessary for effectively utilizing 2-APB in the study of TRP channel physiology and its potential as a therapeutic target. As research progresses, a deeper understanding of the structural determinants of 2-APB's interactions with TRP channels will undoubtedly emerge, further refining its utility in drug discovery and development.

References

Understanding the Dual Effects of 2-APB on Store-Operated Calcium Entry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological modulator of store-operated calcium entry (SOCE), a crucial Ca2+ influx pathway in numerous cell types. Its application in research is complicated by its bimodal effects: potentiation of SOCE at low concentrations and inhibition at higher concentrations. This guide provides a comprehensive overview of the dual effects of 2-APB, detailing the underlying molecular mechanisms, summarizing quantitative data, and providing detailed experimental protocols for its study. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize 2-APB as a tool to investigate SOCE and to interpret the resulting data with a nuanced understanding of its complex pharmacology.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a fundamental Ca2+ signaling process initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecules (STIMs), primarily STIM1, which are ER-resident transmembrane proteins. Upon ER Ca2+ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai channels, the pore-forming subunits of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to a sustained influx of Ca2+ into the cell. This process is critical for a wide range of physiological functions, including immune responses, gene expression, and cell proliferation.

The Dual Effects of 2-APB on SOCE

2-APB exhibits a concentration-dependent dual effect on SOCE, which is crucial to consider when designing and interpreting experiments.

  • Potentiation (Low Concentrations): At low micromolar concentrations (typically ≤ 10 µM), 2-APB potentiates SOCE.[1] This enhancement of Ca2+ influx is observed in various cell types, including HEK293, Jurkat T cells, and DT40 B cells.[1] The potentiation is dependent on store depletion and the presence of both STIM and Orai proteins.[2]

  • Inhibition (High Concentrations): At higher concentrations (typically ≥ 30 µM), 2-APB inhibits SOCE.[1] This inhibition is often preceded by a transient potentiation.[3] The inhibitory effect is also observed across different cell lines and is a key feature of 2-APB's pharmacological profile.

Molecular Mechanisms of 2-APB Action

The dual effects of 2-APB arise from its complex interactions with the core components of the SOCE machinery, STIM and Orai proteins.

Mechanisms of Inhibition

The inhibitory action of 2-APB at higher concentrations is multifactorial:

  • Disruption of STIM1 Puncta: 2-APB can prevent and reverse the formation of STIM1 puncta at ER-PM junctions, which is a critical step for SOCE activation.[3] This effect is thought to be mediated by 2-APB enhancing the intramolecular interaction between the coiled-coil 1 (CC1) and the STIM-Orai activating region (SOAR) of STIM1, locking it in an inactive conformation.[4]

  • Direct Orai Channel Block: 2-APB can directly inhibit Orai channels. This has been demonstrated for Orai1, where 2-APB can block Ca2+ entry even through constitutively active Orai1 mutants that are independent of STIM1.[4]

  • Isoform-Specific Effects: The inhibitory potency of 2-APB varies between Orai isoforms. Orai1 is generally more sensitive to inhibition by 50 µM 2-APB compared to Orai2, which is only slightly inhibited.[5]

Mechanisms of Potentiation

The potentiating effect of 2-APB at lower concentrations is less completely understood but is thought to involve:

  • Facilitation of STIM1-Orai1 Coupling: 2-APB may enhance the interaction between STIM1 and Orai1, leading to a more efficient activation of the CRAC channel. Low concentrations of 2-APB (5 µM) have been shown to potentiate I mediated by Orai1 and Orai2.[2][5]

  • Direct Modulation of the Orai Channel Pore: Some evidence suggests that low concentrations of 2-APB may directly interact with the Orai channel to increase its conductance. For instance, 5 µM 2-APB has been proposed to potentiate CRAC channels by causing a direct dilation of the open pore of Orai1.[1]

  • STIM-Dependent Action: The potentiation of SOCE by low-dose 2-APB is dependent on the presence of STIM proteins, indicating that it modulates the canonical SOCE pathway rather than opening an alternative Ca2+ entry route.[2]

Data Presentation: Quantitative Effects of 2-APB on SOCE

The following tables summarize the quantitative data on the effects of 2-APB on SOCE from various studies.

Effect 2-APB Concentration Cell Type Orai/STIM Isoforms Observed Effect Reference
Potentiation3-20 µMHEK293EndogenousPotentiation of SOCE[3]
Potentiation≤ 10 µMHEK293, Jurkat T cells, DT40 B cells, RBL cellsSTIM1/Orai1Potentiation of SOCE and I[1]
Potentiation5 µMORAI-TKO cellsOrai1, Orai2Potentiation of I[5]
Inhibition> 30 µMHEK293EndogenousNearly complete block of SOCE[3]
Inhibition≥ 30 µMHEK293, Jurkat T cells, DT40 B cells, RBL cellsSTIM1/Orai1Blockade of SOCE and I[1]
Inhibition50 µMORAI-TKO cellsOrai1Complete abrogation of I[5]
Inhibition (Partial)50 µMORAI-TKO cellsOrai2Slight inhibition of I[5]
Activation50 µMORAI-TKO cellsOrai3Significant potentiation of I[5][6]
Parameter Value Cell Type Compound Reference
IC (Inhibition)6.5 ± 0.3 µMHeLa2-APB[7]
IC (Inhibition)2.9 ± 0.1 µMCHO2-APB[7]
EC (Activation)3.3 ± 3.5 µMDT402-APB[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the dual effects of 2-APB on SOCE.

Calcium Imaging of SOCE using Fura-2

This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]) in response to store depletion and 2-APB application using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated coverslips

  • Fura-2 AM (2 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline solution (HBSS): 137 mM NaCl, 5.4 mM KCl, 0.44 mM KHPO, 0.34 mM NaHPO, 4.2 mM NaHCO, 5.6 mM glucose, 10 mM HEPES, 1 mM MgCl, pH 7.4

  • Ca2+-free HBSS (HBSS without CaCl and with 0.5 mM EGTA)

  • HBSS with 2 mM CaCl

  • Thapsigargin (Tg) (1 µM stock in DMSO)

  • 2-APB (stock solutions of various concentrations in DMSO)

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on poly-D-lysine coated coverslips and grow to 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash cells once with HBSS.

    • Incubate cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash cells twice with HBSS and incubate for a further 30 minutes at room temperature to allow for de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with Ca2+-free HBSS for a baseline recording.

    • To deplete ER Ca2+ stores, perfuse with Ca2+-free HBSS containing 1 µM Thapsigargin.

    • Once the [Ca2+] has returned to baseline after the initial release from the stores, perfuse with HBSS containing 2 mM CaCl to measure SOCE.

    • To test the effect of 2-APB, pre-incubate the cells with the desired concentration of 2-APB in Ca2+-free HBSS for a few minutes before the addition of 2 mM CaCl, or add 2-APB during the SOCE plateau phase.

  • Data Analysis:

    • Calculate the ratio of Fura-2 fluorescence intensity at 340 nm and 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in [Ca2+].

    • Quantify the peak or area under the curve of the Ca2+ influx to determine the extent of SOCE potentiation or inhibition.

Patch-Clamp Electrophysiology for I Measurement

This protocol outlines the whole-cell patch-clamp technique to directly measure the Ca2+ release-activated Ca2+ current (I).

Materials:

  • Jurkat T cells or other suitable cell line

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl, 1 MgCl, 10 D-glucose, 10 HEPES, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH. (High BAPTA is used to chelate intracellular Ca2+ and passively deplete stores).

  • Thapsigargin (optional, can be included in the pipette solution at ~2 µM to ensure store depletion)

  • 2-APB solutions of desired concentrations.

Procedure:

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to elicit I.

    • The current will develop over several minutes as the internal solution dialyzes into the cell and depletes the ER Ca2+ stores.

  • 2-APB Application:

    • Once a stable I is established, perfuse the cell with the external solution containing the desired concentration of 2-APB.

    • Record the changes in the current amplitude to determine the effect of 2-APB.

  • Data Analysis:

    • Measure the inward current at -80 mV or -100 mV to quantify the magnitude of I.

    • Plot the current amplitude over time to visualize the potentiation and/or inhibition by 2-APB.

FRET Microscopy for STIM1-Orai1 Interaction

This protocol describes the use of Förster Resonance Energy Transfer (FRET) microscopy to visualize the interaction between STIM1 and Orai1 in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding STIM1 tagged with a FRET donor (e.g., CFP) and Orai1 tagged with a FRET acceptor (e.g., YFP)

  • Transfection reagent

  • Confocal or widefield fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP)

  • Image analysis software for FRET calculation

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with STIM1-CFP and Orai1-YFP plasmids.

  • Live-Cell Imaging:

    • Image the cells 24-48 hours post-transfection.

    • Acquire images in the donor (CFP), acceptor (YFP), and FRET (CFP excitation, YFP emission) channels.

  • Experimental Manipulation:

    • Deplete ER Ca2+ stores using Thapsigargin (1 µM) in Ca2+-free buffer to induce STIM1-Orai1 interaction and observe an increase in FRET.

    • Apply different concentrations of 2-APB to the store-depleted cells and monitor the FRET signal to assess the effect of 2-APB on the STIM1-Orai1 interaction.

  • Data Analysis:

    • Calculate the normalized FRET (NFRET) or FRET efficiency to quantify the interaction between STIM1 and Orai1. An increase in FRET indicates a closer proximity of the two proteins.

Visualizations

Signaling Pathway Diagrams

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+]ER STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Store Depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Interaction at ER-PM junctions Orai1_open Orai1 (open) Orai1_closed->Orai1_open Activation SOCE SOCE Orai1_open->SOCE Ext_Ca Extracellular Ca2+ Ext_Ca->Orai1_open Ca2+ Influx

Caption: The core signaling pathway of store-operated calcium entry (SOCE).

APB_Dual_Effect cluster_low_conc Low Concentration (≤ 10 µM) cluster_high_conc High Concentration (≥ 30 µM) APB 2-APB Facilitate_Coupling Facilitates STIM1-Orai1 Coupling APB->Facilitate_Coupling Modulate_Pore Modulates Orai Pore APB->Modulate_Pore Disrupt_Puncta Disrupts STIM1 Puncta APB->Disrupt_Puncta Block_Orai Directly Blocks Orai Channel APB->Block_Orai Potentiation Potentiation of SOCE Facilitate_Coupling->Potentiation Modulate_Pore->Potentiation Inhibition Inhibition of SOCE Disrupt_Puncta->Inhibition Block_Orai->Inhibition

Caption: Logical relationship of 2-APB's dual effects on SOCE based on concentration.

Experimental Workflow Diagram

SOCE_Workflow start Start: Plate Cells load_dye Load with Ca2+ Indicator (e.g., Fura-2 AM) start->load_dye baseline Record Baseline [Ca2+]i in Ca2+-free buffer load_dye->baseline deplete Deplete ER Stores (e.g., with Thapsigargin) baseline->deplete readd_ca Re-add Extracellular Ca2+ to induce SOCE deplete->readd_ca apply_apb Apply 2-APB (at various concentrations) readd_ca->apply_apb record Record [Ca2+]i Changes apply_apb->record analyze Analyze Data: Quantify Potentiation/Inhibition record->analyze end End analyze->end

Caption: A typical experimental workflow for studying the effects of 2-APB on SOCE.

Conclusion

References

The Discovery of 2-Aminoethoxydiphenyl Borate (2-APB) as a Modulator of Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the primary research articles that first elucidated the function of 2-aminoethoxydiphenyl borate (2-APB), a compound that has become a widely used, albeit complex, tool in calcium signaling research. We will delve into the initial discovery of 2-APB as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor and the subsequent pivotal findings that revealed its bimodal and IP3 receptor-independent effects on store-operated calcium entry (SOCE). This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of the underlying cellular mechanisms and workflows.

Initial Discovery: 2-APB as an IP3 Receptor Antagonist

The first report on the biological activity of 2-APB came from Maruyama et al. in 1997, who identified it as a membrane-permeable modulator of IP3-induced calcium release.[1] This initial characterization positioned 2-APB as a promising tool for studying the role of IP3 receptors in cellular signaling.

Key Experiment: Inhibition of IP3-Induced Calcium Release

Maruyama and colleagues demonstrated that 2-APB could inhibit the release of calcium from the endoplasmic reticulum (ER) of rat cerebellar microsomes in response to IP3. A key finding from this study was the concentration-dependent nature of this inhibition.

The following protocol is a summary of the methodology described by Maruyama et al. (1997).

  • Preparation of Cerebellar Microsomes:

    • Cerebella from Wistar rats were homogenized in a buffer containing 0.32 M sucrose, 10 mM HEPES-NaOH (pH 7.4), and a protease inhibitor cocktail.

    • The homogenate was centrifuged at 900 x g for 10 minutes to remove nuclei and cellular debris.

    • The resulting supernatant was then centrifuged at 105,000 x g for 60 minutes to pellet the microsomes.

    • The microsomal pellet was resuspended in a buffer containing 0.32 M sucrose and 10 mM HEPES-NaOH (pH 7.4).

  • Calcium Release Assay:

    • Microsomes were incubated in a buffer containing 100 mM KCl, 20 mM HEPES-NaOH (pH 7.4), 5 mM MgCl2, and 1 mM ATP to allow for the uptake of Ca2+ into the ER via SERCA pumps.

    • The extra-microsomal Ca2+ concentration was monitored using a Ca2+-sensitive fluorescent dye (e.g., Fura-2).

    • Once a steady-state intra-microsomal Ca2+ concentration was reached, various concentrations of 2-APB were added, followed by a fixed concentration of IP3 (100 nM) to induce Ca2+ release.

    • The change in extra-microsomal Ca2+ concentration was measured to quantify the extent of IP3-induced Ca2+ release.

The study by Maruyama et al. (1997) provided a clear dose-response relationship for the inhibitory effect of 2-APB.

2-APB ConcentrationInhibition of IP3 (100 nM)-Induced Ca2+ Release
IC5042 µM

Interestingly, at concentrations higher than 90 µM, 2-APB itself was observed to cause a gradual release of Ca2+ from the cerebellar microsomes.[1]

Signaling Pathway: IP3-Mediated Calcium Release

The following diagram illustrates the canonical IP3 signaling pathway and the inhibitory action of 2-APB as initially proposed.

cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 generates IP3R IP3 Receptor IP3->IP3R binds & activates Ca_cytosol Ca²⁺ IP3R->Ca_cytosol releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->IP3R TwoAPB 2-APB TwoAPB->IP3R inhibits

Initial model of 2-APB's action on the IP3 signaling pathway.

A Paradigm Shift: The Bimodal Effect of 2-APB on Store-Operated Calcium Entry (SOCE)

While the initial discovery of 2-APB as an IP3 receptor antagonist was significant, subsequent research revealed a more complex pharmacology. A landmark study by Prakriya and Lewis in 2001 demonstrated that 2-APB has a bimodal, dose-dependent effect on the Ca2+ release-activated Ca2+ (CRAC) current (I_CRAC), the electrical signature of SOCE.[2]

Key Experiment: Bimodal Modulation of I_CRAC by 2-APB

Prakriya and Lewis utilized the whole-cell patch-clamp technique to directly measure I_CRAC in immune cells, providing a detailed characterization of 2-APB's effects.

The following is a generalized protocol based on the methods described by Prakriya and Lewis (2001).

  • Cell Preparation:

    • Jurkat T cells, DT40 B cells (including a mutant line lacking all three IP3 receptor isoforms), and rat basophilic leukemia (RBL) cells were used.

    • Cells were cultured under standard conditions and plated on coverslips for electrophysiological recordings.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings were performed at room temperature.

    • The extracellular solution contained physiological concentrations of ions, including Ca2+.

    • The intracellular (pipette) solution contained a Ca2+ chelator (e.g., BAPTA) to passively deplete the ER Ca2+ stores and activate I_CRAC upon establishing the whole-cell configuration.

    • A holding potential of 0 mV was typically used, and current-voltage (I-V) relationships were determined by applying voltage ramps (e.g., -100 to +100 mV over 50 ms).

  • Drug Application:

    • Once a stable I_CRAC was established, various concentrations of 2-APB were applied to the extracellular solution, and the effect on the current was recorded.

The study by Prakriya and Lewis (2001) revealed a striking bimodal effect of 2-APB on I_CRAC amplitude.

2-APB ConcentrationEffect on I_CRAC Amplitude
1-5 µMPotentiation (up to 5-fold increase)
≥ 10 µMInhibition

This bimodal action—potentiation at low concentrations and inhibition at high concentrations—became a hallmark of 2-APB's effect on SOCE.

The Crucial Finding: IP3 Receptor-Independent Action

A critical aspect of the study by Prakriya and Lewis was the use of DT40 B cells genetically deficient in all three IP3 receptor isoforms. They found that the bimodal effect of 2-APB on I_CRAC persisted in these cells, providing conclusive evidence that 2-APB's modulation of SOCE is independent of its action on IP3 receptors.[2]

The logical flow of the experiment to demonstrate the IP3 receptor-independent action of 2-APB is depicted below.

cluster_cell_lines Cell Lines cluster_experiment Experiment cluster_results Results WT_DT40 Wild-Type DT40 Cells PatchClamp Whole-Cell Patch Clamp (Measure I_CRAC) WT_DT40->PatchClamp KO_DT40 IP3R-KO DT40 Cells KO_DT40->PatchClamp TwoAPB_application Apply 2-APB (1-50 µM) PatchClamp->TwoAPB_application Bimodal_WT Bimodal Effect Observed: Potentiation at low conc. Inhibition at high conc. TwoAPB_application->Bimodal_WT Bimodal_KO Bimodal Effect Persists: Potentiation at low conc. Inhibition at high conc. TwoAPB_application->Bimodal_KO Conclusion Conclusion: 2-APB's effect on I_CRAC is independent of IP3 receptors Bimodal_WT->Conclusion Bimodal_KO->Conclusion

Workflow for demonstrating the IP3R-independent action of 2-APB.
Updated Signaling Pathway: Dual Action of 2-APB on SOCE

The findings of Prakriya and Lewis (2001) necessitated a revision of the model for 2-APB's mechanism of action, showing its direct effects on the machinery of SOCE.

cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol CRAC CRAC Channel (Orai) Ca_influx Ca²⁺ Influx CRAC->Ca_influx STIM STIM STIM->CRAC gates Ca_ER Ca²⁺ Store Depletion Ca_ER->STIM activates TwoAPB_low 2-APB (low conc.) TwoAPB_low->CRAC potentiates TwoAPB_high 2-APB (high conc.) TwoAPB_high->CRAC inhibits

Revised model of 2-APB's bimodal action on the SOCE pathway.

Broader Specificity: 2-APB as a Modulator of TRP Channels

Further research has revealed that 2-APB's activity is not limited to IP3 receptors and CRAC channels. It is now known to be a promiscuous modulator of several members of the Transient Receptor Potential (TRP) channel family. This lack of specificity is a critical consideration for researchers using 2-APB.

Summary of 2-APB's Effects on TRP Channels
TRP Channel SubfamilyEffect of 2-APB
TRPC (e.g., TRPC3, TRPC5, TRPC6)Generally inhibitory
TRPV (e.g., TRPV1, TRPV2, TRPV3)Generally activating
TRPM (e.g., TRPM2, TRPM7, TRPM8)Generally inhibitory

Conclusion

The primary research articles on 2-APB's function illustrate a fascinating journey of scientific discovery. Initially identified as a specific inhibitor of the IP3 receptor by Maruyama et al. (1997), subsequent work, most notably by Prakriya and Lewis (2001), revealed a more complex and ultimately more interesting pharmacology. The discovery of its bimodal, IP3 receptor-independent modulation of SOCE has made 2-APB an invaluable, though complex, tool for dissecting the components and mechanisms of store-operated calcium entry. However, its broad range of targets, including numerous TRP channels, necessitates careful experimental design and interpretation of results. This guide has provided a detailed overview of the foundational studies that have shaped our understanding of this multifaceted compound.

References

Unveiling the Solubility Profile of 2-APB Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of 2-APB Hydrochloride Solubility in Dimethyl Sulfoxide (DMSO) and Physiological Buffers for Scientific Research and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethoxydiphenyl borate hydrochloride (2-APB HCl), a crucial parameter for its application in experimental research. The document details its solubility in the common organic solvent, DMSO, and various physiological buffers, alongside considerations for its stability in aqueous solutions. Furthermore, it outlines detailed experimental protocols for solubility determination and explores the key signaling pathways modulated by 2-APB.

Solubility Data of 2-APB and its Hydrochloride Salt

The solubility of 2-APB and its hydrochloride salt varies significantly between organic solvents and aqueous physiological buffers. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO20[1]~88.8-
PBS (pH 7.2)10[1]~44.4Significant hydrolysis may occur.

Table 2: Solubility of 2-APB (Free Base)

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥9.4[2]≥41.7-
DMSO22.51[3]100[3][4]Gentle warming may be required.
DMSO45[5]199.92[5]Use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[5]
DMSO250[6]1110.67[6]Ultrasonic treatment may be necessary.[6]

Note on Stability in Aqueous Solutions: 2-APB is known to undergo hydrolysis in aqueous environments. This degradation can significantly impact the effective concentration of the compound in physiological buffers over time. Researchers should consider this instability when designing and interpreting experiments, with freshly prepared solutions being paramount.[7]

Experimental Protocols for Solubility Determination

A standardized and reproducible method for determining solubility is critical for accurate experimental design. The shake-flask method is a widely accepted technique for establishing the equilibrium solubility of a compound.

Detailed Protocol: Shake-Flask Method for Aqueous Solubility of a Hydrochloride Salt

This protocol is adapted from established methodologies for determining the aqueous solubility of hydrochloride salts.

1. Materials and Reagents:

  • This compound powder

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other physiological buffer of interest)

  • Deionized water

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Buffer: Prepare PBS (pH 7.4) according to standard laboratory protocols. Ensure the pH is accurately adjusted.

  • Sample Preparation: Weigh an excess amount of this compound into a clear glass vial. The excess solid should be visually apparent after equilibration.

  • Incubation: Add a precise volume of the physiological buffer to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of this compound should be prepared in the same buffer to ensure accurate quantification.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific physiological buffer under the tested conditions.

Key Signaling Pathways Modulated by 2-APB

2-APB is a widely used pharmacological tool due to its ability to modulate intracellular calcium signaling through various mechanisms. The primary targets include inositol 1,4,5-trisphosphate (IP3) receptors and Transient Receptor Potential (TRP) channels, as well as the store-operated calcium entry (SOCE) machinery.

Inhibition of IP3 Receptor-Mediated Calcium Release

2-APB is known to inhibit the release of calcium from the endoplasmic reticulum (ER) by acting as an antagonist of IP3 receptors. This action prevents the mobilization of intracellular calcium stores, a critical step in many cellular signaling cascades.

IP3_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER Ca_Cytosol ↑ [Ca²⁺]i IP3->IP3R Binds & Activates AP2B 2-APB AP2B->IP3R Inhibits SOCE_Pathway cluster_er Endoplasmic Reticulum Orai1 Orai1 Channel Ca_influx Ca²⁺ Influx Orai1->Ca_influx STIM1_inactive STIM1 (Inactive) Ca²⁺ Bound STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active STIM1_active->Orai1 Translocates & Gates Ca_ER ER Ca²⁺ Ca_depletion ER Ca²⁺ Depletion Ca_depletion->STIM1_inactive Triggers AP2B 2-APB AP2B->Orai1 Modulates

References

In-depth exploration of 2-APB's effects on neuronal excitability

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable compound widely utilized in neuroscience research as a modulator of intracellular calcium (Ca²⁺) signaling. Initially characterized as an antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now understood to be considerably more complex. 2-APB exerts a multifaceted influence on neuronal excitability through its interaction with a variety of molecular targets, including but not limited to, IP₃ receptors, store-operated calcium (SOC) channels, Transient Receptor Potential (TRP) channels, and various potassium (K⁺) channels. This technical guide provides a comprehensive exploration of the core effects of 2-APB on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding and application of this compound in research and drug development.

Core Mechanisms of Action on Neuronal Excitability

The primary effect of 2-APB on pyramidal neurons in brain regions such as the neocortex and hippocampus is a significant and reversible increase in neuronal excitability.[1][2] This is not attributable to a single molecular interaction but rather a combination of effects on multiple ion channels and signaling pathways.

The leading hypothesis for this increase in excitability is the inhibition of voltage- and Ca²⁺-dependent potassium (K⁺) conductances.[1][2] By blocking these K⁺ channels, 2-APB reduces the hyperpolarizing currents that typically follow an action potential, leading to a lower threshold for subsequent firing and a broadening of the action potential itself.

However, the pharmacology of 2-APB is complex and concentration-dependent. It is a known modulator of a wide array of targets:

  • Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs): 2-APB is a functional, membrane-permeable antagonist of IP₃Rs, with a reported IC₅₀ of 42 μM. It inhibits IP₃-mediated Ca²⁺ release from intracellular stores, although this effect can be inconsistent.[1][3]

  • Store-Operated Calcium (SOC) Channels: The effect of 2-APB on SOC channels is biphasic. At low concentrations (< 10 μM), it can stimulate store-operated calcium entry, while at higher concentrations (up to 50 μM), it is inhibitory.

  • Transient Receptor Potential (TRP) Channels: 2-APB is a broad-spectrum modulator of TRP channels. It blocks several members of this family, including TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, and TRPP2.[4] Conversely, it can activate TRPV1, TRPV2, and TRPV3, often at higher concentrations.

  • Voltage-Gated Potassium (Kᵥ) Channels: 2-APB has been shown to inhibit voltage-gated K⁺ channels.[5][6] For instance, it blocks the A-type Kᵥ1.4 channel with an IC₅₀ of 67.3 μM and the delayed outward rectifier channels Kᵥ1.2 and Kᵥ1.3 with IC₅₀ values of 310.4 μM and 454.9 μM, respectively.[5]

  • Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Pumps: 2-APB has been reported to inhibit SERCA pumps, which would contribute to the depletion of intracellular Ca²⁺ stores.[1]

Quantitative Data on the Effects of 2-APB

The following tables summarize the quantitative effects of 2-APB on various neuronal and cellular parameters as reported in the literature.

Table 1: Effects of 2-APB on Neuronal Excitability Parameters

ParameterEffectConcentrationCell TypeReference
Input ResistanceIncrease100 µMNeocortical & Hippocampal Pyramidal Neurons[1][2]
Delay to Action Potential OnsetDecrease100 µMNeocortical & Hippocampal Pyramidal Neurons[1][2]
Action Potential WidthIncrease100 µMNeocortical & Hippocampal Pyramidal Neurons[1][2]
Afterhyperpolarizations (AHPs)Decrease in magnitude100 µMNeocortical & Hippocampal Pyramidal Neurons[1][2]
Post-spike Afterdepolarizations (ADPs)Increase in magnitude100 µMNeocortical & Hippocampal Pyramidal Neurons[1][2]

Table 2: Pharmacological Profile of 2-APB on Key Molecular Targets

TargetActionIC₅₀ / Effective ConcentrationNotesReference
IP₃ ReceptorsAntagonist42 µMInconsistent inhibition of Ca²⁺ release[1][3]
Store-Operated Calcium (SOC) ChannelsBiphasic: Stimulatory at low conc., Inhibitory at high conc.< 10 µM (stimulatory), up to 50 µM (inhibitory)
Kᵥ1.4 ChannelsInhibitor67.3 µMA-type K⁺ channel[5]
Kᵥ1.2 ChannelsInhibitor310.4 µMDelayed outward rectifier K⁺ channel[5]
Kᵥ1.3 ChannelsInhibitor454.9 µMDelayed outward rectifier K⁺ channel[5]
TRPC5 ChannelsBlocker20 µM[4]
Long-Term Potentiation (LTP)Reverses Aβ-induced suppression10 µMNeuroprotective effect[7]

Detailed Experimental Protocols

Electrophysiological Recording of Neuronal Excitability

This protocol is adapted from studies investigating 2-APB's effects on pyramidal neurons in brain slices.

Objective: To measure changes in intrinsic membrane properties and action potential firing in response to 2-APB application.

Materials:

  • Brain slice preparation (e.g., hippocampus or neocortex) from rodents.

  • Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes (3-5 MΩ).

  • Intracellular solution (K-gluconate based).

  • 2-APB stock solution (e.g., in DMSO) and final dilution in aCSF.

Procedure:

  • Prepare acute brain slices (e.g., 300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Establish a whole-cell patch-clamp recording from a pyramidal neuron in the region of interest.

  • In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to determine baseline intrinsic properties (e.g., resting membrane potential, input resistance, action potential threshold, firing frequency, AHP, and ADP).

  • Bath-apply 2-APB at the desired concentration (e.g., 100 µM) and allow it to perfuse for a sufficient duration (e.g., 10-15 minutes).

  • Repeat the current injection protocol to measure the effects of 2-APB on the same neuronal parameters.

  • Perform a washout by perfusing with aCSF without 2-APB to assess the reversibility of the effects.

  • Analyze the recorded data to quantify changes in the measured parameters.

Calcium Imaging of Intracellular Ca²⁺ Dynamics

Objective: To visualize and quantify the effect of 2-APB on intracellular Ca²⁺ release and store-operated Ca²⁺ entry.

Materials:

  • Cultured neurons or acute brain slices.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence microscopy setup with a suitable light source and camera.

  • Perfusion system.

  • Agonist to induce IP₃-mediated Ca²⁺ release (e.g., a glutamate receptor agonist).

  • Thapsigargin to induce store depletion for studying SOCE.

  • 2-APB.

Procedure:

  • Load the cells or brain slice with the Ca²⁺ indicator dye according to the manufacturer's protocol.

  • Mount the preparation on the microscope stage and perfuse with a physiological saline solution.

  • Acquire baseline fluorescence images.

  • To assess the effect on IP₃-mediated release, apply an agonist to stimulate the pathway and record the resulting Ca²⁺ transient.

  • After a recovery period, pre-incubate the preparation with 2-APB and then re-apply the agonist to observe any inhibition of the Ca²⁺ signal.

  • To study SOCE, deplete intracellular stores with thapsigargin in a Ca²⁺-free medium, then re-introduce extracellular Ca²⁺ to measure the influx. Compare the rate and amplitude of this influx in the presence and absence of 2-APB.

  • Analyze the fluorescence intensity changes over time to quantify the effects of 2-APB on Ca²⁺ dynamics.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of 2-APB's Multifaceted Effects

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum APB 2-APB TRP TRP Channels (e.g., TRPC, TRPV) APB->TRP Modulates (Blocks/Activates) SOC Store-Operated Ca²⁺ Channels (SOC) APB->SOC Modulates (Biphasic) Kv Voltage-gated K⁺ Channels (Kv) APB->Kv Inhibits IP3R IP₃ Receptors APB->IP3R Inhibits (inconsistently) SERCA SERCA Pump APB->SERCA Inhibits NeuronalExcitability Increased Neuronal Excitability TRP->NeuronalExcitability Altered Cation Influx SOC->NeuronalExcitability Altered Ca²⁺ Influx Kv->NeuronalExcitability Decreased K⁺ Efflux (Reduced AHP) IP3R->NeuronalExcitability Altered Ca²⁺ Signaling

Caption: Multifaceted molecular targets of 2-APB leading to increased neuronal excitability.

Experimental Workflow for Electrophysiology

G Start Start: Brain Slice Preparation Recovery Slice Recovery (in aCSF) Start->Recovery Patch Whole-Cell Patch Clamp of Pyramidal Neuron Recovery->Patch Baseline Baseline Recording: Current Injection Protocol Patch->Baseline APB_app Bath Application of 2-APB Baseline->APB_app Post_APB Post-2-APB Recording: Current Injection Protocol APB_app->Post_APB Washout Washout with aCSF Post_APB->Washout Post_wash Post-Washout Recording Washout->Post_wash Analysis Data Analysis and Comparison Post_wash->Analysis End End Analysis->End

Caption: Workflow for assessing 2-APB's effects on neuronal excitability via patch-clamp.

Functional Implications and Therapeutic Potential

The ability of 2-APB to modulate neuronal excitability and intracellular Ca²⁺ homeostasis has significant functional implications. In the context of neurodegenerative diseases like Alzheimer's, 2-APB has shown neuroprotective effects. For example, at a concentration of 10 μM, it can reverse the suppression of long-term potentiation (LTP) induced by β-amyloid oligomers.[7] This is thought to occur through the blockade of Aβ-induced intracellular Ca²⁺ elevation and subsequent pro-apoptotic signaling pathways.[7]

Furthermore, by inhibiting certain K⁺ channels, 2-APB can influence synaptic plasticity and network activity. Its broad-spectrum activity, however, makes it a challenging candidate for therapeutic development, as off-target effects are likely. Nevertheless, it remains an invaluable pharmacological tool for dissecting the complex interplay between intracellular Ca²⁺ signaling and neuronal excitability. The diverse molecular targets of 2-APB could also serve as a basis for developing more specific modulators for therapeutic intervention in neurological disorders characterized by aberrant neuronal excitability or Ca²⁺ dysregulation.

Conclusion

2-Aminoethoxydiphenyl borate is a pharmacologically complex molecule that robustly increases the excitability of pyramidal neurons. This effect is primarily mediated by the inhibition of voltage- and Ca²⁺-dependent K⁺ channels, although its interactions with IP₃Rs, SOC channels, and TRP channels also contribute to its overall impact on neuronal function. The concentration-dependent and multifaceted nature of its actions necessitates careful consideration in experimental design and data interpretation. The quantitative data and protocols provided in this guide aim to equip researchers with the necessary information to effectively utilize 2-APB as a tool to explore the intricate mechanisms governing neuronal excitability and to potentially identify novel targets for the treatment of neurological disorders.

References

The Complex Role of 2-Aminoethoxydiphenyl Borate (2-APB) in Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable compound that has been extensively used as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling pathways. Initially identified as an antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), subsequent research has revealed a far more complex pharmacological profile. 2-APB is now understood to modulate a wide array of targets, including store-operated calcium entry (SOCE) channels, various members of the Transient Receptor Potential (TRP) channel family, and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. This technical guide provides an in-depth overview of the foundational studies on 2-APB, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Effects of 2-APB

The following tables summarize the quantitative data on the effects of 2-APB on its primary molecular targets. These values, collated from various studies, highlight the compound's dose-dependent and often biphasic nature of action.

TargetActionSpecies/Cell LineIC₅₀ / EC₅₀Reference(s)
IP₃ Receptors
IP₃R (general)AntagonistNot specified42 µM[1]
IP₃R1AntagonistDT40 cellsSignificant inhibition at 50 µM[2]
IP₃R2AntagonistDT40 cellsNo significant effect at 50 µM[2]
IP₃R3AntagonistDT40 cellsInhibition at 100 µM[2]
Store-Operated Calcium Entry (SOCE)
SOCE (general)PotentiationJurkat T cells, DT40 B cells, RBL cells1-10 µM[3]
SOCE (general)InhibitionJurkat T cells, DT40 B cells, RBL cells> 20-30 µM[1][3]
Orai Channels
Orai1InhibitionHEK293 cellsHigh sensitivity to inhibition by 50 µM 2-APB[4][5]
Orai2Partial InhibitionHEK293 cellsLess sensitive to inhibition by 50 µM 2-APB[4][5]
Orai3PotentiationHEK293 cellsPotentiated by 25-75 µM 2-APB[5][6]
SERCA Pumps
SERCA1AInhibitionNot specified725 µM (pH 7.2), 70 µM (pH 6.0)[7]
SERCA2BInhibitionNot specified325 µM (pH 7.2)[7]
TRP Channels
TRPV1ActivationHEK293 cells114 ± 8 µM[8]
TRPV2ActivationHEK293 cells129 ± 13 µM[8]
TRPV3ActivationHEK293 cells34 ± 12 µM[8]
TRPC5InhibitionHEK293 cells20 µM[9]
TRPC6InhibitionNot specified-[1]
TRPV6InhibitionHEK293 cells184 ± 8 µM (rat), 274 ± 27 µM (human)[10]
TRPM7InhibitionJurkat T cells70-170 µM

Signaling Pathways and Mechanisms of Action

2-APB's multifaceted effects on intracellular Ca²⁺ signaling stem from its interactions with multiple key regulatory proteins. The following diagrams illustrate the primary signaling pathways modulated by 2-APB.

2_APB_Signaling_Pathways cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum Orai Orai1/2/3 Ca_cyto Cytosolic Ca²⁺ Orai->Ca_cyto Ca²⁺ Influx (SOCE) TRP TRP Channels TRP->Ca_cyto Ca²⁺ Influx STIM1 STIM1 STIM1->Orai Activates IP3R IP3R IP3R->Ca_cyto Ca²⁺ Release SERCA SERCA Pump Ca_ER Ca²⁺ Store SERCA->Ca_ER Ca²⁺ Uptake Ca_ER->STIM1 Depletion Sensed 2_APB 2-APB 2_APB->Orai Modulates (dose-dependent) 2_APB->TRP Modulates (isoform-specific) 2_APB->STIM1 Inhibits Puncta Formation 2_APB->IP3R Inhibits 2_APB->SERCA Inhibits

Figure 1: Overview of 2-APB's primary targets in intracellular calcium signaling.

The mechanism of store-operated calcium entry (SOCE) involves the sensing of ER Ca²⁺ depletion by STIM1, which then translocates to ER-plasma membrane junctions to activate Orai channels. 2-APB disrupts this process at multiple levels.

SOCE_Mechanism_and_2APB_Interference cluster_workflow SOCE Activation and Inhibition by 2-APB ER_Ca_Depletion ER Ca²⁺ Store Depletion STIM1_Oligomerization STIM1 Oligomerization ER_Ca_Depletion->STIM1_Oligomerization STIM1_Translocation STIM1 Translocation to ER-PM Junctions (Puncta) STIM1_Oligomerization->STIM1_Translocation Orai_Activation Orai Channel Activation STIM1_Translocation->Orai_Activation Ca_Influx Ca²⁺ Influx (SOCE) Orai_Activation->Ca_Influx 2_APB_Action 2-APB Intervention 2_APB_Action->STIM1_Translocation Inhibits Puncta Formation 2_APB_Action->Orai_Activation Directly Modulates Orai (Potentiates/Inhibits)

Figure 2: The influence of 2-APB on the store-operated calcium entry (SOCE) pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational studies. The following section outlines key experimental protocols used to characterize the effects of 2-APB on intracellular Ca²⁺ signaling.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes the measurement of SOCE in a cell population using the ratiometric Ca²⁺ indicator Fura-2 AM.

SOCE_Fura2_Workflow Cell_Culture 1. Culture cells on coverslips Fura2_Loading 2. Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Baseline_Measurement 3. Measure baseline fluorescence in Ca²⁺-containing buffer Fura2_Loading->Baseline_Measurement Store_Depletion 4. Deplete ER Ca²⁺ stores in Ca²⁺-free buffer (e.g., with Thapsigargin) Baseline_Measurement->Store_Depletion 2APB_Incubation 5. Incubate with desired concentration of 2-APB Store_Depletion->2APB_Incubation Ca_Readdition 6. Re-add extracellular Ca²⁺ to induce SOCE 2APB_Incubation->Ca_Readdition Data_Analysis 7. Record and analyze the change in Fura-2 ratio (340/380 nm) Ca_Readdition->Data_Analysis

Figure 3: Experimental workflow for measuring SOCE with Fura-2 AM and 2-APB.

Methodology:

  • Cell Preparation: Plate cells (e.g., HEK293, Jurkat T cells) onto glass coverslips and grow to the desired confluency.

  • Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells twice with dye-free saline solution to remove extracellular Fura-2 AM.

  • Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse with a Ca²⁺-containing saline solution and record the baseline 340/380 nm fluorescence excitation ratio.

  • Store Depletion: Switch to a Ca²⁺-free saline solution containing a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to passively deplete the ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺ followed by a return to a lower plateau.

  • 2-APB Application: Introduce the Ca²⁺-free saline solution containing the desired concentration of 2-APB and incubate for a few minutes.

  • Induction of SOCE: Reintroduce the Ca²⁺-containing saline solution (with 2-APB still present). The subsequent increase in the Fura-2 ratio represents SOCE.

  • Data Analysis: The magnitude and rate of the rise in the Fura-2 ratio are quantified to determine the effect of 2-APB on SOCE.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This protocol allows for the direct measurement of the Ca²⁺ release-activated Ca²⁺ current (ICRAC), which underlies SOCE.

Methodology:

  • Cell Preparation: Use cells plated on coverslips suitable for patch-clamp recording.

  • Pipette and Bath Solutions:

    • Internal (Pipette) Solution: Contains a high concentration of a Ca²⁺ chelator (e.g., 10-20 mM BAPTA or EGTA) to deplete the ER Ca²⁺ stores upon establishing the whole-cell configuration. Also includes ions to mimic the intracellular environment (e.g., Cs-glutamate).

    • External (Bath) Solution: A physiological saline solution containing a high concentration of Ca²⁺ (e.g., 10-20 mM) to maximize the inward current.

  • Whole-Cell Configuration: Establish a giga-ohm seal between the patch pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration. This initiates the dialysis of the cell with the pipette solution, leading to store depletion and activation of ICRAC.

  • Voltage Protocol: Clamp the cell at a holding potential of 0 mV. Apply repetitive voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit and measure the current. ICRAC is characterized by its strong inward rectification.

  • 2-APB Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of 2-APB.

  • Data Analysis: Record the changes in the current amplitude and kinetics in the presence of 2-APB to determine its effects on ICRAC.

TIRF Microscopy for STIM1 Puncta Formation Analysis

Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize and quantify the clustering of STIM1 at the ER-plasma membrane junctions (puncta) upon store depletion.

Methodology:

  • Cell Transfection: Transfect cells with a fluorescently tagged STIM1 construct (e.g., YFP-STIM1).

  • Cell Plating: Plate the transfected cells on high-refractive index glass coverslips.

  • TIRF Microscopy Setup: Mount the coverslip on a TIRF microscope. The laser is directed at an angle that results in total internal reflection at the glass-cell interface, creating an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.

  • Image Acquisition:

    • Acquire baseline images of YFP-STIM1 distribution in a Ca²⁺-containing buffer.

    • Perfuse with a Ca²⁺-free buffer containing a store-depleting agent (e.g., thapsigargin).

    • Acquire a time-lapse series of images to visualize the formation of STIM1 puncta.

  • 2-APB Treatment: Once puncta are formed, perfuse with the same solution containing the desired concentration of 2-APB. Continue acquiring images to observe the effect of 2-APB on the stability and number of puncta.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the number, size, and intensity of STIM1 puncta per cell before and after 2-APB treatment.

Measurement of Mitochondrial Calcium Uptake using Rhod-2 AM

This protocol describes a method to assess the effect of 2-APB on mitochondrial Ca²⁺ uptake using the fluorescent indicator Rhod-2 AM.

Methodology:

  • Cell Preparation: Culture cells on glass-bottom dishes.

  • Dye Loading: Load the cells with 5 µM Rhod-2 AM, a fluorescent Ca²⁺ indicator that preferentially accumulates in mitochondria due to its positive charge, for 30 minutes at room temperature.[10]

  • Washing and De-esterification: Wash the cells with a physiological buffer and allow for de-esterification of the dye for at least 30 minutes.[10]

  • Imaging: Mount the dish on a confocal or fluorescence microscope.

  • Baseline and Stimulation: Record baseline Rhod-2 fluorescence. Stimulate the cells with an agonist that induces a rise in cytosolic Ca²⁺ (e.g., histamine or ATP) to trigger mitochondrial Ca²⁺ uptake.

  • 2-APB Application: Pre-incubate the cells with the desired concentration of 2-APB before agonist stimulation, or apply 2-APB during the Ca²⁺ transient, to assess its effect on mitochondrial Ca²⁺ uptake.

  • Data Analysis: Quantify the change in Rhod-2 fluorescence intensity within the mitochondria to determine the rate and extent of Ca²⁺ uptake in the presence and absence of 2-APB.

Conclusion

References

The Off-Target Profile of 2-APB: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Off-Target Effects of 2-Aminoethoxydiphenyl Borate (2-APB)

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool, widely recognized for its modulatory effects on inositol 1,4,5-trisphosphate (IP3) receptors and store-operated calcium entry (SOCE). However, its utility is complicated by a broad range of off-target activities that can significantly influence experimental outcomes. This technical guide provides a comprehensive overview of the principal off-target effects of 2-APB, offering researchers, scientists, and drug development professionals a detailed resource to inform experimental design and data interpretation. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating these interactions, and visualizes the associated signaling pathways and workflows.

Data Presentation: Quantitative Analysis of 2-APB Off-Target Interactions

The following tables summarize the quantitative data on the off-target effects of 2-APB across various molecular targets. These values, primarily IC50 and EC50, provide a comparative measure of 2-APB's potency at these unintended sites.

Table 1: Inhibition of Ion Channels by 2-APB

Target ChannelChannel SubtypeSpecies/Cell LineMethodIC50Reference
Voltage-Gated Potassium (Kv) Channels Kv1.2HumanWhole-Cell Patch Clamp310.4 µM[1][2]
Kv1.3HumanWhole-Cell Patch Clamp454.9 µM[1][2]
Kv1.4HumanWhole-Cell Patch Clamp67.3 µM[1][2]
Transient Receptor Potential (TRP) Channels TRPC5Human (HEK-293)Patch-Clamp Recording20 µM[3]
TRPC6Human (HEK-293)Patch-Clamp RecordingNot specified[3]
TRPM2Patch-Clamp RecordingNot specified[4]
TRPM3Human (HEK-293)Patch-Clamp RecordingNot specified[3]
TRPM7Human (Jurkat T cells)Patch-Clamp Recording70-170 µM[5]
Connexin (Gap Junction) Channels Cx26Human (N2A cells)Dual Whole-Cell Patch-Clamp>20 µM[6]
Cx30Human (N2A cells)Dual Whole-Cell Patch-Clamp~20 µM[6]
Cx32HumanLiposome-based transport-specific fractionation assay~47 µM[7]
Cx36Human (N2A cells)Dual Whole-Cell Patch-Clamp3.0 µM[6]
Cx40Human (N2A cells)Dual Whole-Cell Patch-Clamp<20 µM[6]
Cx43Human (N2A cells)Dual Whole-Cell Patch-Clamp51.6 µM[6]
Cx45Human (N2A cells)Dual Whole-Cell Patch-Clamp18.1 µM[6]
Cx46Human (N2A cells)Dual Whole-Cell Patch-Clamp29.4 µM[6]
Cx50Human (N2A cells)Dual Whole-Cell Patch-Clamp3.7 µM[6]

Table 2: Activation of Ion Channels by 2-APB

Target ChannelChannel SubtypeSpecies/Cell LineMethodEffective ConcentrationReference
Transient Receptor Potential (TRP) Channels TRPV1Not specifiedActivator[5]
TRPV2Not specifiedActivator[5]
TRPV3Not specifiedActivator[5]

Table 3: Effects of 2-APB on Pumps and Other Proteins

TargetEffectSpecies/Cell LineMethodIC50/Effective ConcentrationReference
SERCA Pumps InhibitionSERCA1ANot specified725 µM (pH 7.2), 70 µM (pH 6.0)[8]
InhibitionSERCA2BNot specified325 µM (pH 7.2)[8]
Mitochondria Inhibition of Complex IMouse Skeletal MuscleRespirometry200 µM[9]
Inhibition of Complex IIIMouse Skeletal MuscleRespirometry120 µM[9]
Monoamine Transporters InhibitionNot specifiedNot specifiedNot specified[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 2-APB's off-target effects.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a generalized procedure for recording ion channel activity in response to 2-APB, based on methodologies used for Kv and TRP channels.

1. Cell Preparation:

  • Culture cells (e.g., HEK-293) expressing the ion channel of interest on glass coverslips.

  • For transient transfections, use a suitable transfection reagent and allow 24-48 hours for protein expression.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • 2-APB Stock Solution: Prepare a 100 mM stock solution of 2-APB in DMSO and store at -20°C. Dilute to the final desired concentration in the extracellular solution immediately before use.

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a selected cell with the patch pipette while applying positive pressure.

  • Form a gigaohm seal (seal resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit channel currents. For example, for Kv channels, use depolarizing steps from -80 mV to +60 mV in 10 mV increments.

  • After obtaining a stable baseline recording, perfuse the recording chamber with the 2-APB-containing extracellular solution.

  • Record the changes in current amplitude and kinetics in the presence of 2-APB.

Calcium Imaging for Intracellular Calcium Modulation

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to 2-APB, particularly its effects on SERCA pumps and mitochondrial calcium uptake.

1. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes.

  • Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, 5.5 Glucose.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at room temperature in the dark.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Imaging Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a high-speed camera and appropriate filter sets).

  • Excite Fura-2 at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.

  • Acquire baseline fluorescence for a few minutes.

  • To study SERCA inhibition, first deplete endoplasmic reticulum (ER) calcium stores with a SERCA inhibitor like thapsigargin (1-2 µM) in a calcium-free HBSS.

  • Re-introduce calcium to the extracellular solution to measure store-operated calcium entry (SOCE).

  • Apply 2-APB at various concentrations and monitor the changes in the fluorescence signal, which reflects [Ca2+]i. A slower decay of the calcium transient after store depletion can indicate SERCA inhibition.

Neurotransmitter Release Assay for Monoamine Transporters

This protocol is a general method to assess the effect of 2-APB on the release of monoamines (dopamine, serotonin) from synaptosomes or cultured neuronal cells.

1. Preparation of Synaptosomes or Cells:

  • Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) by differential centrifugation.

  • Cultured Cells: Use neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons.

2. Loading with Radiolabeled Neurotransmitter:

  • Pre-incubate the synaptosomes or cells in a buffered salt solution.

  • Load with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) for a specific period (e.g., 15-30 minutes) at 37°C.

  • Wash the preparations to remove excess unincorporated radiolabel.

3. Release Experiment:

  • Resuspend the loaded synaptosomes or cells in fresh buffer.

  • Aliquot the suspension into tubes or a multi-well plate.

  • Initiate the release experiment by adding a depolarizing stimulus (e.g., high KCl concentration) or a transporter substrate (e.g., amphetamine) in the presence or absence of various concentrations of 2-APB.

  • Incubate for a short period (e.g., 5-10 minutes).

  • Terminate the release by rapid filtration or centrifugation.

  • Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes/cells using a scintillation counter.

  • Calculate the percentage of neurotransmitter release and compare the effects of 2-APB to control conditions.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 2-APB's off-target effects.

Signaling Pathways

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM7 TRPM7 Channel Connexin Connexin (Gap Junction) Degradation Enhanced Degradation (Lysosome/Proteasome) Connexin->Degradation Leads to APB 2-APB APB->Connexin Inhibits (Direct Binding) Acidification Intracellular Acidification APB->Acidification Induces H_ion H+ H_ion->TRPM7 Inhibits Acidification->H_ion Reduced_GJIC Reduced Gap Junctional Intercellular Communication Degradation->Reduced_GJIC

Caption: Mechanisms of 2-APB-induced inhibition of TRPM7 and Connexin channels.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cytosol Cytosol SERCA SERCA Pump Ca_ion Ca2+ SERCA->Ca_ion Increased Cytosolic Ca2+ ComplexI Complex I ComplexIII Complex III Ca_Uptake Ca2+ Uptake Ca_Uptake->Ca_ion Increased Cytosolic Ca2+ APB 2-APB APB->SERCA Inhibits APB->ComplexI Inhibits APB->ComplexIII Inhibits APB->Ca_Uptake Inhibits

Caption: Off-target effects of 2-APB on intracellular calcium handling and mitochondrial respiration.

Experimental Workflows

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Cell Culture (Expressing Channel of Interest) giga_seal Form Gigaohm Seal cell_culture->giga_seal solution_prep Prepare Intra/Extra- cellular Solutions solution_prep->giga_seal pipette_fab Fabricate Patch Pipettes pipette_fab->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline apply_apb Apply 2-APB baseline->apply_apb record_effect Record Changes in Current apply_apb->record_effect data_analysis Analyze Current-Voltage Relationship & Kinetics record_effect->data_analysis dose_response Generate Dose-Response Curve (IC50/EC50) data_analysis->dose_response

Caption: Workflow for whole-cell patch-clamp analysis of 2-APB's effects on ion channels.

Conclusion

The data and protocols presented in this technical guide underscore the promiscuous nature of 2-APB as a pharmacological agent. Its effects extend far beyond its primary targets, influencing a variety of ion channels, pumps, and intracellular organelles. A thorough understanding of these off-target interactions is critical for the accurate interpretation of experimental data and for the design of robust studies. Researchers employing 2-APB should carefully consider the potential for these confounding effects and, where possible, use complementary approaches to validate their findings. This guide serves as a foundational resource to aid in the informed use of 2-APB in scientific research.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-APB in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling. Initially characterized as a membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now understood to be more complex. 2-APB also modulates the activity of various channels, including store-operated calcium (SOC) channels and members of the transient receptor potential (TRP) channel family.[1][2][3] This multifaceted activity makes 2-APB a valuable, albeit complex, tool for dissecting Ca²⁺ signaling pathways. Careful consideration of its concentration-dependent and cell-type-specific effects is crucial for the accurate interpretation of experimental results.[4][5][6]

These application notes provide a comprehensive overview of the use of 2-APB in calcium imaging experiments, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on various molecular targets.

Data Presentation

Table 1: Quantitative Effects of 2-APB on Various Molecular Targets
TargetActionConcentration Range / IC₅₀ / EC₅₀Cell Type / Experimental SystemReference
IP₃ Receptors (IP₃R)AntagonistIC₅₀ = 42 µMVarious[3]
Store-Operated Ca²⁺ Entry (SOCE) / CRAC ChannelsPotentiation≤ 5-10 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[3][4][5]
Store-Operated Ca²⁺ Entry (SOCE) / CRAC ChannelsInhibition≥ 30-50 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[3][5][6]
TRPC1, TRPC3, TRPC5, TRPC6, TRPC7InhibitionMicromolar concentrationsHeterologous expression systems[7][8]
TRPV1, TRPV2, TRPV3ActivationEC₅₀ (TRPV1) = 114 µM, EC₅₀ (TRPV2) = 129 µM, EC₅₀ (TRPV3) = 34 µMHeterologous expression systems[8]
TRPM2, TRPM7, TRPM8InhibitionMicromolar concentrationsVarious[9]
SERCA PumpsInhibitionNot explicitly quantified in the provided resultsVarious[10]
Voltage-gated K⁺ channelsInhibitionNot explicitly quantified in the provided resultsNeuronal preparations[10]

Note: The effects of 2-APB can be highly dependent on the specific experimental conditions, including the cell type and the expression levels of its various targets. It is recommended to perform dose-response experiments to determine the optimal concentration for a particular system.

Experimental Protocols

Protocol 1: General Procedure for Calcium Imaging using 2-APB

This protocol outlines a general workflow for investigating the effect of 2-APB on intracellular calcium dynamics using fluorescent calcium indicators.

1. Cell Preparation and Dye Loading: a. Seed cells on a suitable imaging plate or coverslip and culture until the desired confluency. b. Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final dye concentration typically ranges from 1-5 µM. c. Remove the culture medium from the cells and wash once with the physiological buffer. d. Incubate the cells with the dye loading solution for 30-60 minutes at room temperature or 37°C, protected from light. e. After incubation, wash the cells twice with the physiological buffer to remove excess dye. f. Allow the cells to de-esterify the AM ester form of the dye for at least 30 minutes before imaging.

2. Preparation of 2-APB Stock Solution: a. 2-APB is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10-100 mM) in cell culture grade DMSO. b. Store the stock solution at -20°C. Note that moisture-absorbing DMSO can reduce solubility.[1] It is advisable to use fresh DMSO and prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

3. Calcium Imaging Experiment: a. Mount the coverslip with the dye-loaded cells onto the microscope stage. b. Perfuse the cells with the physiological buffer and acquire a stable baseline fluorescence signal. c. To investigate the effect of 2-APB on agonist-induced calcium release, first perfuse the cells with a solution containing the desired concentration of 2-APB for a predetermined pre-incubation time. Then, while still in the presence of 2-APB, stimulate the cells with an agonist that induces IP₃-mediated calcium release (e.g., carbachol, histamine). d. To investigate the effect of 2-APB on store-operated calcium entry, first deplete the intracellular calcium stores in a calcium-free buffer containing a SERCA inhibitor like thapsigargin (e.g., 1 µM). After store depletion, reintroduce a calcium-containing buffer with or without 2-APB to observe SOCE. e. Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F₀) is used.

4. Data Analysis: a. Quantify the changes in intracellular calcium levels. This can be expressed as the peak amplitude of the calcium transient, the area under the curve, or the frequency of calcium oscillations. b. Compare the calcium responses in the presence and absence of 2-APB to determine its effect. c. It is crucial to include appropriate controls, such as a vehicle control (DMSO) and positive/negative controls for the signaling pathway being investigated.

Important Considerations:

  • Hydrolysis: 2-APB can hydrolyze in aqueous physiological buffers.[11][12] It is recommended to prepare fresh dilutions of 2-APB from the stock solution for each experiment.

  • Off-target effects: Be aware of the potential off-target effects of 2-APB, such as inhibition of SERCA pumps and modulation of various TRP channels and other ion channels.[10] Control experiments are essential to rule out these confounding factors.

  • Concentration dependence: The effects of 2-APB are highly concentration-dependent.[4][5][6] A low concentration (e.g., 5 µM) might potentiate SOCE, while a higher concentration (e.g., 50 µM) can be inhibitory.[5]

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds SOC SOC/TRP Channels DAG->SOC Activates (some TRPs) Ca_cyto Cytosolic Ca²⁺ SOC->Ca_cyto Ca²⁺ Influx ER_Ca Ca²⁺ Store ER_Ca->SOC ER_Ca->Ca_cyto IP3R->ER_Ca Releases Ca²⁺ Agonist Agonist Agonist->GPCR Activates APB 2-APB APB->SOC Modulates (Conc. Dependent) APB->IP3R Inhibits (High Conc.) Downstream Downstream Cellular Responses Ca_cyto->Downstream Initiates

Caption: Signaling pathway showing the action of 2-APB on IP₃R and SOC/TRP channels.

G start Start: Seed Cells dye_loading Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) start->dye_loading wash1 Wash to remove excess dye dye_loading->wash1 deester De-esterification wash1->deester baseline Acquire baseline fluorescence deester->baseline treatment Apply 2-APB +/- Agonist baseline->treatment imaging Record fluorescence changes treatment->imaging analysis Data Analysis (e.g., F/F₀, Ratio) imaging->analysis end End analysis->end

Caption: Experimental workflow for a calcium imaging experiment using 2-APB.

References

Application of 2-APB in the Functional Study of TRPM7 Channels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel fused to a C-terminal α-kinase domain, playing a critical role in cellular Mg²⁺ homeostasis, cell proliferation, and survival.[1][2] Given its involvement in various physiological and pathological processes, including anoxic neuronal death and cancer, TRPM7 has emerged as a significant target for therapeutic intervention.[1][2] 2-Aminoethoxydiphenyl borate (2-APB) is a versatile chemical modulator widely used in ion channel research.[3][4][5] Initially recognized as an inhibitor of IP3 receptors and store-operated calcium channels, 2-APB has been shown to affect a broad spectrum of TRP channels, including TRPM7.[3][4][5][6] This document provides detailed application notes and protocols for utilizing 2-APB to investigate the function of TRPM7 channels, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action of 2-APB on TRPM7

While initially considered a direct blocker, emerging evidence strongly suggests that 2-APB inhibits TRPM7 channels through an indirect mechanism involving intracellular acidification.[3][4][7] At concentrations of 100 µM and higher, 2-APB has been shown to cause a potent and reversible acidification of the cytoplasm.[3][4] TRPM7 channels are known to be sensitive to and inhibited by intracellular acidic pH, with a reported IC50 of pH 6.3.[3] The inhibitory effect of 2-APB on TRPM7 currents is significantly diminished when the intracellular solution is strongly buffered at a physiological or alkaline pH, for instance, by increasing the HEPES concentration from 1 mM to 140 mM.[3][4][5] This finding is crucial for the design and interpretation of experiments using 2-APB to study TRPM7.

Data Presentation: Quantitative Effects of 2-APB on TRPM7

The following tables summarize the quantitative data on the inhibitory effects of 2-APB on TRPM7 channels from various studies.

Table 1: Inhibitory Concentrations of 2-APB on TRPM7 Currents

Cell TypeMethod2-APB Concentration (µM)InhibitionReference
Jurkat T lymphocytesPatch Clamp10No noticeable inhibition[3]
Jurkat T lymphocytesPatch Clamp50Slow onset of inhibition[3]
Jurkat T lymphocytesPatch Clamp100Potent and reversible inhibition[3]
Jurkat T lymphocytesPatch Clamp100-30060-70% inhibition of current[5]
Jurkat T lymphocytesPatch Clamp300Potent and reversible inhibition[3]
HEK-M7 cellsPatch Clamp120 (IC50)Current blockade
HEK-M7 cellsMn²⁺ quenching of Fura-2115 (IC50)Quench blockade
Native and overexpressedVarious70-170 (IC50 range)Voltage-independent inhibition[3][5]

Table 2: Effects of 2-APB on Cell Viability in TRPM7-Expressing Cells

Cell LineAssay2-APB Concentration (µM)EffectReference
HEK-M7Viability Assay100-200Inhibition of viability[8]
WT-HEKViability Assay100-200No significant effect[8]
MDA-MB-231, AU565, T47DViability AssayNot specifiedSuppression of viability[8]

Experimental Protocols

Detailed methodologies for key experiments to study TRPM7 function using 2-APB are provided below.

Protocol 1: Electrophysiological Recording of TRPM7 Currents using Patch-Clamp

This protocol is designed to measure TRPM7 channel activity and its inhibition by 2-APB.

1. Cell Preparation:

  • Culture cells (e.g., Jurkat T cells or HEK293 cells overexpressing TRPM7) under standard conditions.

  • For adherent cells, plate them on glass coverslips 24-48 hours before the experiment. For suspension cells, they can be used directly.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.2 with NaOH).

  • Internal (Pipette) Solution (in mM):

    • Low Buffer: 130 Cs-glutamate, 8 NaCl, 10 EGTA, 1 HEPES (pH adjusted to 7.2 with CsOH). To activate TRPM7, ensure the internal solution is nominally free of Mg²⁺.

    • High Buffer (Control): 130 Cs-glutamate, 8 NaCl, 10 EGTA, 140 HEPES (pH adjusted to 7.2 with CsOH).

  • 2-APB Stock Solution: Prepare a 100 mM stock solution of 2-APB in DMSO. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiology:

  • Perform whole-cell patch-clamp recordings using a standard patch-clamp amplifier and data acquisition system.

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration and hold the cell at a potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit TRPM7 currents, which are characterized by their outward rectification.

  • Allow the TRPM7 current to fully develop as the intracellular Mg²⁺ is depleted by the pipette solution.

  • Once a stable baseline current is established, perfuse the cells with the external solution containing the desired concentration of 2-APB.

  • Record the current inhibition. The onset of inhibition by 2-APB is typically slow.

  • To confirm reversibility, wash out the 2-APB with the control external solution.

  • To validate the acidification mechanism, repeat the experiment using the high HEPES internal solution, which should abolish the inhibitory effect of 2-APB.

Protocol 2: Calcium Imaging to Measure TRPM7-Mediated Cation Influx

This protocol measures changes in intracellular calcium as an indicator of TRPM7 channel activity. A similar approach can be used with other divalent cations like Mn²⁺ that quench fura-2 fluorescence.

1. Cell Preparation:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

2. Dye Loading:

  • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells with dye-free buffer for at least 30 minutes to allow for de-esterification of the dye.

3. Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Establish a stable baseline fluorescence ratio in a physiological buffer.

  • To assess TRPM7-mediated influx, one can use a TRPM7 agonist like naltriben or use conditions that favor TRPM7 opening.[9]

  • To study inhibition, after establishing a baseline or agonist-induced signal, perfuse the cells with a buffer containing 2-APB.

  • Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular Ca²⁺ concentration.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of TRPM7 inhibition by 2-APB on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells (e.g., TRPM7-expressing and wild-type control cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to attach and grow for 24 hours.

2. Treatment:

  • Prepare serial dilutions of 2-APB in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of 2-APB. Include a vehicle control (DMSO).

  • Incubate the cells for 24-72 hours.

3. Viability Measurement:

  • Use a standard cell viability reagent such as MTT or a Cell Counting Kit-8 (CCK-8).

  • For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • For CCK-8, add the reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling and Mechanistic Diagrams

TRPM7_Inhibition_by_2APB cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2APB_ext 2-APB 2APB_int 2-APB 2APB_ext->2APB_int Membrane Permeation TRPM7 TRPM7 Channel Inhibition Inhibition Acidification Cytoplasmic Acidification (↓pH) 2APB_int->Acidification Induces H_ion H⁺ H_ion->TRPM7 Blocks Channel

Caption: Proposed mechanism of TRPM7 inhibition by 2-APB.

Patch_Clamp_Workflow start Start: Prepare Cells (e.g., HEK-TRPM7) setup Establish Whole-Cell Patch-Clamp Configuration start->setup develop Allow TRPM7 Current Development (Mg²⁺ washout) setup->develop baseline Record Stable Baseline Current develop->baseline apply_2APB Apply 2-APB (e.g., 100 µM) baseline->apply_2APB record_inhibition Record Current Inhibition apply_2APB->record_inhibition washout Washout with Control Solution record_inhibition->washout record_recovery Record Current Recovery washout->record_recovery end End of Experiment record_recovery->end

Caption: Experimental workflow for patch-clamp analysis.

TRPM7_Signaling_Context RTK Receptor Tyrosine Kinase (e.g., PDGF-R) PLC PLC RTK->PLC PI3K PI3K RTK->PI3K ERK ERK1/2 RTK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation (Cyclin D1, PCNA, CDK4) AKT->Proliferation ERK->Proliferation TRPM7 TRPM7 TRPM7->PI3K TRPM7->ERK TwoAPB 2-APB TwoAPB->TRPM7 Inhibits

Caption: Signaling pathways involving TRPM7 affected by 2-APB.

References

Application Notes and Protocols for Utilizing 2-APB to Modulate IP3-Mediated Calcium Release in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling. It is primarily known for its effects on inositol 1,4,5-trisphosphate (IP₃) receptors and store-operated calcium entry (SOCE).[1][2] The intricate and often dose-dependent actions of 2-APB make it a valuable tool for dissecting Ca²⁺ signaling pathways, but also necessitate careful experimental design and interpretation.[3][4] These application notes provide detailed protocols and quantitative data to guide researchers in using 2-APB to modulate IP₃-mediated Ca²⁺ release in cell culture.

2-APB was initially characterized as an antagonist of the IP₃ receptor, inhibiting the release of Ca²⁺ from the endoplasmic reticulum (ER).[5][6] However, its pharmacological profile is complex, as it also affects SOCE, transient receptor potential (TRP) channels, and SERCA pumps.[7][8][9] Notably, 2-APB can have biphasic effects on SOCE, potentiating it at low concentrations and inhibiting it at higher concentrations.[4]

Data Presentation

The following tables summarize the concentration-dependent effects of 2-APB on various components of the calcium signaling pathway. These values are compiled from multiple studies and should be used as a guide for optimizing experimental conditions for specific cell types and research questions.

Table 1: 2-APB Concentration Effects on IP₃ Receptors and Calcium Release

Concentration RangeEffectCell Types StudiedReference
42 µM (IC₅₀)Inhibition of IP₃-induced Ca²⁺ releaseRat cerebellar microsomes[6][10]
> 90 µMInduction of gradual Ca²⁺ releaseRat cerebellar microsomes[6]
50 µMAbolished cisplatin-induced increase in intracellular Ca²⁺HeLa-S3 cells[11]
60 µMComplete inhibition of IL-8 induced Ca²⁺ releaseNeutrophils[12]
< 30 µMNo effect on carbachol-induced initial Ca²⁺ peakPancreatic acinar cells[3]
> 100 µMDirect increase in intracellular Ca²⁺Pancreatic acinar cells[3]

Table 2: 2-APB Concentration Effects on Store-Operated Calcium Entry (SOCE)

Concentration RangeEffectCell Types StudiedReference
< 10 µMStimulation/Potentiation of SOCEJurkat T cells, DT40 B cells, RBL cells[4]
1-5 µMUp to five-fold increase in ICRAC amplitudeJurkat T cells, DT40 B cells, RBL cells[4]
≥ 10 µMTransient enhancement followed by inhibition of ICRACJurkat T cells, DT40 B cells, RBL cells[4]
Up to 50 µMInhibition of SOCEGeneral
40 µMInhibition of Ca²⁺ influx through CRAC channelsJurkat T cells[4]

Signaling Pathway Diagram

The following diagram illustrates the key components of the IP₃ signaling pathway and the points of modulation by 2-APB.

IP3_Signaling_Pathway GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates ER Endoplasmic Reticulum (ER) SOCE Store-Operated Ca²⁺ Entry (SOCE) ER->SOCE Depletion Activates Ca_ER Ca²⁺ IP3R->Ca_ER Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto TwoAPB 2-APB TwoAPB->IP3R Inhibits (High Conc.) TwoAPB->SOCE Modulates (Biphasic)

Caption: IP₃ signaling pathway and 2-APB modulation points.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of 2-APB on IP₃-mediated calcium release in a cell culture setting using the fluorescent calcium indicator Fura-2 AM.

Materials
  • Cell Line: Adherent mammalian cell line of choice (e.g., HeLa, HEK293)

  • Culture Medium: Appropriate complete growth medium for the chosen cell line

  • Fura-2 AM (acetoxymethyl ester): (e.g., Thermo Fisher Scientific, F1221)

  • 2-Aminoethoxydiphenyl borate (2-APB): (e.g., Tocris Bioscience, Cat. No. 1224)

  • Pluronic F-127: (optional, aids in Fura-2 AM solubilization)

  • Probenecid: (optional, anion transport inhibitor to improve dye retention)

  • Agonist for IP₃ production: (e.g., carbachol, histamine, ATP, depending on the cell line)

  • Hanks' Balanced Salt Solution (HBSS): supplemented with 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, and 20 mM HEPES, pH 7.4

  • Calcium-free HBSS: As above, but without CaCl₂ and with 0.5 mM EGTA

  • Dimethyl sulfoxide (DMSO): Anhydrous, for dissolving Fura-2 AM and 2-APB

  • 96-well black, clear-bottom microplates or glass coverslips for microscopy

  • Fluorescence plate reader or fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm)

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate or on coverslips start->seed_cells culture Culture for 24-48h (80-90% confluency) seed_cells->culture wash1 Wash with HBSS culture->wash1 load_fura2 Load with Fura-2 AM (30-60 min at 37°C) wash1->load_fura2 wash2 Wash to remove excess dye load_fura2->wash2 deesterify De-esterification (30 min at RT) wash2->deesterify pre_treat Pre-incubate with 2-APB or vehicle control deesterify->pre_treat measure Measure baseline fluorescence (340/380 nm excitation) pre_treat->measure stimulate Add agonist to induce IP3-mediated Ca²⁺ release measure->stimulate record Record fluorescence changes over time stimulate->record analyze Analyze data: Calculate 340/380 ratio vs. time record->analyze end End analyze->end

Caption: Workflow for measuring 2-APB's effect on Ca²⁺ release.

Step-by-Step Protocol

1. Cell Preparation

a. Seed cells onto 96-well black, clear-bottom plates or glass coverslips at a density that will result in 80-90% confluency on the day of the experiment. b. Culture cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

2. Fura-2 AM Loading

a. Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[13] b. Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. If using, add Pluronic F-127 (0.02%) to aid in dye solubilization. c. Remove the culture medium from the cells and wash once with HBSS. d. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[13][14] e. Wash the cells twice with HBSS to remove extracellular Fura-2 AM. f. Add fresh HBSS (containing Probenecid if desired) and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[15]

3. 2-APB Treatment and Calcium Measurement

a. Prepare a stock solution of 2-APB (e.g., 100 mM in DMSO). From this, prepare working solutions of 2-APB in HBSS at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO in HBSS). b. Replace the HBSS on the cells with the 2-APB working solutions or the vehicle control. Pre-incubate for 10-20 minutes. The optimal pre-incubation time may need to be determined empirically. c. Place the plate or coverslip in the fluorescence measurement instrument. d. Begin recording the fluorescence intensity, alternating excitation between 340 nm and 380 nm, and measuring emission at 510 nm.[15][16] Record a stable baseline for 1-2 minutes. e. Add the agonist of choice at a predetermined concentration to stimulate IP₃ production and subsequent Ca²⁺ release. f. Continue recording the fluorescence changes for several minutes until the signal returns to or near baseline.

4. Data Analysis

a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).[15] b. Plot the F340/F380 ratio as a function of time. c. The change in the F340/F380 ratio is proportional to the change in intracellular Ca²⁺ concentration. d. Compare the peak amplitude and the area under the curve of the Ca²⁺ transient in 2-APB-treated cells to the vehicle-treated control cells to quantify the modulatory effect of 2-APB.

Logical Relationship Diagram

Logical_Relationship agonist Agonist Stimulation ip3_prod IP3 Production agonist->ip3_prod er_ca_release ER Ca²⁺ Release (via IP3R) ip3_prod->er_ca_release cyto_ca_inc Increased Cytosolic [Ca²⁺] er_ca_release->cyto_ca_inc reduced_release Reduced/Abolished Ca²⁺ Release altered_influx Altered Ca²⁺ Influx two_apb 2-APB Application ip3r_block IP3R Blockade (High Conc. 2-APB) two_apb->ip3r_block soce_mod SOCE Modulation (Biphasic) two_apb->soce_mod ip3r_block->reduced_release soce_mod->altered_influx

Caption: Logical flow of 2-APB's impact on calcium signaling.

Conclusion

2-APB is a multifaceted pharmacological tool for the investigation of IP₃-mediated Ca²⁺ release and SOCE. Due to its complex and dose-dependent effects, careful consideration of the concentrations used and the specific experimental context is crucial. The protocols and data presented here provide a framework for designing and executing experiments to effectively utilize 2-APB in cell culture systems. Researchers should always perform dose-response experiments to determine the optimal concentrations for their specific cell type and signaling pathway of interest.

References

A Comprehensive Guide to the Application of 2-APB in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of 2-Aminoethoxydiphenyl borate (2-APB) in patch-clamp electrophysiology studies. It covers the mechanisms of action, provides structured data on its various targets, and offers detailed protocols for its use in investigating ion channel function.

Introduction to 2-APB

2-Aminoethoxydiphenyl borate (2-APB) is a versatile and widely used pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling and ion channel physiology.[1] It is a membrane-permeable compound initially identified as an antagonist of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[2] Subsequent research has revealed its complex pharmacology, with modulatory effects on a wide range of ion channels, most notably the Transient Receptor Potential (TRP) channel superfamily and store-operated Ca²⁺ entry (SOCE) channels.[2][3] Its concentration-dependent effects, often exhibiting both potentiation and inhibition of the same target, make it a valuable but complex tool for electrophysiologists.[4]

Mechanisms of Action and Primary Molecular Targets

2-APB exerts its effects through interaction with several key proteins involved in Ca²⁺ signaling:

  • Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs): 2-APB is known to be an antagonist of IP₃Rs, inhibiting the release of Ca²⁺ from the endoplasmic reticulum (ER).[2] This action is crucial for dissecting the role of IP₃-mediated signaling in cellular processes.

  • Store-Operated Calcium Entry (SOCE): 2-APB is a well-known modulator of SOCE, the process by which the depletion of ER Ca²⁺ stores activates Ca²⁺ influx across the plasma membrane. The key players in SOCE, STIM1 (the ER Ca²⁺ sensor) and Orai1 (the pore-forming subunit of the CRAC channel), are both affected by 2-APB. It exhibits a biphasic effect on the Ca²⁺ release-activated Ca²⁺ (CRAC) current, Icrac, potentiating it at low concentrations and inhibiting it at higher concentrations.[4]

  • Transient Receptor Potential (TRP) Channels: 2-APB modulates a wide variety of TRP channels. It has been shown to block TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, and TRPM8 channels.[3] Conversely, it can activate TRPV1, TRPV2, and TRPV3 channels, often at higher concentrations.[3][5]

  • Other Targets: 2-APB has also been reported to affect other channels and transporters, including certain voltage-gated potassium (Kv) channels and gap junctions.[4][6]

Quantitative Data: The Effects of 2-APB on Various Ion Channels

The following tables summarize the quantitative data on the effects of 2-APB on its primary molecular targets as reported in the literature.

Target Channel/ReceptorEffectConcentration/IC₅₀/EC₅₀Cell TypeReference
IP₃ ReceptorInhibitionIC₅₀ = 42 µMRat cerebellar microsomes[2][3]
Icrac (STIM1/Orai1)Potentiation≤ 20 µMHEK293 cells
Icrac (STIM1/Orai1)Inhibition≥ 30 µMHEK293 cells
TRPC5InhibitionIC₅₀ = 20 µMHEK-293 cells[7][8]
TRPM7InhibitionIC₅₀ = 70-170 µMJurkat T lymphocytes[9]
Kᵥ1.4InhibitionIC₅₀ = 67.3 µMNot specified[6]
Kᵥ1.2InhibitionIC₅₀ = 310.4 µMNot specified[6]
Kᵥ1.3InhibitionIC₅₀ = 454.9 µMNot specified[6]
TRP Channel FamilyActivating Effect of 2-APBInhibitory Effect of 2-APB
TRPV TRPV1, TRPV2, TRPV3 (at higher concentrations)TRPV6
TRPC TRPC1, TRPC3, TRPC5, TRPC6
TRPM TRPM3, TRPM7, TRPM8
TRPP TRPP2

Signaling Pathways Modulated by 2-APB

The following diagrams illustrate the key signaling pathways affected by 2-APB.

G cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TRP_Channels TRP Channels (e.g., TRPC, TRPV, TRPM) Orai Orai Channel PLC PLC IP3 IP3 PLC->IP3 produces GPCR GPCR GPCR->PLC IP3R IP3 Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store releases Ca²⁺ from STIM1 STIM1 STIM1->Orai activates Ca_Store->STIM1 depletion activates Agonist Agonist Agonist->GPCR IP3->IP3R activates 2APB_inhibit 2-APB (High Conc.) 2APB_inhibit->TRP_Channels inhibits some 2APB_inhibit->Orai inhibits 2APB_inhibit->IP3R inhibits 2APB_activate 2-APB (Low Conc.) 2APB_activate->TRP_Channels activates some 2APB_activate->Orai potentiates

Figure 1. Overview of 2-APB's primary targets in cellular calcium signaling pathways.

Experimental Protocols

Preparation of 2-APB Stock Solutions

Materials:

  • 2-Aminoethoxydiphenyl borate (2-APB) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Due to its hydrophobicity, 2-APB should be dissolved in DMSO to prepare a high-concentration stock solution. A stock concentration of 100 mM in DMSO is commonly used.

  • To prepare a 100 mM stock solution, dissolve 22.51 mg of 2-APB (MW: 225.1 g/mol ) in 1 mL of DMSO. Gentle warming may be required for complete dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Stock solutions are generally stable for up to a month when stored properly. It is recommended to prepare fresh solutions for extended studies to ensure potency, as the stability of 2-APB in aqueous solutions can be limited.

General Protocol for Whole-Cell Patch-Clamp Recording with 2-APB

Materials:

  • Standard external (extracellular) solution appropriate for the cell type under investigation.

  • Standard internal (pipette) solution.

  • Prepared 2-APB stock solution (100 mM in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Cell culture of interest.

Protocol:

  • Prepare the final concentration of 2-APB in the external solution immediately before the experiment. For example, to achieve a final concentration of 50 µM, add 0.5 µL of the 100 mM stock solution to 1 mL of the external solution.

  • Ensure thorough mixing of the final solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells. A vehicle control (external solution with the same concentration of DMSO without 2-APB) should always be performed.

  • Establish a stable whole-cell patch-clamp recording in the conventional manner.

  • Record a stable baseline of the current of interest for several minutes before applying 2-APB. This is crucial for observing the drug's effect.

  • Apply 2-APB to the cell via a perfusion system. The application can be either a continuous bath application or a more localized application using a multi-barrel perfusion system.

  • Monitor the effect of 2-APB on the current of interest. This may include changes in current amplitude, kinetics, and the current-voltage (I-V) relationship.

  • After observing the effect, wash out the 2-APB by perfusing the cell with the control external solution to check for the reversibility of the effect.

Specific Voltage-Clamp Protocols for Investigating 2-APB Effects

The choice of voltage protocol is critical for elucidating the specific effects of 2-APB on different ion channels.

A. Protocol for Studying Store-Operated Ca²⁺ Entry (Icrac):

  • To activate Icrac, deplete the intracellular Ca²⁺ stores. This can be achieved passively by including a high concentration of a Ca²⁺ chelator like BAPTA (e.g., 10-20 mM) in the pipette solution. Active depletion can be achieved by including IP₃ (e.g., 10-20 µM) in the pipette solution along with a Ca²⁺ chelator.

  • Use a voltage ramp protocol, for example, a 1-second ramp from -100 mV to +100 mV, applied every 2-5 seconds from a holding potential of 0 mV. This allows for the continuous monitoring of the I-V relationship of the developing Icrac.

  • Once a stable Icrac is established, apply 2-APB at various concentrations to observe its biphasic effects (potentiation at low concentrations, inhibition at high concentrations).

B. Protocol for Studying TRP Channels:

  • The voltage protocol will depend on the specific TRP channel being investigated. Many TRP channels are voltage-sensitive.

  • A common approach is to use a step protocol. For example, to study the effect on TRPC5, a holding potential of -60 mV can be used, with voltage steps ranging from -100 mV to +100 mV.[3]

  • Alternatively, a voltage ramp protocol (e.g., -100 mV to +100 mV over 1 second) can be used to quickly assess the I-V relationship and any changes induced by 2-APB.[3]

  • For TRP channels that are activated by other stimuli (e.g., temperature for some TRPV channels), 2-APB can be co-applied with the primary stimulus to study its modulatory effects.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_stock Prepare 100 mM 2-APB stock in DMSO prep_final Dilute stock to final concentration in external solution prep_stock->prep_final establish_wc Establish stable whole-cell patch-clamp recording record_baseline Record baseline current establish_wc->record_baseline apply_2apb Apply 2-APB via perfusion record_baseline->apply_2apb record_effect Record effect of 2-APB apply_2apb->record_effect washout Washout with control solution record_effect->washout analyze_data Analyze changes in current amplitude, kinetics, and I-V relationship washout->analyze_data

Figure 2. General experimental workflow for applying 2-APB in patch-clamp experiments.

Important Considerations and Best Practices

  • Concentration is Key: Due to its biphasic effects on some channels, it is crucial to perform dose-response experiments to fully characterize the effects of 2-APB on the channel of interest.

  • Vehicle Controls: Always include a vehicle control (DMSO in external solution) to rule out any effects of the solvent.

  • Specificity: Be aware of the multiple targets of 2-APB. Its effects on a particular current may be indirect. Complementary experiments using more specific pharmacological agents or genetic knockdown/knockout approaches are often necessary to confirm the specific target of 2-APB.

  • Solution Stability: Prepare fresh dilutions of 2-APB in the external solution for each experiment, as its stability in aqueous solutions can be limited.

  • Intracellular Application: While 2-APB is membrane-permeable, some studies have included it in the pipette solution to investigate its intracellular effects. However, its primary mode of action on many plasma membrane channels appears to be from the extracellular side.[7]

Conclusion

2-APB remains a valuable pharmacological agent for the study of Ca²⁺ signaling and ion channels. Its complex and multifaceted nature requires careful experimental design and interpretation of results. By understanding its various targets and employing rigorous electrophysiological protocols, researchers can effectively utilize 2-APB to dissect the intricate roles of IP₃Rs, SOCE, and TRP channels in cellular physiology and pathophysiology. This guide provides a foundational framework for the successful application of 2-APB in patch-clamp electrophysiology, empowering researchers to generate robust and reproducible data.

References

Unraveling the Anti-Proliferative Effects of 2-APB on Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the effects of 2-Aminoethoxydiphenyl borate (2-APB) on cancer cell proliferation. It includes detailed application notes, experimental protocols for key assays, and a summary of reported quantitative data. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a versatile small molecule known for its modulatory effects on intracellular calcium (Ca²⁺) signaling. It is widely recognized as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors (IP₃Rs) and a modulator of various transient receptor potential (TRP) channels and store-operated calcium entry (SOCE).[1][2] Given the critical role of Ca²⁺ signaling in regulating cell proliferation, apoptosis, and migration, 2-APB has emerged as a valuable tool for investigating and potentially targeting cancer progression.[3] These notes and protocols are designed to provide researchers with the necessary tools to systematically evaluate the anti-proliferative efficacy of 2-APB in various cancer cell models.

Data Presentation: Effects of 2-APB on Cancer Cell Viability

Cancer Cell LineCancer TypeAssay2-APB Concentration (µM)Observed Effect on Cell Viability/ProliferationReference
MDA-MB-231Breast CancerCell Viability Assay50No significant suppression of viability.[4]
MDA-MB-231Breast CancerCell Viability Assay>50Significant suppression of viability.[4]
AU565Breast CancerCell Viability Assay50 - 200Significant suppression of viability.[4]
T47DBreast CancerCell Viability Assay50 - 200Significant suppression of viability.[4]
BNL1 MEHepatocellular CarcinomaCell Viability Assay25 - 200Did not affect cell viability when used alone.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of 2-APB in Cancer Cells

2-APB_Signaling_Pathway cluster_extracellular Extracellular cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 2-APB_ext 2-APB TRP_channels TRP Channels 2-APB_ext->TRP_channels Modulates SOCE SOCE (Orai1/STIM1) 2-APB_ext->SOCE Inhibits (high conc.) Potentiates (low conc.) IP3R IP₃ Receptors 2-APB_ext->IP3R Inhibits Ca_cytosol [Ca²⁺]i TRP_channels->Ca_cytosol Modulates Ca²⁺ influx SOCE->Ca_cytosol Decreases Ca²⁺ influx Proliferation Cell Proliferation Ca_cytosol->Proliferation Apoptosis Apoptosis Ca_cytosol->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ca_cytosol->Cell_Cycle_Arrest Cancer_Progression Cancer_Progression Proliferation->Cancer_Progression Drives Apoptosis->Cancer_Progression Inhibits Cell_Cycle_Arrest->Cancer_Progression Inhibits IP3R->Ca_cytosol Decreases Ca²⁺ release Ca_ER [Ca²⁺]ER Ca_ER->IP3R

Caption: 2-APB's modulation of Ca²⁺ signaling pathways affecting cancer cell fate.

General Experimental Workflow for Assessing 2-APB's Effects

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with 2-APB (Dose-response and time-course) Start->Treatment Viability_Assay Cell Viability Assays (MTT, XTT, etc.) Treatment->Viability_Assay Proliferation_Assay Proliferation Assays (BrdU, Colony Formation) Treatment->Proliferation_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry - PI Staining) Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for evaluating the anti-proliferative effects of 2-APB.

Experimental Protocols

Here are detailed protocols for the key experiments used to assess the effect of 2-APB on cancer cell proliferation.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells and determine cell density using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • 2-APB Treatment:

    • Prepare a stock solution of 2-APB in DMSO.

    • Prepare serial dilutions of 2-APB in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same concentration as in the highest 2-APB treatment.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-APB.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control.

BrdU Cell Proliferation Assay

Principle: This immunoassay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA of proliferating cells. Incorporated BrdU is detected using a specific anti-BrdU antibody.

Protocol:

  • Cell Seeding and 2-APB Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with 2-APB in a 96-well plate.

  • BrdU Labeling:

    • Two to four hours before the end of the 2-APB treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells by adding 200 µL of a fixing/denaturing solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the fixing/denaturing solution and wash the wells three times with a wash buffer.

    • Add 100 µL of a diluted anti-BrdU antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody solution.

    • Incubate for 30 minutes at room temperature.

  • Substrate Reaction and Measurement:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature, or until a color change is observed.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm with a reference wavelength of 620 nm.

Colony Formation Assay (Clonogenic Assay)

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment.

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate containing complete culture medium.

  • 2-APB Treatment:

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of 2-APB for a defined period (e.g., 24 hours).

    • After treatment, remove the 2-APB-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Growth:

    • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with a solution of methanol:acetic acid (3:1) for 15 minutes.

    • Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment group.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Preparation and 2-APB Treatment:

    • Seed cells in a 6-well plate and treat with 2-APB as described previously.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol:

  • Cell Preparation and 2-APB Treatment:

    • Seed and treat cells with 2-APB in a 6-well plate.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use quadrant analysis to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 2-APB in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-aminoethoxydiphenyl borate (2-APB) to study its neuroprotective potential in various Alzheimer's disease (AD) models. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to facilitate the investigation of 2-APB's mechanisms of action.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction, neuronal cell death, and cognitive decline.[1][2][3] A key pathological feature of AD is the dysregulation of intracellular calcium (Ca2+) homeostasis.[4][5] 2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool known for its broad-spectrum inhibitory effects on various Ca2+ channels, including Transient Receptor Potential Melastatin 2 (TRPM2) channels, inositol 1,4,5-trisphosphate (IP3) receptors, and store-operated calcium entry (SOCE).[1][4][6] This property makes 2-APB a valuable compound for exploring the role of Ca2+ signaling in AD pathogenesis and for evaluating potential neuroprotective strategies.

Recent studies have demonstrated that 2-APB can ameliorate Aβ-induced neurotoxicity, rescue synaptic plasticity deficits, and improve cognitive function in preclinical models of AD.[1][4][5][7] Its neuroprotective effects are attributed to its ability to modulate downstream signaling pathways, including those involving Ca2+/calmodulin-dependent protein kinase II (CaMKII), glycogen synthase kinase-3β (GSK-3β), and cAMP-response element binding protein (CREB).[1][2][7]

These application notes will detail protocols for in vivo, ex vivo, and in vitro studies to assess the neuroprotective effects of 2-APB in the context of AD.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of 2-APB in Alzheimer's disease models.

Table 1: In Vivo Efficacy of 2-APB in a Rat Model of Aβ-Induced Cognitive Impairment

ParameterShamAβ-treatedAβ + 2-APB (3 mg/kg)Aβ + 2-APB (10 mg/kg)
Spontaneous Alternation (%) NormalDecreased (p < 0.001 vs Sham)No significant effectIncreased (p < 0.001 vs Aβ-treated)
TRPM2 Protein Expression (Hippocampus) BaselineUpregulated (p < 0.05 vs Sham)No significant effectDownregulated (p < 0.01 vs Aβ-treated)
p-CaMKII (Thr-286) Expression (Hippocampus) BaselineDownregulated (p < 0.001 vs Sham)Not reportedIncreased (p < 0.05 vs Aβ-treated)
p-GSK-3β (Ser-9) Expression (Hippocampus) BaselineDownregulated (p < 0.01 vs Sham)Not reportedIncreased (p < 0.05 vs Aβ-treated)
p-CREB (Ser-133) Expression (Hippocampus) BaselineDownregulated (p < 0.05 vs Sham)Not reportedIncreased (p < 0.05 vs Aβ-treated)
PSD-95 Expression (Hippocampus) BaselineDownregulated (p < 0.01 vs Sham)Not reportedIncreased (p < 0.05 vs Aβ-treated)
AChE Activity (Cortex) BaselineIncreasedNot reportedReduced

Data summarized from Thapak et al., 2021.[1][2][6][7]

Table 2: Ex Vivo Efficacy of 2-APB in Rescuing Aβ-Induced LTP Deficits in Mouse Hippocampal Slices

Treatment GroupLong-Term Potentiation (LTP) (% of baseline)
Vehicle 155.3 ± 4.3
Aβ1-42 (500 nM) 110.0 ± 2.5
Aβ1-42 + 2-APB (2.5 µM) No significant rescue
Aβ1-42 + 2-APB (5.0 µM) Rescued (p < 0.01 vs Aβ-treated)
Aβ1-42 + 2-APB (10.0 µM) Rescued (p < 0.01 vs Aβ-treated)

Data summarized from Hu et al., 2015.[4][5]

Experimental Protocols

Protocol 1: In Vivo Aβ-Induced Cognitive Impairment Model in Rats

This protocol describes the induction of cognitive impairment in rats using Aβ peptide and subsequent treatment with 2-APB to evaluate its neuroprotective effects.

1.1. Aβ Oligomer Preparation and Administration:

  • Dissolve Aβ25-35 peptide in sterile distilled water to a concentration of 2 mg/mL.

  • Incubate the solution at 37°C for 4 days to promote oligomer formation.[1]

  • Anesthetize rats and stereotaxically inject 10 µg of Aβ25-35 oligomers in a 5 µL volume into the lateral ventricles.[1][6] Sham animals receive an equivalent volume of sterile distilled water.

1.2. 2-APB Treatment:

  • Following Aβ administration, allow the animals to recover for three weeks.

  • Administer 2-APB intraperitoneally (i.p.) at doses of 3 mg/kg and 10 mg/kg daily for the duration of the study.[1]

1.3. Behavioral Assessment (Spontaneous Alternation Test):

  • Utilize a Y-maze to assess spatial working memory.

  • Allow each rat to freely explore the maze for a set period.

  • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

1.4. Biochemical Analysis:

  • At the end of the treatment period, sacrifice the animals and collect brain tissue (hippocampus and cortex).

  • Perform Western blot analysis on hippocampal lysates to quantify the expression levels of TRPM2, p-CaMKII (Thr-286), p-GSK-3β (Ser-9), p-CREB (Ser-133), and PSD-95.

  • Measure acetylcholinesterase (AChE) activity in cortical homogenates.

Protocol 2: Ex Vivo Electrophysiological Recordings in Mouse Hippocampal Slices

This protocol details the procedure for assessing the ability of 2-APB to rescue Aβ-induced deficits in long-term potentiation (LTP) in hippocampal slices.

2.1. Hippocampal Slice Preparation:

  • Anesthetize and decapitate C57BL/6 mice or APP/PS1 transgenic mice.

  • Rapidly dissect the brain and prepare 400 µm thick transverse hippocampal slices in ice-cold artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover in an interface chamber with oxygenated aCSF for at least 1.5 hours.[8]

2.2. Aβ Oligomer and 2-APB Treatment:

  • Prepare Aβ1-42 oligomers by dissolving the peptide in DMSO and diluting to the final concentration in F-12 media, followed by incubation.

  • Incubate hippocampal slices with 500 nM Aβ1-42 oligomers for 1 hour to induce LTP impairment.[4]

  • For rescue experiments, co-incubate slices with Aβ1-42 and varying concentrations of 2-APB (e.g., 2.5, 5, and 10 µM).[4]

2.3. Electrophysiological Recordings:

  • Place a slice in a recording chamber perfused with oxygenated aCSF.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs).

  • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[9]

  • Record fEPSPs for at least 60 minutes post-stimulation to measure the magnitude of LTP.

Protocol 3: In Vitro Calcium Imaging in Primary Hippocampal Neurons

This protocol describes how to measure changes in intracellular calcium levels in cultured hippocampal neurons in response to Aβ and 2-APB treatment.

3.1. Primary Hippocampal Neuron Culture:

  • Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups.

  • Dissociate the tissue and plate the neurons on coated coverslips.

  • Maintain the cultures in a suitable neuronal culture medium.

3.2. Calcium Imaging:

  • Load the cultured neurons with a calcium-sensitive fluorescent indicator, such as Fluo-3 AM.

  • Acquire baseline fluorescence images using a confocal or fluorescence microscope.

  • Apply 500 nM Aβ1-42 oligomers to the neurons and record the change in fluorescence intensity over time.

  • In separate experiments, pre-incubate the neurons with 10 µM 2-APB before applying Aβ to assess its effect on calcium influx.

  • Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathway of 2-APB Neuroprotection in Alzheimer's Disease

G cluster_restoration 2-APB Mediated Restoration Abeta Amyloid-Beta (Aβ) Oligomers TRPM2 TRPM2 Channels Abeta->TRPM2 Activates Ca_influx ↑ Intracellular Ca²⁺ TRPM2->Ca_influx Neurotoxicity Neurotoxicity & Synaptic Dysfunction Ca_influx->Neurotoxicity Downstream Downstream Signaling Cognitive_Impairment Cognitive Impairment Neurotoxicity->Cognitive_Impairment TwoAPB 2-APB TwoAPB->TRPM2 Inhibits CaMKII ↓ p-CaMKII TwoAPB->CaMKII Restores GSK3b ↓ p-GSK-3β TwoAPB->GSK3b Restores CREB ↓ p-CREB TwoAPB->CREB Restores PSD95 ↓ PSD-95 TwoAPB->PSD95 Restores Neuroprotection Neuroprotection & Improved Cognition TwoAPB->Neuroprotection Downstream->CaMKII Downstream->GSK3b Downstream->CREB Downstream->PSD95 CaMKII->Cognitive_Impairment GSK3b->Cognitive_Impairment CREB->Cognitive_Impairment PSD95->Cognitive_Impairment

Caption: 2-APB's neuroprotective signaling pathway in Alzheimer's disease models.

Experimental Workflow for In Vivo Studies

G Start Start Abeta_prep Aβ Oligomer Preparation Start->Abeta_prep Stereotaxic Stereotaxic Injection (Aβ or Vehicle) Abeta_prep->Stereotaxic Recovery 3-Week Recovery Stereotaxic->Recovery Treatment Daily 2-APB Treatment Recovery->Treatment Behavior Behavioral Testing (Y-Maze) Treatment->Behavior Sacrifice Sacrifice & Tissue Collection Behavior->Sacrifice Biochem Biochemical Analysis (Western Blot, AChE) Sacrifice->Biochem End End Biochem->End

Caption: Workflow for in vivo evaluation of 2-APB's neuroprotective effects.

Logical Relationship of 2-APB's Action on Synaptic Plasticity

G Abeta Aβ Oligomers Ca_dysregulation Ca²⁺ Dysregulation Abeta->Ca_dysregulation LTP_impairment LTP Impairment Ca_dysregulation->LTP_impairment LTP_rescue LTP Rescued TwoAPB 2-APB TwoAPB->Ca_dysregulation Inhibits Ca_homeostasis Ca²⁺ Homeostasis Restored TwoAPB->Ca_homeostasis Ca_homeostasis->LTP_rescue

Caption: Logical flow of 2-APB's rescue of Aβ-induced LTP impairment.

References

Application Notes and Protocols for In Vitro Evaluation of 2-APB Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool known for its complex and multifaceted effects on intracellular calcium (Ca²⁺) signaling.[1] Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors, its activity extends to the modulation of various Transient Receptor Potential (TRP) channels and store-operated calcium entry (SOCE).[1][2][3] 2-APB and its derivatives often exhibit a bimodal, concentration-dependent activity, potentiating Ca²⁺ entry at low concentrations and inhibiting it at higher concentrations.[3][4] This complex pharmacology makes a systematic in vitro evaluation crucial for characterizing novel 2-APB derivatives.

These application notes provide a detailed experimental workflow, from initial screening using calcium imaging to in-depth biophysical characterization with patch-clamp electrophysiology, for assessing the activity of 2-APB derivatives on key molecular targets.

Key Molecular Targets of 2-APB and its Derivatives

The primary targets for 2-APB and its analogs include:

  • Store-Operated Calcium Entry (SOCE): A major Ca²⁺ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores. It involves the ER Ca²⁺ sensor STIM (Stromal Interaction Molecule) and the plasma membrane channel Orai.[4][5]

  • TRP Channels: 2-APB is known to modulate a wide array of TRP channels. Notably, it activates thermosensitive channels like TRPV1, TRPV2, and TRPV3, while inhibiting others such as TRPC, TRPM3, TRPM7, and TRPM8.[2]

  • IP₃ Receptors: As antagonists of IP₃ receptors, 2-APB and its derivatives can block the release of Ca²⁺ from the ER.

Experimental Workflow

A systematic approach to characterizing 2-APB derivatives involves a multi-step process to determine their effects on cellular Ca²⁺ homeostasis and specific ion channels. The following workflow is recommended:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Deconvolution & Dose-Response cluster_2 Phase 3: Biophysical Characterization A Synthesized 2-APB Derivatives B Calcium Imaging Assay (FLIPR or Microscopy) A->B C Identify Hits (Potentiators/Inhibitors of SOCE) B->C D Calcium Imaging in TRP-Expressing Cell Lines C->D F Patch-Clamp Electrophysiology C->F E Dose-Response Curves (EC50/IC50) D->E E->F G Determine Mechanism of Action on Specific Ion Channels F->G

Caption: High-level experimental workflow for characterizing 2-APB derivatives.

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

The SOCE pathway is a primary mechanism affected by 2-APB. Understanding this pathway is crucial for interpreting experimental data.

G cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane ER ER Ca2+ Store STIM STIM ER->STIM Ca2+ depletion activates STIM Orai Orai Channel STIM->Orai STIM translocates and gates Orai PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis IP3->ER activates IP3R (inhibited by 2-APB) DAG DAG Ca_in Ca2+ (cytosol) Orai->Ca_in Receptor GPCR/RTK Receptor->PLC Ca_out Ca2+ (extracellular) Ca_out->Orai Ca2+ Influx (SOCE) (modulated by 2-APB) Agonist Agonist Agonist->Receptor

Caption: Simplified signaling pathway for Store-Operated Calcium Entry (SOCE).

Data Presentation: Quantitative Analysis of 2-APB Derivatives

The following tables summarize hypothetical quantitative data for novel 2-APB derivatives compared to the parent compound.

Table 1: Effect of 2-APB Derivatives on Store-Operated Calcium Entry (SOCE)

CompoundConcentration (µM)Effect on SOCE in MDA-MB-231 cells (% of control)
2-APB (Control) 10150% (Potentiation)[4]
5020% (Inhibition)[4]
Derivative A 1080% (Inhibition)
5015% (Inhibition)
Derivative B 10120% (Weak Potentiation)
5095% (No significant inhibition)

Table 2: Modulation of TRP Channels by 2-APB Derivatives

Compound (at 50 µM)TRPV1 Activation (Current Density, pA/pF)TRPC6 Inhibition (%)
2-APB (Control) 150 ± 2085 ± 5%
Derivative A 20 ± 595 ± 3%
Derivative B 250 ± 3010 ± 2%

Experimental Protocols

Protocol 1: Calcium Imaging for SOCE Assessment

This protocol is designed to screen 2-APB derivatives for their effect on SOCE in an adherent cell line (e.g., MDA-MB-231 or HEK293) using a fluorescent Ca²⁺ indicator like Fura-2 AM.[4][6][7]

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS

  • Fura-2 AM (or other suitable Ca²⁺ indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺-free

  • HBSS with 2 mM CaCl₂

  • Thapsigargin (SERCA inhibitor)

  • 2-APB derivatives dissolved in DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (e.g., FLIPR) or fluorescence microscope

Procedure:

  • Cell Plating: Seed MDA-MB-231 cells into a 96-well plate at a density that results in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Add Ca²⁺-free HBSS to the wells.

    • Measure the baseline fluorescence for 2-5 minutes. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[8]

  • Store Depletion:

    • To passively deplete ER Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the wells.[4]

    • Continue recording fluorescence until the signal stabilizes, indicating store depletion.

  • Compound Addition:

    • Add the 2-APB derivatives at various concentrations (e.g., 1 µM to 100 µM) to the wells. Incubate for 5-10 minutes. Include a vehicle control (DMSO).

  • Initiation of SOCE:

    • Add HBSS containing CaCl₂ (final concentration 2 mM) to initiate Ca²⁺ influx through store-operated channels.

    • Record the fluorescence signal for another 10-15 minutes to capture the peak and plateau phases of Ca²⁺ entry.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2).

    • Quantify the SOCE response by calculating the area under the curve (AUC) or the peak fluorescence intensity after the addition of CaCl₂.

    • Normalize the data to the vehicle control and plot dose-response curves to determine IC₅₀ or EC₅₀ values.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents and is essential for detailed mechanistic studies of how 2-APB derivatives affect specific channels (e.g., Orai1, TRPV1) heterologously expressed in a cell line like HEK293.[9]

Materials:

  • HEK293 cells transfected with the ion channel of interest (e.g., Orai1/STIM1 or TRPV3).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system for rapid solution exchange.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution for ICRAC (in mM): 120 Cs-glutamate, 8 MgCl₂, 10 HEPES, 20 BAPTA, 50 µM IP₃. pH adjusted to 7.2 with CsOH. (High BAPTA is used to chelate intracellular Ca²⁺ and fully activate STIM1).[4]

  • Internal (Pipette) Solution for TRP Channels (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg. pH adjusted to 7.2 with KOH.

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette and apply slight positive pressure.

    • Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[9]

  • Recording Ion Channel Currents:

    • For ICRAC (Orai1/STIM1): After establishing the whole-cell configuration with the ICRAC internal solution, the current will develop over several minutes as BAPTA diffuses into the cell and depletes the stores. Hold the cell at 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 200 ms) every 5 seconds to measure the current-voltage (I-V) relationship.[4]

    • For TRP Channels: Use voltage-step protocols appropriate for the channel being studied. For example, to record TRPV3 currents, hold the cell at -60 mV and apply voltage steps from -100 to +100 mV.[10]

  • Compound Application:

    • Once a stable baseline current is established, perfuse the cell with the external solution containing the 2-APB derivative at the desired concentration.

    • Record the current until a steady-state effect is observed.

    • Wash out the compound with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -80 mV for ICRAC or +80 mV for outward TRP currents).

    • Calculate the percentage of inhibition or potentiation compared to the baseline current.

    • Construct I-V plots to analyze changes in channel gating and permeation.

    • Generate dose-response curves to determine IC₅₀ or EC₅₀ values.

References

Application of 2-Aminoethoxydiphenyl Borate (2-APB) in Studying Gap Junction Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool with a well-documented role as a modulator of inositol 1,4,5-trisphosphate (IP3) receptors and various TRP channels.[1][2] Beyond these functions, 2-APB has emerged as a potent and reversible inhibitor of gap junction channels, making it an invaluable agent for studying intercellular communication.[1] Its utility is underscored by its differential efficacy in blocking channels formed by various connexin subtypes, allowing for the selective dissection of gap junction-mediated signaling pathways.[3][4] This document provides detailed application notes and protocols for utilizing 2-APB in the investigation of gap junction communication.

Mechanism of Action

2-APB directly interacts with and inhibits gap junction channels.[5] Cryo-electron microscopy studies have revealed that 2-APB can bind to at least two distinct sites on the connexin protein. One site, termed "site A," is located near the N-terminal gating helix of the connexin subunit, and its occupation by 2-APB is thought to restrict the entrance to the channel pore.[6][7] Another potential binding site, "site M," is situated deeper within the pore.[6][8] The binding of 2-APB to these sites leads to a reduction in the open probability of the gap junction channel without significantly altering the main state single-channel conductance.[3][4] This inhibitory effect is generally reversible upon washout of the compound.[1][9]

It is important to note that the inhibitory action of 2-APB on gap junctions is distinct from its effects on IP3-mediated calcium signaling.[1] While historically known as an IP3 receptor antagonist, its role as a gap junction blocker provides a powerful method to uncouple cells electrically and chemically for single-cell analysis within intact tissues or confluent monolayers.[1]

Quantitative Data: 2-APB Inhibition of Connexin Subtypes

The inhibitory potency of 2-APB varies significantly among different connexin isoforms. This differential sensitivity can be exploited to selectively target specific gap junction channels in experimental systems. The half-maximal inhibitory concentrations (IC50) for various connexins are summarized below.

Connexin SubtypeIC50 (µM)Cell Type/SystemReference
Cx26~50% inhibition at 20 µMN2A cells[3][4]
Cx30~50% inhibition at 20 µMN2A cells[3][4]
Cx32>20% inhibition at 20 µMN2A cells[3][4]
Cx32~47 (for hemichannels)Purified protein in liposomes[5]
Cx363.0N2A cells[3][4]
Cx40>95% inhibition at 20 µMN2A cells[4]
Cx4351.6N2A cells[3][4]
Cx4518.1N2A cells[3][4]
Cx4629.4N2A cells[3][4]
Cx503.7N2A cells[3][4]

Experimental Protocols

Protocol 1: Inhibition of Gap Junctional Intercellular Communication (GJIC) using Dye Transfer Assay (Scrape Loading)

This protocol is a common method to assess the functional status of gap junctions by observing the transfer of a fluorescent dye between adjacent cells.

Materials:

  • Cell culture of interest grown to confluency on glass coverslips

  • 2-Aminoethoxydiphenyl borate (2-APB) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells to confluency on glass coverslips.

  • Pre-incubation with 2-APB:

    • Prepare working concentrations of 2-APB in cell culture medium. A typical starting range is 10-100 µM. Include a vehicle control (DMSO).

    • Aspirate the culture medium and replace it with the 2-APB-containing or control medium.

    • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C.

  • Scrape Loading:

    • Remove the coverslips from the incubator.

    • Aspirate the medium and briefly wash the cells with PBS.

    • Add a small volume of the fluorescent dye solution to the coverslip.

    • Using a sterile scalpel blade or a syringe needle, make a gentle scratch across the cell monolayer.

    • Allow the dye to load into the scraped cells for 2-5 minutes at room temperature.

  • Dye Transfer:

    • Wash the cells thoroughly with PBS (3-5 times) to remove excess extracellular dye.

    • Add fresh culture medium (containing 2-APB or vehicle control) and incubate for 10-30 minutes to allow for dye transfer through gap junctions to neighboring cells.

  • Fixation and Imaging:

    • Aspirate the medium and wash with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Mount the coverslips onto glass slides using a suitable mounting medium.

    • Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells away from the scrape line. Compare the results between control and 2-APB-treated samples.

Protocol 2: Electrophysiological Measurement of Gap Junctional Conductance using Dual Whole-Cell Patch-Clamp

This technique provides a direct and quantitative measure of the electrical coupling between two adjacent cells.

Materials:

  • Cell pairs expressing the connexin of interest

  • Dual whole-cell patch-clamp setup (amplifiers, micromanipulators, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Internal (pipette) solution (e.g., K-aspartate based)

  • External (bath) solution (e.g., Hanks' Balanced Salt Solution)

  • 2-APB stock solution

Procedure:

  • Cell Preparation: Plate cells at a low density to allow for the formation of cell pairs.

  • Patch-Clamp Configuration:

    • Identify a suitable cell pair for recording.

    • Establish a whole-cell patch-clamp configuration on both cells of the pair.

  • Measurement of Junctional Conductance (Gj):

    • Clamp the voltage of one cell (cell 1) at a holding potential (e.g., -40 mV).

    • Apply a series of voltage steps to the other cell (cell 2) (e.g., from -60 mV to +20 mV in 10 mV increments).

    • Record the current in cell 1 (junctional current, Ij) that is induced by the voltage steps in cell 2.

    • The junctional conductance (Gj) is calculated as the ratio of the junctional current to the transjunctional voltage (Vj = V2 - V1).

  • Application of 2-APB:

    • After obtaining a stable baseline recording of Gj, perfuse the bath with the external solution containing the desired concentration of 2-APB (e.g., 1-100 µM).

    • Continuously monitor the junctional current and conductance. The effect of 2-APB is typically observed within minutes.

  • Washout:

    • To test for reversibility, perfuse the bath with the control external solution to wash out the 2-APB.

    • Monitor the recovery of the junctional conductance.

  • Data Analysis: Plot the time course of Gj before, during, and after 2-APB application. Generate current-voltage (I-V) relationships to assess any voltage-dependent effects.

Visualizations

cluster_0 Mechanism of 2-APB Inhibition of Gap Junctions APB 2-APB SiteA Binding Site A (Pore Entrance) APB->SiteA Binds to SiteM Binding Site M (Within Pore) APB->SiteM Binds to GJ_Channel Gap Junction Channel (Connexin Hexamer) SiteA->GJ_Channel SiteM->GJ_Channel Conformational_Change Conformational Change (Pore Constriction) GJ_Channel->Conformational_Change Induces Reduced_Po Reduced Open Probability Conformational_Change->Reduced_Po Inhibition Inhibition of Intercellular Communication Reduced_Po->Inhibition Leads to

Caption: Mechanism of 2-APB action on gap junction channels.

cluster_1 Experimental Workflow: Dye Transfer Assay Start Start: Confluent Cell Monolayer Preincubation Pre-incubate with 2-APB or Vehicle Control Start->Preincubation Scrape Scrape Monolayer in Presence of Fluorescent Dye Preincubation->Scrape Wash Wash to Remove Extracellular Dye Scrape->Wash Incubate_Transfer Incubate to Allow Dye Transfer Wash->Incubate_Transfer Fix Fix Cells Incubate_Transfer->Fix Image Fluorescence Microscopy Fix->Image Analyze Analyze Dye Spread Image->Analyze End End Analyze->End

Caption: Workflow for assessing GJIC with a dye transfer assay.

cluster_2 Logical Relationship: 2-APB and Connexin Selectivity APB {2-APB} High_Sensitivity High Sensitivity (Low IC50) Cx36 Cx50 APB->High_Sensitivity Applied to Moderate_Sensitivity Moderate Sensitivity Cx26 Cx30 Cx45 Cx46 APB->Moderate_Sensitivity Applied to Low_Sensitivity Low Sensitivity (High IC50) Cx32 Cx43 APB->Low_Sensitivity Applied to Outcome_High Potent Blockade High_Sensitivity->Outcome_High Moderate_Sensitivity->Outcome_High Outcome_Low Weak Blockade Low_Sensitivity->Outcome_Low

Caption: Differential sensitivity of connexins to 2-APB.

Concluding Remarks

2-APB is a valuable pharmacological agent for the study of gap junction communication due to its direct, reversible, and connexin-selective inhibitory properties. The protocols and data presented here provide a framework for researchers to effectively utilize 2-APB in their experimental designs. As with any pharmacological tool, it is crucial to consider its other known biological activities, such as the modulation of IP3 receptors and TRP channels, and to include appropriate controls to ensure the specific investigation of gap junction function.

References

Troubleshooting & Optimization

Optimizing 2-APB concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 2-Aminoethoxydiphenyl borate (2-APB) and avoid off-target effects in their experiments.

Troubleshooting Guides

Issue 1: Unexpected or contradictory results at a given 2-APB concentration.

Q: I am using 2-APB to inhibit IP3 receptors, but I am observing unexpected increases in intracellular calcium. What could be the cause?

A: This is a common issue arising from the complex pharmacology of 2-APB. While it is known as an IP3 receptor antagonist, its effects are highly concentration-dependent. At low micromolar concentrations (<10 µM), 2-APB can actually stimulate store-operated calcium (SOC) release, leading to an increase in intracellular calcium.[1] At higher concentrations (≥ 10 µM), it begins to inhibit SOC entry.[2] Furthermore, at even higher concentrations, 2-APB can activate certain TRP channels, such as TRPV1, TRPV2, and TRPV3, which would also contribute to a rise in intracellular calcium.[3][4][5] It is also important to consider that 2-APB can inhibit SERCA pumps, which would lead to a slow depletion of intracellular calcium stores and could indirectly affect calcium signaling.[6][7]

Troubleshooting Steps:

  • Verify Concentration: Double-check your stock solution and final working concentration of 2-APB.

  • Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal concentration for IP3R inhibition without activating other pathways in your specific cell type.

  • Use Alternative Inhibitors: Consider using more specific IP3 receptor antagonists, such as Xestospongin C or heparin, to confirm that the observed effects are indeed mediated by IP3 receptors.

  • Monitor Store Depletion: Use a SERCA inhibitor like thapsigargin to assess the status of intracellular calcium stores and differentiate between store-operated and other calcium entry pathways.

Issue 2: Lack of reproducibility in experiments involving 2-APB.

Q: My results with 2-APB are inconsistent between experiments, even when I use the same concentration. Why is this happening?

A: The inconsistency could be due to the chemical instability of 2-APB in aqueous solutions.[8] 2-APB can hydrolyze in physiological buffers, leading to a decrease in its effective concentration over time.[8] The rate of hydrolysis can be influenced by the DMSO content of the final solution.[8] Additionally, 2-APB is sensitive to reactive oxygen species (ROS), which can lead to its degradation.[8]

Troubleshooting Steps:

  • Fresh Solutions: Always prepare fresh 2-APB solutions immediately before each experiment from a high-concentration stock in DMSO.[9]

  • Control for Hydrolysis: Be mindful of the age of your diluted 2-APB solution during long experiments. Consider time-course experiments to assess the stability of 2-APB in your experimental buffer.

  • Minimize ROS: If your experimental system generates ROS, be aware that this can degrade 2-APB and reduce its efficacy.[8]

  • Standardize Protocols: Ensure that all experimental parameters, including incubation times, buffer composition, and cell density, are kept consistent between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted concentration range for specific inhibition of IP3 receptors by 2-APB?

A1: The IC50 for 2-APB as an IP3 receptor antagonist is approximately 42 µM.[10] However, due to its effects on other channels, a lower concentration is often used. It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration for IP3 receptor inhibition with minimal off-target effects.

Q2: At what concentrations does 2-APB start to show off-target effects on TRP channels?

A2: The effects of 2-APB on TRP channels are varied and concentration-dependent. For instance, it can activate TRPV1, TRPV2, and TRPV3 at concentrations typically above 30 µM.[4][11][12] Conversely, it can block channels like TRPC5 with an IC50 of around 20 µM and TRPM7 in the range of 70-170 µM.[6][10]

Q3: Can 2-APB affect store-operated calcium entry (SOCE)?

A3: Yes, 2-APB has complex, biphasic effects on SOCE. At low concentrations (1-5 µM), it can potentiate SOCE, while at higher concentrations (≥ 10 µM), it is inhibitory.[2][13] This is an important consideration when studying the interplay between IP3 receptors and SOCE.

Q4: Is 2-APB cell-permeable?

A4: Yes, 2-APB is a membrane-permeable compound, allowing it to act on intracellular targets like IP3 receptors.[6]

Q5: Are there any known effects of 2-APB on gap junctions?

A5: Yes, 2-APB has been shown to inhibit gap junctions composed of connexins, adding another layer to its potential off-target effects.[3][6]

Data Presentation

Table 1: Concentration-Dependent Effects of 2-APB on Various Molecular Targets

TargetEffectConcentration RangeReference(s)
IP3 Receptors InhibitionIC50 ≈ 42 µM[10]
Store-Operated Ca2+ Channels (SOCs) Potentiation< 10 µM[1]
Inhibition≥ 10 µM[2]
TRPV1, TRPV2, TRPV3 ActivationEC50 ≈ 34-129 µM[4]
TRPC3, TRPC5, TRPC6 InhibitionIC50 for TRPC5 ≈ 20 µM[6][10][14]
TRPM2, TRPM3, TRPM7 InhibitionIC50 for TRPM7 ≈ 70-170 µM[6]
SERCA Pumps InhibitionMicromolar concentrations[6][7]
Gap Junctions (Connexins) InhibitionMicromolar concentrations[3][6]

Experimental Protocols

Protocol 1: Determining the Optimal 2-APB Concentration for IP3 Receptor Inhibition using Calcium Imaging

Objective: To identify the concentration of 2-APB that effectively inhibits IP3 receptor-mediated calcium release without causing significant off-target effects on SOCE or TRP channels.

Materials:

  • Cells of interest cultured on glass-bottom dishes.

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • HEPES-buffered saline (HBS).

  • 2-APB stock solution (e.g., 100 mM in DMSO).

  • IP3-generating agonist (e.g., carbachol, ATP).

  • Thapsigargin.

  • Fluorescence microscope equipped for ratiometric calcium imaging.

Procedure:

  • Cell Loading: Load the cells with a suitable calcium indicator dye according to the manufacturer's protocol.

  • Baseline Measurement: Perfuse the cells with HBS and record the baseline fluorescence for 2-5 minutes.

  • Agonist Stimulation (Control): Perfuse the cells with the IP3-generating agonist to induce calcium release and measure the peak fluorescence response.

  • Washout: Wash out the agonist and allow the cells to return to baseline.

  • 2-APB Incubation: Incubate the cells with varying concentrations of 2-APB (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 10-15 minutes.

  • Agonist Stimulation (with 2-APB): While still in the presence of 2-APB, re-stimulate the cells with the same concentration of the IP3-generating agonist and measure the fluorescence response.

  • Data Analysis: Compare the peak calcium response in the presence and absence of 2-APB for each concentration. The optimal concentration will be the one that significantly reduces the agonist-induced calcium peak with minimal effect on the baseline calcium level.

  • Control for SOCE: In a separate experiment, deplete calcium stores with thapsigargin in a calcium-free buffer, then re-introduce calcium to measure SOCE. Assess the effect of your determined optimal 2-APB concentration on this SOCE response.

Mandatory Visualizations

Signaling_Pathway_of_2APB_Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 2APB_ext 2-APB TRPV1_2_3 TRPV1/2/3 2APB_ext->TRPV1_2_3 Activates (>30µM) TRPC_M TRPC/TRPM 2APB_ext->TRPC_M Inhibits SOC SOC 2APB_ext->SOC Potentiates (<10µM) Inhibits (>10µM) 2APB_int 2-APB 2APB_ext->2APB_int Membrane Permeable Ca_cytosol [Ca²⁺]i TRPV1_2_3->Ca_cytosol Ca²⁺ Influx SOC->Ca_cytosol Ca²⁺ Influx IP3R IP3R 2APB_int->IP3R Inhibits (IC50 ~42µM) SERCA SERCA 2APB_int->SERCA Inhibits Ca_cytosol->SERCA Ca²⁺ Uptake IP3R->Ca_cytosol Ca²⁺ Release Ca_ER [Ca²⁺]ER SERCA->Ca_ER Ca_ER->IP3R Experimental_Workflow start Start load_cells Load cells with Calcium Indicator start->load_cells baseline Record Baseline Fluorescence load_cells->baseline control_stim Stimulate with IP3-Agonist (Control) baseline->control_stim washout Washout Agonist control_stim->washout incubate_2apb Incubate with varying [2-APB] washout->incubate_2apb test_stim Stimulate with IP3-Agonist (Test) incubate_2apb->test_stim analyze Analyze and Compare Ca²⁺ Peaks test_stim->analyze determine_optimal Determine Optimal [2-APB] analyze->determine_optimal end End determine_optimal->end Troubleshooting_Logic unexpected_results Unexpected/Contradictory Results check_concentration Verify 2-APB Concentration unexpected_results->check_concentration Is concentration correct? check_stability Consider 2-APB Instability (Prepare Fresh Solutions) unexpected_results->check_stability Are results inconsistent? dose_response Perform Dose-Response Curve check_concentration->dose_response Yes alt_inhibitors Use Alternative/Specific Inhibitors dose_response->alt_inhibitors control_off_target Control for Off-Target Effects (e.g., on SOCE, TRP channels) alt_inhibitors->control_off_target check_stability->dose_response

References

Troubleshooting inconsistent results with 2-APB in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Aminoethoxydiphenyl borate (2-APB). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and optimize experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is 2-APB and what are its primary targets?

2-Aminoethoxydiphenyl borate (2-APB) is a cell-permeable chemical compound widely used in research to modulate intracellular calcium (Ca²⁺) signaling.[1][2] It was initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for Ca²⁺ release from the endoplasmic reticulum.[3][4][5][6] However, subsequent research has revealed that 2-APB has a broad range of targets, making it a non-specific modulator. Its primary targets include:

  • IP₃ Receptors (IP₃Rs): It acts as a functional antagonist.[7]

  • Store-Operated Calcium (SOC) Channels: It exhibits a bimodal effect, potentiating store-operated calcium entry (SOCE) at low concentrations (<10 µM) and inhibiting it at higher concentrations (>30 µM).[1][7][8][9]

  • Transient Receptor Potential (TRP) Channels: It modulates a variety of TRP channels, activating some (TRPV1, TRPV2, TRPV3) and inhibiting others (TRPC1, TRPC3, TRPC5, TRPC6, TRPM3, TRPM7, TRPM8, TRPP2).[1][3][7]

  • Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps: It can inhibit SERCA pumps, which are responsible for pumping Ca²⁺ back into the ER.[10][11]

  • Gap Junctions: 2-APB has been shown to block certain gap junction subtypes.[1][7][10]

Q2: Why am I seeing inconsistent results with 2-APB in my experiments?

Inconsistent results with 2-APB are a common issue and can be attributed to several factors:

  • Multiple Targets: Due to its promiscuous nature, the observed effect of 2-APB can be a composite of its actions on various channels and pumps, which can vary between cell types.[10][11][12]

  • Concentration-Dependent Effects: The concentration of 2-APB used is critical. Its biphasic effect on SOCE is a prime example of how different concentrations can lead to opposing outcomes.[1][7][8][13]

  • Cell-Type Specificity: The expression levels of IP₃Rs, TRP channels, and SOC channel components (STIM and Orai proteins) can differ significantly between cell types, leading to varied responses to 2-APB.[14]

  • Inconsistent IP₃R Inhibition: The inhibitory effect of 2-APB on IP₃R-mediated Ca²⁺ release has been reported as inconsistent, particularly in intact cells.[15][16][17]

  • Stability and Hydrolysis: 2-APB can hydrolyze in aqueous physiological buffers, leading to a decrease in its effective concentration over time and the formation of active byproducts.[18]

  • Experimental Conditions: Factors such as temperature, pH, and the presence of other drugs can influence the activity of 2-APB and its targets.[10]

Q3: What is the mechanism of action of 2-APB on Store-Operated Calcium Entry (SOCE)?

The effect of 2-APB on SOCE is complex and involves interactions with both the STIM proteins (the ER Ca²⁺ sensors) and the Orai channels (the plasma membrane pore-forming units).

  • Inhibition (at high concentrations): 2-APB can inhibit SOCE by preventing the formation of STIM1 puncta, which is a crucial step in the activation of Orai channels.[19][20] It can also directly inhibit the Orai1 channel.[8]

  • Potentiation (at low concentrations): At lower concentrations, 2-APB can potentiate SOCE, and this effect is also dependent on the specific Orai and STIM isoforms present.[8][13] For instance, it can directly activate Orai3 channels even in the absence of store depletion.[19][20]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with 2-APB.

Problem Potential Cause Recommended Solution
No effect or weaker than expected effect 1. Inappropriate Concentration: The concentration used may be too low for inhibition or not in the optimal range for potentiation.1a. Perform a Dose-Response Curve: Titrate 2-APB across a wide concentration range (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.[13] 1b. Verify Effective Concentration: The actual concentration of active 2-APB might be lower than intended.
2. Compound Instability/Degradation: 2-APB can hydrolyze in aqueous solutions.[18] Stock solutions may also degrade over time.2a. Prepare Fresh Solutions: Always prepare fresh working solutions of 2-APB from a recently prepared stock solution for each experiment.[9] 2b. Proper Storage: Store powder at -20°C.[2] Prepare stock solutions in DMSO and store in aliquots at -20°C or -80°C for up to one month.[4][9] Avoid repeated freeze-thaw cycles.[4]
3. Cell-Type Specificity: The target proteins (IP₃Rs, TRPs, STIM/Orai) may not be expressed at sufficient levels in your cell line.3a. Confirm Target Expression: Use techniques like qPCR, Western blotting, or immunofluorescence to confirm the expression of the intended target proteins in your cells. 3b. Use a Positive Control Cell Line: If possible, use a cell line known to be responsive to 2-APB as a positive control.
High variability between experiments 1. Inconsistent Solution Preparation: Minor variations in weighing or dilution can lead to different effective concentrations.1a. Standardize Preparation Protocol: Use calibrated equipment and follow a strict, documented protocol for preparing all solutions.
2. Fluctuations in Experimental Conditions: Changes in temperature, pH, or incubation times can affect results.2a. Control Environmental Factors: Maintain consistent temperature and pH throughout your experiments. Use a buffer with sufficient buffering capacity.[10] 2b. Standardize Timings: Ensure consistent pre-incubation and treatment times for all experiments.
3. Cell Passage Number and Health: The responsiveness of cells can change with increasing passage number and overall health.3a. Use Low Passage Cells: Use cells within a defined, low passage number range. 3b. Monitor Cell Health: Regularly check cell morphology and viability.
Unexpected or contradictory results (e.g., activation instead of inhibition) 1. Off-Target Effects: The observed effect may be due to the action of 2-APB on an unintended target.[11][12]1a. Use More Specific Inhibitors: Whenever possible, use more specific inhibitors for your target of interest to confirm the findings obtained with 2-APB. 1b. Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target and see if the effect of 2-APB is abolished.
2. Biphasic Dose-Response: You may be observing the potentiating effect at a low concentration when you expected inhibition.2a. Re-evaluate Dose-Response: Refer to your dose-response curve to ensure you are in the desired concentration range for your intended effect.[8]
3. Hydrolysis Products: The hydrolysis products of 2-APB may have their own biological activity.[18]3a. Minimize Incubation Time: Use the shortest effective incubation time with 2-APB to minimize the impact of hydrolysis.

Experimental Protocols

Protocol 1: Preparation of 2-APB Stock and Working Solutions

  • Stock Solution (e.g., 50 mM in DMSO):

    • Weigh out the required amount of 2-APB powder (MW: 225.09 g/mol ). For 1 ml of a 50 mM stock, use 11.25 mg.

    • Dissolve the powder in high-quality, anhydrous DMSO.[4] Moisture-absorbing DMSO can reduce solubility.[4]

    • Vortex until fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for up to one month.[4][9]

  • Working Solution:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., cell culture medium, physiological saline).

    • Ensure the final concentration of DMSO is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

    • Use the working solution promptly after preparation.

Protocol 2: Measuring Store-Operated Calcium Entry (SOCE) using a Fluorescent Ca²⁺ Indicator

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

  • Baseline Measurement:

    • Wash the cells to remove excess dye and replace with a Ca²⁺-free buffer (e.g., HBSS with EGTA).

    • Record the baseline fluorescence for several minutes.

  • Store Depletion:

    • Add a SERCA inhibitor, such as thapsigargin (e.g., 1-2 µM), to the Ca²⁺-free buffer to passively deplete the endoplasmic reticulum Ca²⁺ stores.

    • Continue recording until the fluorescence signal indicates that the stores have been depleted (a transient rise followed by a return to baseline).

  • SOCE Measurement with 2-APB:

    • Add a Ca²⁺-containing buffer (e.g., HBSS with 2 mM CaCl₂) to initiate SOCE.

    • Simultaneously or shortly after, add your desired concentration of 2-APB (or vehicle control).

    • Record the change in fluorescence, which represents Ca²⁺ influx through store-operated channels.

  • Data Analysis:

    • Quantify the SOCE response by measuring parameters such as the peak fluorescence intensity, the rate of rise, or the area under the curve after Ca²⁺ and 2-APB addition.

Visualizations

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum PLC PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG cleavage IP3 IP₃ PIP2->IP3 cleavage IP3R IP₃ Receptor IP3->IP3R activates Orai Orai Channel Ca_cyto Cytosolic Ca²⁺ Orai->Ca_cyto TRP TRP Channel TRP->Ca_cyto IP3R->Ca_cyto STIM STIM STIM->Orai activates SERCA SERCA Pump Ca_ER Ca²⁺ SERCA->Ca_ER Ca_ER->IP3R Receptor GPCR/RTK Receptor->PLC Ca_cyto->SERCA APB 2-APB APB->Orai modulates (bi-modal) APB->TRP modulates APB->IP3R inhibits APB->SERCA inhibits

Caption: Overview of 2-APB's multiple targets in calcium signaling pathways.

G start Inconsistent Results check_conc Is the concentration appropriate? start->check_conc check_prep Are solutions prepared freshly? check_conc->check_prep Yes dose_response Perform a dose-response curve check_conc->dose_response No check_cell Is the cell type appropriate? check_prep->check_cell Yes fresh_sol Prepare fresh solutions for each experiment check_prep->fresh_sol No check_off_target Could it be an off-target effect? check_cell->check_off_target Yes verify_target Verify target expression (e.g., qPCR, WB) check_cell->verify_target No specific_inhibitor Use a more specific inhibitor for confirmation check_off_target->specific_inhibitor Yes resolved Problem Resolved dose_response->resolved fresh_sol->resolved verify_target->resolved specific_inhibitor->resolved

Caption: Troubleshooting workflow for inconsistent 2-APB experimental results.

References

Technical Support Center: Navigating the Biphasic Dose-Response of 2-APB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2-Aminoethoxydiphenyl borate (2-APB). This resource provides troubleshooting guidance and frequently asked questions to help you effectively design and interpret experiments involving the complex, biphasic dose-response of 2-APB.

Frequently Asked Questions (FAQs)

Q1: What is the biphasic dose-response of 2-APB?

A1: 2-Aminoethoxydiphenyl borate (2-APB) exhibits a biphasic, or dual, effect on store-operated calcium entry (SOCE). At low concentrations, it potentiates or enhances SOCE, while at higher concentrations, it becomes inhibitory.[1][2] This concentration-dependent switch in activity is a critical factor to consider in experimental design.

Q2: What are the typical concentrations for the stimulatory and inhibitory effects of 2-APB on SOCE?

A2: The precise concentrations for the biphasic effects can vary between cell types and experimental conditions. However, a general guideline is:

  • Potentiation: Typically observed at concentrations of ≤ 10 µM.[1][2]

  • Inhibition: Generally occurs at concentrations ≥ 30-50 µM.[1][3]

Q3: What is the primary molecular mechanism behind 2-APB's biphasic effect on SOCE?

A3: The biphasic action of 2-APB is primarily attributed to its complex interactions with the core components of SOCE: the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) and the Orai calcium channels in the plasma membrane.

  • At low concentrations (Potentiation): 2-APB is thought to directly act on the open Orai1 channel pore, causing it to dilate and thereby increasing Ca²⁺ conductance.[1]

  • At high concentrations (Inhibition): 2-APB can prevent the formation of STIM1 puncta, which are essential for activating Orai channels.[3] It may also disrupt the functional coupling between STIM1 and Orai1.[1]

It's important to note that 2-APB's effects on SOCE and the underlying calcium release-activated Ca²⁺ current (ICRAC) are largely independent of its action on inositol 1,4,5-trisphosphate (IP₃) receptors.[1][4][5]

Q4: Besides STIM and Orai, what are other known cellular targets of 2-APB?

A4: 2-APB is known to be a non-specific modulator and can affect various other cellular components, which can complicate data interpretation. These off-target effects include:

  • IP₃ Receptors: Originally described as an IP₃ receptor antagonist (IC₅₀ = 42 µM).[2]

  • TRP Channels: It modulates a wide range of Transient Receptor Potential (TRP) channels, inhibiting some (TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, TRPP2) and stimulating others at higher concentrations (TRPV1, TRPV2, TRPV3).[2][6]

  • SERCA Pumps: 2-APB can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, which would slow the refilling of ER calcium stores.[7]

  • Mitochondria: It can affect mitochondrial calcium handling.[4][7]

  • Gap Junctions: 2-APB has been shown to block certain gap junction channel subtypes.[2]

Q5: Is 2-APB stable in physiological buffers?

A5: No, 2-APB is known to be unstable and can hydrolyze in aqueous physiological buffers. This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment and may produce breakdown products with their own biological activities.[8] It is also sensitive to decomposition by reactive oxygen species (ROS) like hydrogen peroxide.[8]

Troubleshooting Guide

Problem 1: I am not observing the expected potentiation of SOCE at low concentrations of 2-APB.

  • Possible Cause 1: Incorrect Concentration. The optimal concentration for potentiation can be cell-type specific.

    • Solution: Perform a detailed dose-response curve from nanomolar to low micromolar ranges (e.g., 100 nM to 10 µM) to determine the optimal potentiating concentration for your specific cell line.

  • Possible Cause 2: 2-APB Degradation. As mentioned, 2-APB can hydrolyze in aqueous solutions.

    • Solution: Prepare 2-APB stock solutions in a non-aqueous solvent like DMSO and make fresh dilutions in your physiological buffer immediately before each experiment. Avoid prolonged incubation times.[8]

  • Possible Cause 3: Dominant STIM2 Expression. The relative expression levels of STIM1 and STIM2 can influence the response to 2-APB. Some cell types might show less potentiation.[9]

    • Solution: If possible, characterize the relative expression levels of STIM1 and STIM2 in your cell line via western blot or qPCR.

Problem 2: I am seeing inhibition at concentrations where I expect potentiation.

  • Possible Cause 1: Effective Concentration is Higher than Intended. This could be due to issues with the initial stock concentration calculation or rapid evaporation of the solvent.

    • Solution: Re-verify the concentration of your stock solution. Prepare fresh stocks and dilutions.

  • Possible Cause 2: Off-Target Effects. At a concentration that potentiates SOCE, 2-APB might be inhibiting other cellular processes that indirectly affect your readout. For example, it could be slightly inhibiting SERCA pumps, leading to a net decrease in signal.[7]

    • Solution: Design control experiments to isolate the effect on SOCE. For instance, use a ratiometric calcium indicator to measure cytosolic calcium and a genetically encoded ER-targeted calcium sensor to monitor store depletion and refilling separately.

Problem 3: My results with 2-APB are highly variable between experiments.

  • Possible Cause 1: Inconsistent 2-APB Activity. The instability of 2-APB in physiological buffers can lead to significant variability.[8]

    • Solution: Standardize the preparation of your 2-APB working solutions. Always prepare them fresh from a DMSO stock right before application and use them within a short, defined timeframe.

  • Possible Cause 2: Cell State and Passage Number. The expression levels of SOCE components can change with cell passage number and culture conditions.

    • Solution: Use cells within a consistent, narrow range of passage numbers for all experiments. Ensure consistent cell culture conditions (e.g., seeding density, media changes).

  • Possible Cause 3: Human Error. Inconsistent timing of drug application or measurements can introduce variability.

    • Solution: Use automated liquid handling where possible. If manual, use a timer to ensure consistent incubation and measurement times.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of 2-APB on SOCE and other cellular targets as reported in the literature.

Table 1: Biphasic Effect of 2-APB on Store-Operated Calcium Entry (SOCE)

Concentration RangeEffect on SOCECell Types StudiedReference(s)
≤ 10 µMPotentiation / StimulationHEK293, Jurkat T cells, DT40 B cells, RBL cells[1][2][4]
≥ 30 µMInhibition / BlockadeHEK293, Jurkat T cells, DT40 B cells, RBL cells[1][3]
5 µMPotentiates CRAC channels by dilating the open pore of Orai1-[1]
20 µMSustained increase in ICRACHEK293 cells co-expressing STIM1 and Orai1[3]
≥ 30 µMStrong inhibition of ICRACHEK293 cells co-expressing STIM1 and Orai1[3]

Table 2: IC₅₀ Values of 2-APB for Various Cellular Targets

TargetIC₅₀ ValueEffectReference(s)
IP₃ Receptors42 µMAntagonist[2]
TRPC5 Channels20 µMBlock[10]
TRPM7 Channels70-170 µMInhibition (indirect via acidification)[11]

Experimental Protocols

Protocol 1: Standard SOCE Assay to Evaluate the Biphasic Effect of 2-APB

This protocol uses a fluorescent calcium indicator to measure SOCE in a cell population or at the single-cell level.

Materials:

  • Cells of interest cultured on glass-bottom dishes or microplates.

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Nominal calcium-free buffer (e.g., HBSS without CaCl₂).

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂).

  • Thapsigargin (Tg) stock solution in DMSO (e.g., 1 mM).

  • 2-APB stock solution in DMSO (e.g., 100 mM).

Procedure:

  • Cell Loading: Load cells with the chosen calcium indicator according to the manufacturer's protocol.

  • Baseline Measurement: Place the cells on the microscope or plate reader stage. Perfuse with or add the nominal calcium-free buffer and record the baseline fluorescence for 2-5 minutes.

  • Store Depletion: To deplete the ER calcium stores, add thapsigargin (final concentration 1-2 µM) to the calcium-free buffer. Continue recording until the cytosolic calcium level returns to baseline (typically 5-10 minutes). This step activates the STIM proteins.

  • Application of 2-APB (for Inhibition studies): For testing the inhibitory effect, pre-incubate the store-depleted cells with a high concentration of 2-APB (e.g., 50 µM) for 5 minutes in the calcium-free buffer.

  • Initiation of SOCE: Reintroduce calcium to the extracellular medium by perfusing with or adding the calcium-containing buffer. This will trigger calcium influx through the activated Orai channels.

  • Application of 2-APB (for Potentiation/Inhibition studies): To observe the biphasic effect, add different concentrations of 2-APB (e.g., 5 µM for potentiation, 50 µM for inhibition) a few minutes after initiating SOCE.

  • Data Acquisition: Continuously record the fluorescence signal throughout the experiment.

  • Data Analysis: Quantify the SOCE response by measuring the peak increase in fluorescence after calcium re-addition or by calculating the area under the curve. Normalize the results to a vehicle control (e.g., DMSO).

Visualizations

Below are diagrams illustrating key concepts related to 2-APB's mechanism of action.

Biphasic_Response_Workflow cluster_exp Experimental Workflow cluster_low Low [2-APB] cluster_high High [2-APB] start Load Cells with Calcium Indicator baseline Measure Baseline in Ca2+-free Buffer start->baseline deplete Deplete Stores (e.g., Thapsigargin) baseline->deplete readd_ca Re-add Extracellular Ca2+ (Initiate SOCE) deplete->readd_ca low_apb Apply Low [2-APB] (e.g., 5 µM) readd_ca->low_apb Test Potentiation high_apb Apply High [2-APB] (e.g., 50 µM) readd_ca->high_apb Test Inhibition potentiate Observe Potentiation of Ca2+ Influx low_apb->potentiate inhibit Observe Inhibition of Ca2+ Influx high_apb->inhibit

Caption: Experimental workflow for observing the biphasic effect of 2-APB on SOCE.

Signaling_Pathway cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_low Low [2-APB] cluster_high High [2-APB] orai Orai1 Channel Cytosolic Ca2+ Cytosolic Ca2+ orai->Cytosolic Ca2+ Ca2+ Influx stim STIM1 stim_puncta STIM1 Puncta Formation stim->stim_puncta Store Depletion ca_er Ca2+ apb_low 2-APB (≤10 µM) apb_low->orai Directly Potentiates (Pore Dilation) apb_high 2-APB (≥50 µM) apb_high->orai Inhibits Coupling apb_high->stim_puncta Inhibits Formation stim_puncta->orai Coupling & Activation

Caption: Simplified signaling pathway of 2-APB's biphasic action on STIM1 and Orai1.

References

Minimizing 2-APB-induced cytotoxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize 2-Aminoethoxydiphenyl borate (2-APB)-induced cytotoxicity in long-term cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments involving 2-APB, offering potential causes and solutions in a question-and-answer format.

Issue 1: Increased Cell Death or Poor Viability Over Time

Question: My cells look healthy after initial 2-APB treatment, but I'm observing significant cell death and reduced viability after several days in culture. What could be the cause and how can I fix it?

Answer: This is a common issue in long-term culture with 2-APB, a compound with multiple cellular targets. The delayed cytotoxicity can stem from several factors:

  • Concentration-Dependent Effects: Higher concentrations of 2-APB (typically ≥ 30-50 µM) are known to be inhibitory to store-operated calcium entry (SOCE) but can also be cytotoxic over time.[1][2] Conversely, while lower concentrations (< 10 µM) may potentiate SOCE, they can still have off-target effects leading to cytotoxicity in prolonged exposure.[2]

  • Disruption of Calcium Homeostasis: Chronic disruption of intracellular calcium signaling is a primary driver of 2-APB-induced toxicity. This can lead to mitochondrial stress and activation of apoptotic pathways.

  • Intracellular Acidification: 2-APB can cause cytoplasmic acidification, which can be detrimental to cell health over the long term.[3][4]

  • Oxidative Stress: Disruption of mitochondrial function can lead to an increase in reactive oxygen species (ROS), causing cellular damage.[5]

Solutions:

  • Optimize 2-APB Concentration: Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration (e.g., 1-10 µM) and carefully monitor cell viability.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treat for a specific number of hours, then replace with fresh media). This can help reduce the cumulative toxic effects.

  • Enhance pH Buffering: Ensure your culture medium has robust buffering capacity. Increasing the concentration of HEPES in your media can help counteract 2-APB-induced intracellular acidification.[3]

  • Co-treatment with Antioxidants: The addition of antioxidants like N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or Vitamin C to your culture medium may help mitigate oxidative stress-related cytotoxicity.[6][7][8]

  • Optimize Serum Concentration: The concentration of fetal calf serum (FCS) in the culture medium can influence the cytotoxicity of compounds.[9][10] It's advisable to maintain a consistent and optimal serum concentration throughout your experiments.

Issue 2: High Variability Between Experimental Replicates

Question: I'm observing inconsistent results between different wells and plates treated with the same concentration of 2-APB. What could be causing this variability?

Answer: Variability in 2-APB experiments can be frustrating. Several factors can contribute to this issue:

  • Use-Dependent Action: The effects of 2-APB can be use-dependent, meaning its action may be more pronounced in cells that are actively signaling.[11] Differences in the baseline activity of your cells can, therefore, lead to varied responses.

  • Slow Reversibility: 2-APB's inhibitory effects can persist for a significant time even after it has been washed out.[11] Inconsistent washing steps between experiments can lead to variability.

  • Chemical Instability: 2-APB can hydrolyze in aqueous physiological buffers, potentially altering its effective concentration and activity over time.

Solutions:

  • Synchronize Cell Cultures: Where possible, synchronize your cells (e.g., by serum starvation) before starting the experiment to ensure a more uniform physiological state.

  • Standardize Protocols: Ensure strict adherence to your experimental protocols, particularly regarding incubation times, washing steps, and media changes.

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of 2-APB in a suitable solvent like DMSO and add it to the culture medium immediately before use to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 2-APB-induced cytotoxicity?

A1: The primary mechanism of 2-APB-induced cytotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis. 2-APB has multiple targets, including inositol 1,4,5-trisphosphate (IP₃) receptors, store-operated calcium entry (SOCE) channels, and various transient receptor potential (TRP) channels.[1][2] By altering the function of these channels and receptors, 2-APB can lead to sustained changes in intracellular Ca²⁺ levels, which in turn can trigger mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways involving proteins like BAX and caspase-3.[5]

Q2: What is the recommended concentration range for long-term 2-APB experiments?

A2: There is no universal "safe" concentration of 2-APB for long-term experiments, as this is highly cell-type dependent. However, based on published data, concentrations in the low micromolar range (1-10 µM) are generally better tolerated for prolonged periods than higher concentrations (≥30 µM). It is crucial to perform a thorough dose-response analysis for your specific cell line to determine the highest concentration that does not impact cell viability over your intended experimental duration.

Q3: Can I use 2-APB in serum-free media?

A3: While it is possible to use 2-APB in serum-free media, be aware that the absence of serum proteins may alter its bioavailability and cytotoxicity.[9][10] Serum proteins can bind to small molecules, potentially reducing their effective concentration. If you are transitioning from serum-containing to serum-free conditions, it is essential to re-optimize the working concentration of 2-APB.

Q4: How can I confirm if my cells are undergoing apoptosis due to 2-APB treatment?

A4: You can confirm apoptosis through several standard assays:

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase Activity Assays: Measures the activity of key apoptotic enzymes like caspase-3 and caspase-7.

  • Annexin V Staining: Identifies the externalization of phosphatidylserine, an early marker of apoptosis.

Data Presentation

Table 1: Concentration-Dependent Effects of 2-APB on Cell Viability in Breast Cancer Cell Lines (24-hour treatment)

Cell Line50 µM 2-APB (% Viability)100 µM 2-APB (% Viability)200 µM 2-APB (% Viability)
MDA-MB-231No significant effectSignificant suppressionSignificant suppression
AU565Significant suppressionSignificant suppressionSignificant suppression
T47DSignificant suppressionSignificant suppressionSignificant suppression
(Data summarized from a study on breast cancer cell lines where viability was significantly suppressed in most cases with 24-hour treatment.[12])

Table 2: Effect of 2-APB and Thapsigargin (TG) on Glioblastoma Cell Viability (MTT Assay)

TreatmentEffect on Viable Cell Number
100 nM or 1 µM TGDecrease
50 µM 2-APBDecrease
100 µM 2-APBAlmost complete abolition
TG + 50 µM 2-APBIncreased effect of TG
(Data summarized from a study on human glioblastoma cells.[13])

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[14]

  • Reagent Preparation:

    • Prepare a 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the solution and store it at 4°C, protected from light.

    • Prepare a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of 2-APB for the desired duration. Include untreated and vehicle-treated controls.

    • After treatment, remove the medium and add 100 µl of fresh medium containing 10 µl of the 5 mg/ml MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the MTT-containing medium and add 100 µl of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Detection using TUNEL Assay

This protocol provides a general workflow for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[15]

  • Materials:

    • Commercially available TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers).

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

    • Fixation solution (e.g., 4% paraformaldehyde in PBS).

    • DNase I (for positive control).

    • Fluorescence microscope.

  • Procedure:

    • Culture and treat cells with 2-APB on glass coverslips or in chamber slides.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash again with PBS and permeabilize the cells for 2-5 minutes on ice.

    • For a positive control, treat a separate sample with DNase I to induce DNA breaks.

    • Wash the cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber for 1 hour at 37°C, protected from light.

    • Wash the cells to remove unincorporated nucleotides.

    • If desired, counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the label used.

3. Active Caspase-3 Immunofluorescence Staining

This protocol outlines the detection of active caspase-3, a key executioner caspase in apoptosis.[16]

  • Materials:

    • Primary antibody specific for cleaved (active) caspase-3.

    • Fluorescently labeled secondary antibody.

    • Fixation and permeabilization buffers (as for TUNEL assay).

    • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Procedure:

    • Culture, treat, fix, and permeabilize cells as described for the TUNEL assay.

    • Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain nuclei with DAPI if desired.

    • Mount and visualize using a fluorescence microscope. Cells positive for active caspase-3 will show specific fluorescence.

Mandatory Visualizations

Caption: Signaling pathway of 2-APB-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity in Long-Term Culture Check_Conc Is 2-APB concentration optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response & Time-Course Assay Check_Conc->Optimize_Conc No Check_Dosing Is dosing continuous? Check_Conc->Check_Dosing Yes Optimize_Conc->Check_Dosing Intermittent Switch to Intermittent Dosing Schedule Check_Dosing->Intermittent Yes Check_Media Are media conditions optimal? Check_Dosing->Check_Media No Intermittent->Check_Media Optimize_Media Increase HEPES buffering Add Antioxidants Optimize Serum % Check_Media->Optimize_Media No End Reduced Cytotoxicity Check_Media->End Yes Optimize_Media->End

Caption: Troubleshooting workflow for 2-APB cytotoxicity.

References

Navigating the Nuances of 2-APB: A Guide to Identifying and Controlling for Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2-Aminoethoxydiphenyl borate (2-APB). This resource provides in-depth troubleshooting guides and frequently asked questions to address the challenges associated with 2-APB's non-specific binding. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to design robust experiments and accurately interpret their data.

Frequently Asked Questions (FAQs)

Q1: What is 2-APB and what are its primary intended targets?

2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable chemical modulator widely used in cell signaling research. Its primary intended targets are:

  • Inositol 1,4,5-trisphosphate receptors (IP3Rs): 2-APB is known to be an antagonist of IP3Rs, inhibiting the release of calcium (Ca2+) from the endoplasmic reticulum (ER).[1][2][3]

  • Store-Operated Calcium (SOC) Channels: 2-APB has a complex, concentration-dependent effect on SOC channels, particularly the Orai channels which are activated by STIM proteins. At low concentrations (<10 µM), it can potentiate store-operated calcium entry (SOCE), while at higher concentrations (>30 µM), it is inhibitory.[1][2][3]

Q2: What are the known non-specific targets of 2-APB?

2-APB's utility can be complicated by its interaction with a variety of other proteins, leading to off-target effects. Researchers should be aware of the following non-specific targets:

  • Transient Receptor Potential (TRP) Channels: 2-APB modulates a wide range of TRP channels. It can inhibit TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM2, TRPM3, TRPM7, TRPM8, and TRPP2, while activating TRPV1, TRPV2, and TRPV3 at higher concentrations.[1][2][4]

  • Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps: 2-APB can inhibit SERCA pumps, which are responsible for pumping Ca2+ back into the ER. This can lead to a depletion of ER Ca2+ stores, independent of its effects on IP3Rs.

  • Gap Junctions: There is evidence that 2-APB can directly inhibit gap junctions composed of connexin proteins.

  • Potassium (K+) Channels: 2-APB has been shown to inhibit certain voltage-gated potassium channels.

Q3: My experimental results with 2-APB are unexpected. What could be the cause?

Unexpected results when using 2-APB are often due to its non-specific effects. Consider the following possibilities:

  • Concentration-dependent effects: The effect of 2-APB can vary significantly with concentration. A response at a low concentration may be completely different or even opposite at a higher concentration.

  • Off-target effects: Your observed phenotype may be a result of 2-APB acting on one of its many off-targets (e.g., TRP channels, SERCA pumps) rather than, or in addition to, its intended target.

  • Hydrolysis of 2-APB: 2-APB can hydrolyze in aqueous buffer solutions. This degradation can alter its activity and lead to inconsistent results. It is recommended to prepare fresh solutions for each experiment.

  • Cell-type specific expression of targets: The expression profile of 2-APB's various targets can differ between cell types. An effect observed in one cell line may not be replicable in another if the off-target protein is not expressed.

Troubleshooting Guides

Issue: Differentiating between IP3R-mediated and TRP channel-mediated effects.

Cause: 2-APB's broad activity on both IP3Rs and various TRP channels can make it difficult to attribute an observed effect to a single target.

Solution: Employ a multi-faceted approach using additional pharmacological tools and specific experimental designs.

  • Use specific TRP channel modulators: In parallel experiments, use more specific TRP channel agonists or antagonists to see if they replicate or block the effect observed with 2-APB.

  • Genetic knockdown/knockout: If possible, use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target TRP channel or the IP3R.

  • Varying extracellular Ca2+: Since many TRP channels are plasma membrane channels, altering the concentration of extracellular Ca2+ can help to distinguish their contribution from the release of intracellular Ca2+ stores mediated by IP3Rs.

Issue: Controlling for the inhibitory effect of 2-APB on SERCA pumps.

Cause: Inhibition of SERCA pumps by 2-APB can lead to ER Ca2+ store depletion, which can mimic or confound the effects of IP3R inhibition.

Solution: Design experiments to isolate the effect on SERCA pumps.

  • Use a specific SERCA inhibitor: Compare the effects of 2-APB with a well-characterized SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA). If 2-APB produces a similar effect to these agents, it is likely acting on SERCA pumps.

  • Measure ER Ca2+ levels directly: Utilize ER-targeted Ca2+ indicators (e.g., GECIs like CEPIA) to directly measure the effect of 2-APB on ER Ca2+ concentration.

  • Assess SERCA activity: Perform a direct in vitro assay of SERCA pump activity in the presence and absence of 2-APB.

Quantitative Data Summary

The following tables summarize the reported effective concentrations of 2-APB on its primary and major off-targets. Note that these values can vary depending on the experimental system and conditions.

Table 1: 2-APB Concentrations for Primary Targets

TargetActionConcentration RangeSpecies/Cell Type
IP3 ReceptorsAntagonist (Inhibition)IC50 = 42 µMRat Cerebellum
Store-Operated Ca2+ Channels (SOCs)Potentiation< 10 µMVarious
Store-Operated Ca2+ Channels (SOCs)Inhibition> 30 µMVarious

Table 2: 2-APB IC50 Values for Off-Targets

Off-TargetActionIC50Species/Cell Type
TRPM2Inhibition~1 µMHuman
TRPM7Inhibition70-170 µMJurkat T-cells
SERCA1aInhibition91 µMRabbit Skeletal Muscle
SERCA2aInhibition~325 µM (pH 7.2)Rabbit Skeletal Muscle

Key Experimental Protocols

Protocol 1: Differentiating IP3R vs. TRP Channel Effects

Objective: To determine if the observed effect of 2-APB is due to its action on IP3Rs or a specific TRP channel.

Materials:

  • Your cell line of interest

  • 2-APB

  • A specific TRP channel antagonist (e.g., for TRPV1, Capsazepine; for TRPM8, AMTB)

  • An IP3R agonist (e.g., Adenophostin A) or a stimulus that activates the PLC/IP3 pathway (e.g., a relevant GPCR agonist)

  • Calcium imaging dye (e.g., Fura-2 AM) or a genetically encoded calcium indicator

  • Appropriate cell culture media and buffers

Methodology:

  • Baseline Measurement: Plate cells and load with a calcium indicator. Measure the baseline intracellular calcium concentration.

  • Stimulation with IP3-generating agonist: Stimulate the cells with an agonist that activates the IP3 pathway and record the calcium response.

  • 2-APB Inhibition: Pre-incubate the cells with an effective concentration of 2-APB for 15-30 minutes. Repeat the stimulation from step 2 and record the calcium response. A diminished response suggests IP3R inhibition.

  • TRP Channel Antagonist Control: In a separate group of cells, pre-incubate with a specific TRP channel antagonist relevant to your cell type.

  • Co-application: Apply 2-APB in the presence of the specific TRP channel antagonist. If the effect of 2-APB is attenuated, it suggests an off-target effect on that TRP channel.

  • Direct TRP Channel Activation: If 2-APB is suspected of activating a TRP channel, apply 2-APB alone and in the presence of the specific antagonist to see if the response is blocked.

Protocol 2: Assessing the Impact of 2-APB on SERCA Pump Activity

Objective: To determine if 2-APB is inhibiting SERCA pumps in your experimental system.

Materials:

  • Your cell line of interest or cell lysate

  • 2-APB

  • Thapsigargin (a specific SERCA inhibitor)

  • ER-targeted calcium indicator (e.g., Mag-Fura-2 AM or D1ER)

  • Calcium-free buffer

Methodology:

  • Load cells with an ER-targeted calcium indicator.

  • Establish a baseline ER calcium level.

  • Induce a passive ER calcium leak: Treat the cells with a low concentration of a calcium ionophore (e.g., ionomycin) in a calcium-free external solution to induce a slow depletion of ER calcium stores.

  • Application of 2-APB: In one group of cells, apply 2-APB and monitor the rate of ER calcium depletion.

  • Thapsigargin Control: In a parallel group of cells, apply thapsigargin and monitor the rate of ER calcium depletion.

  • Compare depletion rates: An increased rate of ER calcium depletion in the presence of 2-APB, similar to that caused by thapsigargin, indicates SERCA inhibition.

Visualizing Signaling Pathways and Experimental Logic

To further clarify the complex interactions of 2-APB and the logic behind control experiments, the following diagrams are provided.

GPCR GPCR Activation PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R activates ER ER Ca2+ Store IP3R->ER releases Ca2+ Ca_cyto Cytosolic Ca2+ ER->Ca_cyto SOCE SOCE (Orai) ER->SOCE store depletion activates SERCA SERCA Pump Ca_cyto->SERCA pumps Ca2+ TRP TRP Channel TRP->Ca_cyto Ca2+ influx SOCE->Ca_cyto Ca2+ influx SERCA->ER APB 2-APB APB->IP3R inhibits APB->TRP modulates APB->SOCE modulates APB->SERCA inhibits

Caption: 2-APB's multiple points of intervention in calcium signaling pathways.

start Start: Observe cellular response to 2-APB q1 Is the response abolished by a specific IP3R blocker (e.g., Xestospongin C)? start->q1 res1_yes Likely an on-target effect on IP3R. q1->res1_yes Yes res1_no Proceed to test for off-target effects. q1->res1_no No q2 Does a specific TRP channel blocker inhibit the response? res1_no->q2 res2_yes Likely an off-target effect on the specific TRP channel. q2->res2_yes Yes res2_no Proceed to test other off-targets. q2->res2_no No q3 Does a specific SERCA inhibitor (e.g., Thapsigargin) mimic the response? res2_no->q3 res3_yes Likely an off-target effect on SERCA pumps. q3->res3_yes Yes res3_no Consider other off-targets or complex interactions. q3->res3_no No

Caption: A troubleshooting flowchart for dissecting 2-APB's effects.

By carefully considering the information and protocols provided in this technical support center, researchers can more effectively navigate the complexities of using 2-APB and enhance the reliability and accuracy of their experimental findings.

References

Best practices for preparing 2-APB hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-APB Hydrochloride

This guide provides best practices, frequently asked questions, and troubleshooting advice for the preparation and use of 2-Aminoethoxydiphenylborane (2-APB) hydrochloride stock solutions in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

2-Aminoethoxydiphenylborane (2-APB) is a versatile, membrane-permeable chemical modulator used extensively in calcium signaling research. It is primarily known as an inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors (IC50 = 42 µM) and store-operated Ca²+ channels (SOCs).[1][2][3] However, its pharmacology is complex, as it also blocks SERCA pumps and modulates various TRP channels, activating some (TRPV1, TRPV2, TRPV3) while inhibiting others (TRPC1, TRPC3, TRPC5).[1][4] Its effect on store-operated Ca²+ entry (SOCE) is notably dose-dependent, causing potentiation at low concentrations (1-5 µM) and inhibition at higher concentrations (>30 µM).[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound exhibits good solubility in several common organic solvents but is generally insoluble in water.[5] The most frequently recommended solvent is dimethyl sulfoxide (DMSO).[1][2][5] Ethanol is also a viable option.[1][2][6] For consistent results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[5]

Q3: How should I properly store the solid this compound and the prepared stock solutions?

  • Solid Compound: The solid form of this compound is stable and can be stored at room temperature or refrigerated (2-8°C).[1][2]

  • Stock Solutions: To ensure stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] Solutions stored at -20°C are typically stable for up to one to two months.[1][2] For longer-term storage, -80°C is recommended, which can extend stability for up to six months.[3] It is best practice to prepare fresh solutions and use them on the same day if possible.[1]

Q4: Is this compound stable in aqueous physiological buffers?

This is a critical consideration. Recent studies have shown that 2-APB readily hydrolyzes in aqueous physiological buffers.[7] This degradation can lead to a loss of its intended activity on targets like SOCE and may produce hydrolysis products with their own biological effects, such as the inhibition of NADPH oxidase 2 (NOX2). This instability is a likely source of experimental variability. Therefore, it is recommended to add the stock solution to aqueous media immediately before starting the experiment.

Experimental Protocol: Preparing a 100 mM 2-APB Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in experimental buffers.

Materials:

  • This compound (MW: 225.09 g/mol for the free base, adjust for hydrochloride salt if necessary)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would weigh approximately 22.5 mg.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not dissolve completely, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage: Dispense the clear stock solution into single-use aliquots in sterile, tightly sealed cryovials. Label each vial clearly with the compound name, concentration, solvent, and preparation date.

  • Storage: Immediately store the aliquots at -20°C for short-term use (up to 2 months) or -80°C for long-term storage (up to 6 months).[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Dissolution 1. Incorrect solvent used.2. Solvent is not high-purity or has absorbed moisture.[5]3. Solution is supersaturated.1. Ensure you are using a recommended solvent like high-purity DMSO or ethanol.2. Use a fresh, unopened bottle of anhydrous DMSO.[5]3. Prepare a more dilute stock solution.
Precipitation in Stock Solution After Freezing 1. Solution was not fully dissolved before freezing.2. Freeze-thaw cycles have compromised stability.1. Before use, warm the aliquot to room temperature and vortex/sonicate to redissolve the precipitate.[1] Ensure it is fully clear before diluting.2. Always use single-use aliquots to avoid freeze-thaw cycles.[2][3]
Inconsistent or Unexpected Experimental Results 1. Dose-dependent effects: 2-APB has opposing effects on SOCE at low vs. high concentrations.[1]2. Hydrolysis: The compound degrades in aqueous buffers, altering its effective concentration and activity over time.[7]3. Off-target effects: 2-APB interacts with multiple targets beyond IP3Rs and SOCs, such as SERCA pumps and TRP channels.[1][8]1. Perform dose-response experiments to characterize the effect in your specific system.2. Add the stock solution to your experimental medium immediately before application. Minimize incubation time in aqueous solutions.3. Be aware of the compound's polypharmacology. Consider using more specific inhibitors or genetic tools to confirm that the observed effect is due to the intended target.

Quantitative Data Summary

Table 1: Solubility of 2-APB

Solvent Reported Solubility Reference(s)
DMSO ≥9.4 - 45 mg/mL (or up to 100-200 mM) [1][2][3][5][6][9]
Ethanol ~10 - 25 mg/mL [1][2][5][6]
PBS (pH 7.2) ≥10 mg/mL [6]

| Water | Insoluble |[5] |

Table 2: Recommended Storage Conditions for 2-APB Solutions

Storage Temperature Maximum Recommended Duration Reference(s)
-20°C 1 to 2 months [1][2]

| -80°C | Up to 6 months |[3] |

Visualizations

G cluster_workflow Stock Solution Workflow weigh 1. Weigh 2-APB HCl Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solutions.

G cluster_pathway Simplified Signaling Targets of 2-APB APB 2-APB IP3R IP3 Receptors APB->IP3R Inhibits SOCE Store-Operated Ca2+ Entry (SOCE) APB->SOCE Inhibits (>30 µM) APB->SOCE Potentiates (1-5 µM) SERCA SERCA Pumps APB->SERCA Blocks TRPV TRPV1, V2, V3 Channels APB->TRPV Activates TRPC TRPC1, C3, C5 Channels APB->TRPC Inhibits

Caption: The complex polypharmacology of 2-APB, illustrating its multiple cellular targets.

References

Technical Support Center: Interpreting Unexpected Neuronal Firing Changes with 2-APB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using 2-Aminoethoxydiphenyl borate (2-APB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected changes in neuronal firing during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 2-APB?

A1: 2-Aminoethoxydiphenyl borate (2-APB) is primarily known as a membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling. It was initially characterized as an antagonist of the D-myo-inositol 1,4,5-trisphosphate (IP₃) receptor, inhibiting IP₃-induced Ca²⁺ release from the endoplasmic reticulum (ER) with an IC₅₀ of 42 μM[1][2]. However, its pharmacology is complex, and it affects numerous other targets.

Q2: Besides IP₃ receptors, what are the other known targets of 2-APB?

A2: 2-APB has a broad range of molecular targets, and its effects are highly concentration-dependent. Its targets include:

  • Transient Receptor Potential (TRP) channels : It can either block or activate various TRP channels. For instance, it blocks TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, and TRPM8, while it can activate TRPV1, TRPV2, and TRPV3 at higher concentrations[1][3][4][5].

  • Store-Operated Calcium (SOC) channels : 2-APB has biphasic effects on SOCs, potentiating them at low concentrations (<10 μM) and inhibiting them at higher concentrations (>50 μM)[1][2][6].

  • SERCA pumps : There is evidence that 2-APB may inhibit Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which would lead to a depletion of intracellular Ca²⁺ stores[7].

  • Voltage-gated potassium (K⁺) channels : 2-APB has been shown to inhibit certain voltage-gated K⁺ channels, which can directly impact neuronal excitability[7][8][9].

  • Gap Junctions : 2-APB can also block gap junction channels composed of connexins[6].

Q3: Why am I observing an increase in neuronal firing rate after applying 2-APB? I expected an inhibitory effect.

A3: The observed increase in neuronal excitability is a well-documented "off-target" effect of 2-APB. Instead of a general inhibition of neuronal activity that might be expected from blocking Ca²⁺ release, 2-APB can lead to an increase in firing rate. This is likely due to the inhibition of voltage- and Ca²⁺-dependent potassium (K⁺) conductances[7][8]. This inhibition leads to an increase in input resistance, a decrease in the delay to action potential onset, a broadening of action potentials, and a reduction in afterhyperpolarizations (AHPs)[7][8].

Q4: Is 2-APB stable in aqueous solutions?

A4: 2-APB is known to hydrolyze in aqueous physiological buffers. This instability can affect the actual concentration of the active compound in your experiments and may lead to variability in your results. The hydrolysis products, such as diphenylborinic acid and 2-aminoethanol, may have their own biological effects or be inactive[10]. It is also sensitive to decomposition by hydrogen peroxide[10].

Troubleshooting Unexpected Changes in Neuronal Firing

Scenario 1: Increased Neuronal Excitability and Spontaneous Firing

Q: I applied 2-APB to my neuronal culture, expecting to see a decrease in activity by blocking IP₃-mediated calcium release. Instead, the neurons have become hyperexcitable and are firing spontaneously. What could be the cause?

A: This is a common unexpected finding with 2-APB. The primary suspect for this hyperexcitability is the off-target inhibition of potassium channels.

  • Explanation : 2-APB can inhibit both voltage-gated and calcium-activated potassium channels[7][8][9]. This inhibition reduces the hyperpolarizing currents that normally stabilize the resting membrane potential and contribute to action potential repolarization. The consequences of this are:

    • Increased Input Resistance : The neuron becomes more sensitive to excitatory inputs.

    • Reduced Afterhyperpolarization (AHP) : The braking mechanism after an action potential is weakened, allowing for a faster return to the firing threshold and promoting higher firing frequencies.

    • Action Potential Broadening : Slower repolarization can increase the duration of Ca²⁺ influx during an action potential.

  • Troubleshooting Steps :

    • Confirm the Effect is from 2-APB : Perform a washout experiment. The increase in excitability induced by 2-APB is typically reversible[7][8].

    • Test a Lower Concentration : The effects of 2-APB are highly concentration-dependent. Try a lower concentration range (e.g., 1-10 µM) to see if you can achieve the desired effect on IP₃ receptors with minimal off-target effects on K⁺ channels[11].

    • Use a More Specific IP₃ Receptor Antagonist : Consider using alternative, more specific IP₃ receptor antagonists like Xestospongin C or heparin (if you can introduce it intracellularly) to confirm that the effects you are interested in are indeed mediated by IP₃ receptors. However, be aware that other antagonists may also have off-target effects[7].

    • Control for K⁺ Channel Blockade : In your experimental design, include controls with known K⁺ channel blockers that mimic the effects of 2-APB on firing rate to dissect the contribution of this off-target effect.

Scenario 2: Biphasic or Inconsistent Responses to 2-APB Application

Q: I am getting inconsistent results with 2-APB. Sometimes it seems to potentiate calcium signals, and other times it's inhibitory. Why is this happening?

A: This variability can stem from 2-APB's complex, concentration-dependent effects on multiple targets, particularly store-operated calcium (SOC) channels.

  • Explanation : 2-APB has a biphasic effect on SOCs.

    • At low concentrations (< 10 µM) , it can potentiate SOC entry[1][2][6].

    • At higher concentrations (> 50 µM) , it inhibits SOC entry[1][2][6]. If your experimental paradigm involves store depletion and SOC activation, the concentration of 2-APB you use will critically determine the outcome.

  • Troubleshooting Steps :

    • Perform a Detailed Dose-Response Curve : Carefully test a wide range of 2-APB concentrations to characterize its effect in your specific cell type and experimental conditions.

    • Monitor Intracellular Calcium Stores : Use a Ca²⁺ indicator to directly measure the state of ER Ca²⁺ stores. 2-APB's potential inhibition of SERCA pumps could lead to store depletion over time, further complicating the interpretation of its effects[7].

    • Consider the Role of TRP Channels : Depending on the neuronal type and the TRP channels they express, 2-APB could be causing either inhibition or activation of Ca²⁺-permeable channels in the plasma membrane, contributing to the variability[5].

    • Check the Stability of Your 2-APB Solution : Given its hydrolysis in aqueous solutions, prepare fresh solutions for each experiment from a stock in a non-aqueous solvent like DMSO[10].

Data Summary Table

TargetAction of 2-APBEffective Concentration / IC₅₀Reference(s)
IP₃ Receptors InhibitionIC₅₀ = 42 µM[1][2]
Store-Operated Calcium (SOC) Channels Potentiation< 10 µM[1][6]
Inhibition> 50 µM[1][2]
TRPC5 Channels InhibitionIC₅₀ = 20 µM[4]
TRPM7 Channels InhibitionIC₅₀ = 70-170 µM[3]
TRPV1, TRPV2, TRPV3 Channels ActivationHigh concentrations (e.g., 300 µM for TRPV1)[5][12]
Voltage-gated K⁺ Channels (Kᵥ1.2) InhibitionIC₅₀ = 310.4 µM[9]
Voltage-gated K⁺ Channels (Kᵥ1.3) InhibitionIC₅₀ = 454.9 µM[9]
Voltage-gated K⁺ Channels (Kᵥ1.4) InhibitionIC₅₀ = 67.3 µM[9]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording to Assess 2-APB Effects on Neuronal Excitability

  • Preparation of Solutions :

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

    • Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

    • 2-APB Stock Solution : Prepare a 100 mM stock solution of 2-APB in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is below 0.1%.

  • Electrophysiological Recording :

    • Prepare brain slices or cultured neurons according to your standard protocol.

    • Obtain a stable whole-cell patch-clamp recording from a neuron in current-clamp mode.

    • Allow the recording to stabilize for 5-10 minutes.

  • Baseline Characterization :

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, for 500 ms) to characterize the neuron's firing properties (e.g., input resistance, firing threshold, firing frequency, action potential waveform, and afterhyperpolarization).

  • Application of 2-APB :

    • Perfuse the recording chamber with aCSF containing the desired concentration of 2-APB.

    • Allow at least 10-15 minutes for the drug to take effect.

  • Post-Drug Characterization :

    • Repeat the same series of current injections as in the baseline condition to assess changes in neuronal excitability.

    • Record any spontaneous activity.

  • Washout :

    • Perfuse the chamber with control aCSF for at least 20-30 minutes to determine if the effects of 2-APB are reversible.

    • Repeat the characterization protocol.

  • Control Experiments :

    • Vehicle Control : Perfuse a separate cell with aCSF containing the same final concentration of DMSO used for the 2-APB application to control for any effects of the solvent.

    • Positive Control for Hyperexcitability : Use a known potassium channel blocker (e.g., 4-AP or TEA) to confirm that your recording conditions can detect changes in excitability due to K⁺ channel modulation.

Visualizations

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TRP TRP Channels (e.g., TRPC, TRPV) Ca_influx Ca²⁺ Influx TRP->Ca_influx SOC Store-Operated Ca²⁺ Channels (SOCs) SOC->Ca_influx K_channel K⁺ Channels K_efflux K⁺ Efflux↓ K_channel->K_efflux IP3R IP₃ Receptors Ca_release Ca²⁺ Release IP3R->Ca_release SERCA SERCA Pump APB 2-APB APB->TRP Modulates (Activates/Inhibits) APB->SOC Modulates (Biphasic) APB->K_channel Inhibits APB->IP3R Inhibits APB->SERCA Inhibits Excitability Neuronal Excitability↑ K_efflux->Excitability

Caption: Signaling pathways modulated by 2-APB leading to changes in neuronal excitability.

G Start Unexpected Change in Neuronal Firing with 2-APB Q_excitability Is there an INCREASE in excitability/firing rate? Start->Q_excitability A_K_channel Likely due to off-target inhibition of K⁺ channels. Q_excitability->A_K_channel Yes Q_inconsistent Are the responses biphasic or inconsistent? Q_excitability->Q_inconsistent No S_washout Perform washout. Is the effect reversible? A_K_channel->S_washout S_concentration Test a lower concentration of 2-APB. S_washout->S_concentration Yes S_specific_antagonist Use a more specific IP₃R antagonist. S_concentration->S_specific_antagonist End_K Attribute effect to K⁺ channel blockade and consider controls. S_specific_antagonist->End_K A_biphasic Likely due to concentration-dependent effects on SOCs or TRP channels. Q_inconsistent->A_biphasic Yes S_dose_response Perform a full dose-response curve. A_biphasic->S_dose_response S_stability Prepare fresh solutions due to hydrolysis. S_dose_response->S_stability End_Biphasic Characterize the complex pharmacology in your system. S_stability->End_Biphasic

Caption: Troubleshooting workflow for unexpected neuronal firing changes with 2-APB.

References

Validation & Comparative

A Comparative Analysis of 2-APB and Other Inositol 1,4,5-Trisphosphate Receptor (IP3R) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling research, the inositol 1,4,5-trisphosphate receptor (IP3R) stands as a critical mediator of intracellular calcium (Ca2+) release. The modulation of IP3R activity through pharmacological inhibitors is a cornerstone of investigations into a myriad of physiological processes. Among the available inhibitors, 2-aminoethoxydiphenyl borate (2-APB) is a widely utilized, cell-permeable compound. This guide provides a comprehensive comparison of the efficacy of 2-APB with other notable IP3R inhibitors, namely Xestospongin C and Heparin, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of IP3R Inhibitors

The primary function of IP3R inhibitors is to block the release of Ca2+ from the endoplasmic reticulum (ER) stores, a process initiated by the binding of inositol 1,4,5-trisphosphate (IP3). However, the specificity and mechanism of action can vary significantly among different inhibitors, influencing their experimental utility.

2-Aminoethoxydiphenyl Borate (2-APB) is a membrane-permeable modulator of IP3-induced Ca2+ release[1]. It is known for its dual effects: at low concentrations (<10 μM), it can stimulate store-operated calcium (SOC) release, while at higher concentrations (up to 50 μM), it acts as an inhibitor[2]. Its mechanism is complex, and it is recognized to have multiple cellular targets beyond the IP3R, including SERCA pumps and various TRP channels[1][3][4]. This lack of specificity is a critical consideration for researchers.

Xestospongin C , a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia exigua, is another commonly used IP3R antagonist[1][3]. It is reported to be a potent, membrane-permeant inhibitor of IP3-mediated Ca2+ release[3]. However, some studies have indicated that its effectiveness can be inconsistent across different cell types and preparations, with some reports showing a failure to inhibit IP3R-mediated Ca2+ release[3][5].

Heparin is a well-established competitive antagonist of the IP3R[5][6]. It acts by competing with IP3 for its binding site on the receptor. A significant limitation of heparin is that it is not membrane-permeant, restricting its use primarily to permeabilized cell preparations or intracellular dialysis via patch pipette[7][8].

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative data for 2-APB and other IP3R inhibitors, providing a comparative overview of their potency and selectivity.

InhibitorTargetIC50 ValueCell/System TypeKey Characteristics & Off-Target EffectsReferences
2-APB IP3R42 µMNot specifiedMembrane-permeable. Dual effects: stimulates SOC at low concentrations (<10 µM) and inhibits at higher concentrations. Also inhibits SERCA pumps and modulates various TRP channels.[2][1][2]
IP3R1Inhibits at 50-100 µMPermeabilized DT40 cellsSelectively inhibits IP3R1 at practicable concentrations.[1][5][6][1][5][6]
IP3R2No significant effect at 50 µMPermeabilized DT40 cellsDoes not significantly affect IP3R2 at concentrations that inhibit IP3R1.[1][1]
IP3R3Inhibits at 100 µMPermeabilized DT40 cellsInhibition observed at higher concentrations.[1][1]
Xestospongin C IP3R358 nMRabbit cerebellar microsomesMembrane-permeant. Potency can be inconsistent. Some studies report a lack of effective inhibition of IP3-evoked Ca2+ release.[1][5][1][3][5]
Heparin IP3R (all subtypes)Not specified (competitive)Permeabilized DT40 cellsNot membrane-permeant. Competitive antagonist with varying affinities for IP3R subtypes (IP3R3 > IP3R1 ≥ IP3R2).[5][6][5][6][7]

Signaling Pathways and Experimental Workflows

To better understand the action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

IP3R_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates IP3R IP3R IP3->IP3R Binds & Activates Ca_cytosol Ca2+ (Cytosolic) IP3R->Ca_cytosol Increases Ca_ER Ca2+ (ER Store) IP3R->Ca_ER Releases Inhibitor_Action cluster_inhibitors IP3R Inhibitors IP3 IP3 IP3R IP3 Receptor IP3->IP3R Activates Ca_Release Ca2+ Release IP3R->Ca_Release Mediates APB 2-APB APB->IP3R Inhibits (Non-competitive) Xesto Xestospongin C Xesto->IP3R Inhibits Heparin Heparin Heparin->IP3R Inhibits (Competitive) Experimental_Workflow start Start: Cell Preparation load Load Cells with Ca2+ Indicator (e.g., Fura-2) start->load pre_incubate Pre-incubate with IP3R Inhibitor load->pre_incubate stimulate Stimulate with IP3-generating Agonist pre_incubate->stimulate measure Measure Intracellular Ca2+ Concentration stimulate->measure analyze Data Analysis: Determine IC50 measure->analyze end End analyze->end

References

2-APB's Specificity for TRP Channels: A Critical Validation in Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the pharmacological tool, 2-aminoethoxydiphenyl borate (2-APB), and its complex interactions with Transient Receptor Potential (TRP) channels. This guide critically evaluates its specificity through the lens of knockout model studies, providing quantitative data, detailed experimental protocols, and a comparison with alternative modulators.

2-aminoethoxydiphenyl borate (2-APB) has been widely used as a pharmacological tool to investigate the physiological roles of TRP channels. Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors, its utility in the TRP field stems from its ability to modulate a wide array of these channels.[1][2][3][4] However, its promiscuous nature, acting as both an agonist and antagonist for different TRP channel subtypes and exhibiting off-target effects, necessitates careful validation of its specificity, particularly through the use of knockout models.[5] This guide provides a detailed comparison of 2-APB's activity on various TRP channels, with a focus on data derived from studies employing knockout models to confirm on-target effects and dissect off-target activities.

Quantitative Comparison of 2-APB's Potency on TRP Channels

The following tables summarize the reported potency of 2-APB on various TRP channels, including data from studies that have utilized knockout models to validate these findings. The use of knockout models is crucial in attributing the observed effects of 2-APB directly to the TRP channel .

Table 1: Inhibitory Activity of 2-APB on TRP Channels

TRP ChannelReported IC₅₀Knockout Model ValidationReference
TRPM2~1 µMYes. In TRPM2-KO mice, H₂O₂-induced cell death is significantly reduced, and the protective effects of 2-APB observed in wild-type are absent.[5][6][7]
TRPC520 µMNot explicitly stated in the provided results.[8][9]
TRPC6Inhibition observedNot explicitly stated in the provided results.[8]
TRPM3Inhibition observedNot explicitly stated in the provided results.[8]
TRPM8IC₅₀ ~3.1 µM (at pH 5.5)Not explicitly stated in the provided results.[10]
IP₃ Receptor42 µMN/A (Off-target)[1][2]
KV1.467.3 µMN/A (Off-target)[11]
KV1.2310.4 µMN/A (Off-target)[11]
KV1.3454.9 µMN/A (Off-target)[11]

Table 2: Activator Activity of 2-APB on TRP Channels

TRP ChannelReported EC₅₀Knockout Model ValidationReference
TRPV1Potentiation observedYes. In TRPV1 knockout mice, responses to vanilloid compounds, acid, and heat are attenuated. 2-APB's effects are absent in these models.[12][13][14][15]
TRPV218 µM (rat), 22 µM (mouse)Yes. Studies on TRPV2 knockout mice show altered responses to stimuli, confirming the channel's role.
TRPV3Potentiation observedNot explicitly stated in the provided results.[12]

Experimental Protocols in Knockout Models

Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols from studies utilizing TRP channel knockout models to validate 2-APB's effects.

TRPM2 Knockout Model: Investigating Neuroprotection

This protocol is synthesized from studies examining the role of TRPM2 in oxidative stress-induced cell death.[5]

Objective: To determine if the neuroprotective effects of 2-APB are mediated through the inhibition of the TRPM2 channel.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Assays WT_neurons Wild-Type (WT) Hippocampal Neurons WT_control WT + Vehicle WT_neurons->WT_control WT_H2O2 WT + H₂O₂ WT_neurons->WT_H2O2 WT_H2O2_2APB WT + H₂O₂ + 2-APB WT_neurons->WT_H2O2_2APB KO_neurons TRPM2-KO Hippocampal Neurons KO_H2O2 KO + H₂O₂ KO_neurons->KO_H2O2 cell_viability Cell Viability Assay (e.g., MTT) WT_control->cell_viability calcium_imaging Calcium Imaging (e.g., Fura-2 AM) WT_control->calcium_imaging WT_H2O2->cell_viability WT_H2O2->calcium_imaging WT_H2O2_2APB->cell_viability WT_H2O2_2APB->calcium_imaging KO_H2O2->cell_viability KO_H2O2->calcium_imaging

Figure 1: Experimental workflow for validating 2-APB's effect on TRPM2.

Methodology:

  • Cell Culture: Primary hippocampal neurons are cultured from wild-type (WT) and TRPM2-knockout (TRPM2-KO) mice.

  • Treatment:

    • WT and TRPM2-KO neurons are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.

    • A subset of WT neurons is pre-treated with 2-APB before H₂O₂ exposure.

  • Calcium Imaging: Intracellular calcium levels are monitored using a fluorescent indicator like Fura-2 AM to assess channel activity.

  • Cell Viability Assay: An MTT assay or similar method is used to quantify cell death in the different treatment groups.

Expected Outcome: 2-APB is expected to reduce H₂O₂-induced calcium influx and cell death in WT neurons. These effects should be absent in TRPM2-KO neurons, confirming that 2-APB's protective action is mediated through TRPM2.

TRPV1 Knockout Model: Assessing Nociception

This protocol is based on studies investigating the role of TRPV1 in pain perception.[13][14][15]

Objective: To validate that the analgesic effects of 2-APB are mediated through its interaction with the TRPV1 channel.

Experimental Workflow:

G cluster_0 Animal Groups cluster_1 Treatment cluster_2 Behavioral Assays WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_2APB WT + 2-APB WT_mice->WT_2APB KO_mice TRPV1-KO Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle thermal_paw Thermal Paw Withdrawal Test WT_vehicle->thermal_paw capsaicin_test Capsaicin-Induced Pain Behavior WT_vehicle->capsaicin_test WT_2APB->thermal_paw WT_2APB->capsaicin_test KO_vehicle->thermal_paw KO_vehicle->capsaicin_test G cluster_TRP TRP Channels cluster_OffTarget Off-Target Effects TRPV_agonist TRPV1, TRPV2, TRPV3 (Activation) TRPC_antagonist TRPC1, C3, C5, C6 (Inhibition) TRPM_antagonist TRPM2, M3, M7, M8 (Inhibition) IP3R IP₃ Receptors (Inhibition) KV_channels KV1 Channels (Inhibition) SERCA SERCA Pumps (Inhibition) APB 2-APB APB->TRPV_agonist APB->TRPC_antagonist APB->TRPM_antagonist APB->IP3R APB->KV_channels APB->SERCA

References

A Comparative Analysis of 2-APB and its Halogenated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-amino-5-phenyloxazoline (2-APB) and its halogenated derivatives. This document synthesizes experimental data on their pharmacological effects, particularly on store-operated calcium entry (SOCE), and provides detailed experimental methodologies and visual representations of key signaling pathways.

2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological tool known for its complex and multifaceted effects on intracellular calcium (Ca2+) signaling. It is recognized as a modulator of inositol 1,4,5-trisphosphate receptors (IP3Rs) and a variety of transient receptor potential (TRP) channels.[1][2] Its derivatives, particularly halogenated analogs, have been synthesized and investigated to develop more potent and selective modulators of Ca2+ signaling pathways, with a significant focus on store-operated calcium entry (SOCE), a crucial mechanism for Ca2+ influx and replenishment of intracellular stores.[3][4]

Comparative Pharmacological Activity

The pharmacological activity of 2-APB and its halogenated derivatives is concentration-dependent and varies across different molecular targets. While 2-APB itself exhibits a dual effect on SOCE, potentiating it at low micromolar concentrations (<10 µM) and inhibiting it at higher concentrations (>30 µM), its halogenated derivatives have been shown to possess distinct inhibitory profiles.[1][3]

Inhibition of Store-Operated Calcium Entry (SOCE)

A key area of investigation for 2-APB derivatives has been their ability to inhibit SOCE, a process mediated by the interaction of the endoplasmic reticulum Ca2+ sensor STIM1 and the plasma membrane Ca2+ channel Orai1. Studies on various mono-halogenated 2-APB analogs have revealed that the position and nature of the halogen substituent significantly influence their inhibitory potency. For instance, meta-substituted chloro, bromo, and iodo derivatives have been found to be more potent inhibitors of SOCE than the parent compound 2-APB, effectively blocking SOCE at concentrations where 2-APB shows enhancement.[3]

CompoundHalogenPositionConcentrationEffect on SOCE in MDA-MB-231 cells (Normalized to DMSO control)
2-APB --10 µMEnhancement
50 µMInhibition
o-Cl-2-APB Chloroortho10 µMEnhancement
m-Cl-2-APB Chlorometa10 µMInhibition
p-Cl-2-APB Chloropara10 µMEnhancement
o-Br-2-APB Bromoortho10 µMNo significant effect
m-Br-2-APB Bromometa10 µMInhibition
p-Br-2-APB Bromopara10 µMPartial Inhibition
o-I-2-APB Iodoortho10 µMNo significant effect
m-I-2-APB Iodometa10 µMInhibition
p-I-2-APB Iodopara10 µMInhibition

Table 1: Comparative effects of 2-APB and its mono-halogenated derivatives on store-operated calcium entry (SOCE) in MDA-MB-231 breast cancer cells. Data is qualitatively summarized from Bhardwaj et al., 2020.[3]

Modulation of IP3 Receptors and TRP Channels

2-APB is a known membrane-permeable antagonist of IP3 receptors with an IC50 of 42 µM.[1] It also modulates a wide range of TRP channels, blocking TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, and TRPM8, while activating TRPV1, TRPV2, and TRPV3 at higher concentrations.[1][5] While comprehensive comparative data for the halogenated derivatives on this broad range of targets is not yet widely available, the structural modifications are likely to alter their potency and selectivity. For instance, 2-APB blocks TRPC5 channels with an IC50 of 20 µM.[6]

Experimental Protocols

Synthesis of Mono-halogenated 2-APB Derivatives

A general method for the synthesis of mono-halogenated 2-APB analogs involves a two-step process.[3]

Step 1: Synthesis of Aryl Phenyl Borinic Acids Mono-halogenated aryl bromides or iodides are converted to their corresponding aryl lithium species via a halogen-lithium exchange at low temperatures. This is followed by a reaction with phenylboronic acid pinacol ester. After an acidic workup and purification, the crude aryl phenyl borinic acids are obtained.

Step 2: Esterification The crude aryl phenyl borinic acids are then esterified with 2-aminoethanol to yield the stable mono-halogenated 2-APB analogs.

Measurement of Store-Operated Calcium Entry (SOCE) using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol is adapted from studies investigating the effects of 2-APB and its derivatives on SOCE in cell lines such as MDA-MB-231.[3]

1. Cell Preparation:

  • Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

3. Assay Protocol:

  • After incubation, wash the cells with a Ca2+-free buffer to remove excess dye.

  • Place the plate in a FLIPR instrument.

  • To deplete intracellular Ca2+ stores, add a SERCA pump inhibitor, such as thapsigargin (e.g., 1 µM final concentration), in a Ca2+-free buffer.

  • Record the baseline fluorescence.

  • Add the test compounds (2-APB or its derivatives) at various concentrations.

  • To initiate SOCE, add a solution containing CaCl2 (e.g., 2 mM final concentration).

  • Monitor the change in fluorescence intensity over time. The increase in fluorescence upon Ca2+ addition represents SOCE.

4. Data Analysis:

  • The magnitude of SOCE can be quantified by calculating the area under the curve (AUC) or the peak fluorescence intensity following Ca2+ addition.

  • Normalize the data to a vehicle control (e.g., DMSO).

Measurement of Ca2+ Release-Activated Ca2+ Current (Icrac) using Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity underlying SOCE.[3][7]

1. Cell Preparation:

  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • The standard whole-cell patch-clamp configuration is used.

  • The extracellular (bath) solution typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2 CaCl2, 2 MgCl2, 10 HEPES, adjusted to pH 7.4.

  • The intracellular (pipette) solution typically contains (in mM): 120 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (a Ca2+ chelator to buffer intracellular Ca2+ and induce store depletion), adjusted to pH 7.2.

  • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of 0 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) at regular intervals to elicit and measure the current.

  • Icrac develops as the intracellular stores are depleted by the BAPTA in the pipette solution.

3. Drug Application:

  • Once a stable Icrac is established, apply 2-APB or its derivatives to the bath solution via a perfusion system.

  • Record the changes in the current amplitude to determine the inhibitory or potentiating effects of the compounds.

Signaling Pathways and Experimental Workflows

The primary signaling pathway modulated by 2-APB and its derivatives in the context of SOCE is the STIM/Orai pathway. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.

STIM_Orai_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_intervention Points of Intervention ER_Lumen ER Lumen (High [Ca²⁺]) STIM1_inactive STIM1 (inactive) ER_Lumen->STIM1_inactive 5. ↓[Ca²⁺] sensed STIM1_active STIM1 (active) Puncta Formation STIM1_inactive->STIM1_active 6. Conformational Change & Oligomerization SERCA SERCA Pump Orai1_closed Orai1 (closed) Orai1_open Orai1 (open) Orai1_closed->Orai1_open 8. Channel Opening Ca_low Low [Ca²⁺] IP3R IP3 Receptor IP3R->ER_Lumen 4. Ca²⁺ Release PLC PLC PLC->IP3R 3. Generates IP₃ GPCR GPCR GPCR->PLC 2. Activates Agonist Agonist Agonist->GPCR 1. Activation STIM1_active->Orai1_closed 7. Interaction Ca_high High [Ca²⁺] Orai1_open->Ca_high Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open 9. Ca²⁺ Influx (SOCE) APB_IP3R 2-APB (Inhibits) APB_IP3R->IP3R APB_SOCE 2-APB & Derivatives (Inhibit/Potentiate) APB_SOCE->Orai1_open

Caption: STIM/Orai signaling pathway for store-operated calcium entry (SOCE).

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MDA-MB-231) start->cell_culture dye_loading 2. Dye Loading (e.g., Fura-2 AM) cell_culture->dye_loading wash 3. Wash (Ca²⁺-free buffer) dye_loading->wash baseline 4. Baseline Fluorescence Measurement (FLIPR) wash->baseline store_depletion 5. Store Depletion (Thapsigargin) baseline->store_depletion compound_addition 6. Compound Addition (2-APB or Derivative) store_depletion->compound_addition ca_addition 7. Ca²⁺ Addition compound_addition->ca_addition soc_measurement 8. SOCE Measurement (Fluorescence increase) ca_addition->soc_measurement data_analysis 9. Data Analysis (AUC/Peak Intensity) soc_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for measuring SOCE using a FLIPR assay.

References

Cross-Validation of 2-APB's Effects: A Comparative Guide to Genetic Knockdown of Target Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of 2-Aminoethoxydiphenyl borate (2-APB) with alternative compounds, emphasizing the cross-validation of its targets using genetic knockdown techniques. The data presented herein is curated from multiple experimental studies to offer a clear, objective analysis for researchers in pharmacology and drug development.

Introduction to 2-APB and the Imperative of Cross-Validation

2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological tool for modulating intracellular calcium (Ca²⁺) signaling. It is known to interact with a broad range of targets, including inositol 1,4,5-trisphosphate receptors (IP3Rs) and a variety of Transient Receptor Potential (TRP) channels. However, its lack of specificity necessitates rigorous cross-validation of its effects to ensure that observed physiological or cellular responses are correctly attributed to the intended target. Genetic knockdown, using techniques such as siRNA and shRNA, offers a powerful method for such validation by specifically reducing the expression of a target protein. This guide will explore the effects of 2-APB on several key target channels and compare its performance with more selective pharmacological alternatives, supported by data from genetic knockdown experiments.

Comparison of 2-APB and Alternative Modulators on Key Ion Channels

The following sections provide a detailed comparison of 2-APB with other pharmacological agents targeting TRPM7, Orai1, and IP3R channels. The data is summarized in tables, and the underlying experimental protocols are detailed.

TRPM7 Channels

Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a crucial role in cellular magnesium homeostasis and implicated in various physiological and pathological processes. 2-APB has been shown to inhibit TRPM7, but its mechanism is thought to be indirect, via intracellular acidification.[1] Carvacrol and NS8593 are other known inhibitors of TRPM7.

Comparative Efficacy of TRPM7 Inhibitors

CompoundTargetCell LineAssayIC50 (Wild-Type)Effect of TRPM7 KnockdownReference
2-APB TRPM7Cultured Mouse Cortical NeuronsZinc NeurotoxicityNot specified, effective at reducing toxicityEffects of 2-APB are mimicked by TRPM7 knockdown[2]
Carvacrol TRPM7MDA-MB-231 Breast Cancer CellsElectrophysiology≈ 83.8 µMInhibitory effect is abrogated[3]
NS8593 TRPM7HEK293 cells expressing TRPM7Electrophysiology1.6 µM (in the absence of intracellular Mg²⁺)Effects of NS8593 are reported to mirror those of TRPM7 siRNA silencing[1][4][5]

Logical Relationship: Cross-Validation of 2-APB's effect on TRPM7

cluster_0 Pharmacological Intervention cluster_1 Cellular Response cluster_2 Genetic Validation 2_APB 2-APB Application TRPM7_Inhibition TRPM7 Inhibition 2_APB->TRPM7_Inhibition Inhibits Carvacrol Carvacrol Application Carvacrol->TRPM7_Inhibition Inhibits No_Effect Cellular Effect is Abrogated Carvacrol->No_Effect Effect is lost after knockdown Cellular_Effect Observed Cellular Effect (e.g., reduced cell viability) TRPM7_Inhibition->Cellular_Effect Leads to TRPM7_Knockdown TRPM7 Knockdown (siRNA/shRNA) TRPM7_Knockdown->No_Effect Leads to

Caption: Logical workflow for cross-validating the on-target effect of a TRPM7 inhibitor.

Orai1 Channels and Store-Operated Calcium Entry

Orai1 is a key component of the store-operated Ca²⁺ entry (SOCE) machinery, a crucial Ca²⁺ influx pathway in non-excitable cells. 2-APB is known to modulate SOCE, often exhibiting a biphasic effect with potentiation at low concentrations and inhibition at higher concentrations.[6] Synta66 is a more selective inhibitor of Orai1-mediated SOCE.

Comparative Efficacy of SOCE Inhibitors Targeting Orai1

CompoundTargetCell LineAssayIC50 / Effective ConcentrationEffect of Orai1 KnockdownReference
2-APB Orai1 / SOCEMC3T3-E1 OsteoblastsCell Proliferation & Cell Cycle50 µM causes effects consistent with Orai1 knockdownPhenocopies the effects of Orai1 siRNA on proliferation and cell cycle[7]
Synta66 Orai1HEK293 cells expressing STIM1/Orai1Electrophysiology~4 µMN/A (validated through Orai1 mutants)[8]

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane ER_Ca_Store ER Ca2+ Store STIM1 STIM1 ER_Ca_Store->STIM1 Sensed by Orai1 Orai1 Channel STIM1->Orai1 Activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx Mediates Agonist Agonist PLC PLC Agonist->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3R IP3->IP3R Activates IP3R->ER_Ca_Store Depletes

Caption: Simplified signaling pathway of store-operated calcium entry.

IP3 Receptors

Inositol 1,4,5-trisphosphate receptors (IP3Rs) are intracellular ligand-gated Ca²⁺ channels located on the endoplasmic reticulum. 2-APB was initially described as an IP3R antagonist. Xestospongin C is another commonly used, albeit not entirely specific, inhibitor of IP3Rs.

Comparative Selectivity of IP3R Inhibitors

CompoundTarget SelectivityCell SystemAssayKey FindingReference
2-APB IP3R1 > IP3R3 (no effect on IP3R2 at concentrations that don't affect SERCA)Permeabilized DT40 cells expressing single IP3R subtypesIP3-evoked Ca²⁺ releaseSelectively inhibits IP3R1 at practicable concentrations.[9][10]
Xestospongin C Ineffective inhibitor of all IP3R subtypes in this systemPermeabilized DT40 cells expressing single IP3R subtypesIP3-evoked Ca²⁺ releaseDoes not effectively inhibit IP3-evoked Ca²⁺ release via any IP3R subtype.[9]

Experimental Protocols

Genetic Knockdown using siRNA

Objective: To transiently reduce the expression of a target ion channel in a cell line to validate the on-target effects of a pharmacological modulator.

Materials:

  • Target-specific siRNA duplexes and a non-targeting control siRNA.

  • siRNA transfection reagent.

  • Serum-free culture medium.

  • Complete growth medium.

  • Cells plated in a multi-well format (e.g., 6-well or 12-well plates).

Protocol:

  • Cell Plating: One day prior to transfection, plate the cells in complete growth medium to achieve 50-70% confluency at the time of transfection.

  • Preparation of siRNA-lipid complexes: a. In separate tubes, dilute the siRNA duplex (target-specific or control) and the transfection reagent in serum-free medium. b. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of complexes.

  • Transfection: a. Replace the culture medium in the wells with fresh, serum-free medium. b. Add the siRNA-lipid complexes to the cells. c. Incubate the cells for 4-6 hours at 37°C.

  • Post-transfection: a. Add complete growth medium to the wells. b. Continue to incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for the target protein or mRNA, respectively.

  • Functional Assay: The transfected cells are now ready for use in functional assays (e.g., electrophysiology, calcium imaging) to test the effects of pharmacological modulators.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To measure the ion channel currents in response to pharmacological agents in both control and knockdown cells.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution containing the appropriate ions.

  • Intracellular (pipette) solution with a composition that maintains cell health and allows for the measurement of the desired currents.

  • Pharmacological agents (e.g., 2-APB, carvacrol) dissolved in the extracellular solution.

Protocol:

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with the cultured cells (control or knockdown) in the recording chamber and perfuse with the extracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Recording: a. Clamp the cell at a holding potential (e.g., -60 mV). b. Apply voltage ramps or steps to elicit channel currents. c. Record baseline currents. d. Perfuse the cell with the extracellular solution containing the pharmacological agent at various concentrations to determine its effect on the channel currents. e. Wash out the drug to observe the reversibility of its effects.

  • Data Analysis: Analyze the recorded currents to determine parameters such as current density, voltage-dependence of activation, and the dose-response relationship for the pharmacological modulator.

Experimental Workflow: siRNA Knockdown and Electrophysiological Validation

Start Start Plate_Cells Plate Cells for Transfection Start->Plate_Cells Prepare_siRNA Prepare siRNA-lipid Complexes Plate_Cells->Prepare_siRNA Transfect_Cells Transfect Cells with Control or Target siRNA Prepare_siRNA->Transfect_Cells Incubate Incubate for 48-72h for Knockdown Transfect_Cells->Incubate Validate_Knockdown Validate Knockdown (Western Blot / qRT-PCR) Incubate->Validate_Knockdown Perform_Patch_Clamp Perform Whole-Cell Patch-Clamp Validate_Knockdown->Perform_Patch_Clamp Record_Baseline Record Baseline Currents Perform_Patch_Clamp->Record_Baseline Apply_Drug Apply 2-APB or Alternative Compound Record_Baseline->Apply_Drug Record_Response Record Drug-induced Current Changes Apply_Drug->Record_Response Analyze_Data Analyze and Compare Data Record_Response->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for validating drug effects using siRNA and patch-clamp.

Conclusion

References

Independent Verification of 2-APB's Role in Modulating Neuronal Plasticity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-aminoethoxydiphenyl borate (2-APB) with other modulators of neuronal plasticity, supported by experimental data. It is designed to assist researchers in evaluating the utility of 2-APB for studies on synaptic function and plasticity.

Data Presentation: Comparative Analysis of Neuronal Plasticity Modulators

The following tables summarize the quantitative effects of 2-APB and other relevant compounds on key aspects of neuronal plasticity and cellular function.

Table 1: Effects on Long-Term Potentiation (LTP) in Hippocampal Slices

CompoundConcentrationEffect on Baseline LTPEffect on Aβ-induced LTP DeficitKey Molecular Target(s)Reference(s)
2-APB 10 µMNo significant effectReverses suppression of LTPIP3R, SOCE, TRP Channels[1][2][3][4]
5 µMNot specifiedPartial rescue of LTPIP3R, SOCE, TRP Channels[3]
2.5 µMNot specifiedNo significant rescue of LTPIP3R, SOCE, TRP Channels[3]
Verapamil ~30 µM (IC50)Inhibition of neuronal Ca2+ influxNot specifiedL-type Voltage-Gated Ca2+ Channels[5]
Xestospongin C 358 nM (IC50)Inhibition of IP3-induced Ca2+ releaseNot specifiedIP3 Receptors[6][7]

Table 2: Effects on Neuronal Ion Channels and Receptors

CompoundTargetActionEffective Concentration (IC50)Reference(s)
2-APB IP3 ReceptorsAntagonist42 µM[8]
Store-Operated Ca2+ Entry (SOCE)Biphasic: Potentiation (<10 µM), Inhibition (>50 µM)Not specified[8]
TRPC5 ChannelsBlocker20 µMNot specified
TRPC6 ChannelsBlockerNot specifiedNot specified
TRPM3 ChannelsBlockerNot specifiedNot specified
TRPV1, TRPV2, TRPV3 ChannelsActivator>50 µM[8]
Kv1.4 ChannelsInhibitor67.3 µM[3]
Kv1.2 ChannelsInhibitor310.4 µM[3]
Kv1.3 ChannelsInhibitor454.9 µM[3]
Verapamil Voltage-Sensitive Ca2+ ChannelsInhibitor~30 µM[5]
Xestospongin C IP3 ReceptorsAntagonist358 nM[6][7]

Table 3: Effects on Downstream Signaling Molecules

CompoundTarget MoleculeEffectExperimental ModelReference(s)
2-APB CaMKIIIncreased phosphorylationAβ-induced memory deficit model (rats)[5]
CREBIncreased phosphorylationAβ-induced memory deficit model (rats)[5]
GSK-3βIncreased phosphorylationAβ-induced memory deficit model (rats)[5]
PSD-95Increased levelsAβ-induced memory deficit model (rats)[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP) Recording

This protocol outlines the procedure for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP.

a. Slice Preparation:

  • Anesthetize the animal (e.g., C57BL/6 mouse) and decapitate.

  • Rapidly dissect the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 220 Sucrose, 2 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 10 MgSO4, 0.5 CaCl2).

  • Cut 300-400 µm thick coronal or horizontal slices using a vibratome.

  • Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 126 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 1 MgSO4, 2 CaCl2), saturated with 95% O2 / 5% CO2.

  • Allow slices to recover at 32-34°C for at least 1 hour before recording.[8][9][10]

b. Electrophysiological Recording:

  • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline for at least 20-30 minutes.

  • To induce LTP, apply a high-frequency stimulation (HFS) protocol, such as a theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[11]

  • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

c. Drug Application:

  • Prepare stock solutions of 2-APB and other compounds in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution in aCSF to the final desired concentration.

  • Bath-apply the drug-containing aCSF to the slice for a specified period before and/or during HFS.

Calcium Imaging in Cultured Neurons using Fura-2 AM

This protocol describes the measurement of intracellular calcium dynamics in cultured neurons.

a. Cell Preparation:

  • Plate primary neurons or neuronal cell lines on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

  • Culture the cells under standard conditions until the desired stage of development.

b. Fura-2 AM Loading:

  • Prepare a Fura-2 AM stock solution (e.g., 1 mM in dry DMSO).[12][13]

  • Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 1-5 µM. The loading buffer may also contain a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[12][13][14]

  • Remove the culture medium from the cells and wash gently with the salt solution.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[12][13][14][15][16]

  • Wash the cells with the salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[16]

c. Calcium Imaging:

  • Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.[12][13][14]

  • Record baseline fluorescence ratios for a few minutes.

  • Apply stimuli (e.g., neurotransmitters, high potassium, or electrical stimulation) and/or drugs (e.g., 2-APB) via a perfusion system.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G 2-APB's Putative Signaling Pathway in Modulating Neuronal Plasticity cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates IP3R IP3 Receptor PLC->IP3R Produces IP3 which activates TRP TRP Channels Ca2_increase ↑ [Ca2+]i TRP->Ca2_increase Ca2+ Influx SOC SOC Channels SOC->Ca2_increase Ca2+ Influx VGCC VGCC VGCC->Ca2_increase Ca2+ Influx Kv K+ Channels IP3R->Ca2_increase Releases Ca2+ CaMKII CaMKII Ca2_increase->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Neuronal_Plasticity Neuronal_Plasticity Gene_Expression->Neuronal_Plasticity Leads to APB 2-APB APB->TRP Modulates APB->SOC Modulates APB->Kv Inhibits APB->IP3R Inhibits

Caption: 2-APB's modulation of neuronal plasticity.

G Experimental Workflow: Hippocampal Slice Electrophysiology (LTP) start Start: Prepare Acute Hippocampal Slices recover Slice Recovery in aCSF (≥1 hr) start->recover transfer Transfer Slice to Recording Chamber recover->transfer electrodes Position Stimulating & Recording Electrodes transfer->electrodes baseline Record Baseline fEPSPs (20-30 min) electrodes->baseline drug Bath Apply 2-APB or Vehicle baseline->drug induce Induce LTP (High-Frequency Stimulation) drug->induce post Record Post-HFS fEPSPs (≥60 min) induce->post analyze Analyze Data: Compare fEPSP Slopes post->analyze end End analyze->end

Caption: Workflow for LTP experiments.

G Experimental Workflow: Calcium Imaging with Fura-2 AM start Start: Culture Neurons on Coverslips load Load Cells with Fura-2 AM (30-60 min) start->load wash Wash and De-esterify (30 min) load->wash mount Mount on Microscope wash->mount baseline Record Baseline Fluorescence Ratio mount->baseline stimulate Apply Stimulus / 2-APB baseline->stimulate record Record Changes in Fluorescence Ratio stimulate->record analyze Analyze Data: Calculate [Ca2+]i Changes record->analyze end End analyze->end

Caption: Workflow for Calcium Imaging.

References

Evaluating the Selectivity of 2-APB for Different TRP Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. 2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized modulator of Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in a myriad of physiological processes. This guide provides an objective comparison of 2-APB's effects on various TRP channel subtypes, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors and store-operated calcium entry (SOCE), 2-APB's promiscuous nature as a modulator of TRP channels has become increasingly evident.[1][2] Its action is complex, exhibiting both inhibitory and activating effects that are dependent on the specific TRP channel subtype, and in some cases, the experimental conditions.[1][3] This guide aims to dissect this complexity, offering a clear overview of 2-APB's selectivity profile.

Comparative Efficacy of 2-APB Across TRP Channel Subtypes

The potency of 2-APB varies significantly among the different TRP channel subfamilies (TRPC, TRPV, TRPM). The following table summarizes the reported half-maximal inhibitory (IC50) and effective (EC50) concentrations of 2-APB for several TRP channel subtypes. This quantitative data highlights the differential sensitivity of these channels to 2-APB.

TRP Channel SubtypeEffect of 2-APBReported Potency (µM)Cell SystemReference
TRPC Subfamily
TRPC3InhibitionPartial inhibition, concentration not specifiedHEK293 cells[4]
TRPC5InhibitionIC50: 20HEK293 cells[2][5]
TRPC6Inhibition-HEK293 cells[2][6]
TRPC7InhibitionPartial inhibition, concentration not specifiedHEK293 cells[4]
TRPV Subfamily
TRPV1ActivationPotentiation of other agonistsHEK293 cells, Xenopus oocytes, DRG neurons[1][6]
TRPV2ActivationEC50: 522.2 (at pH 7.4), 112.2 (at pH 5.5)HEK293 cells[7]
TRPV3ActivationEC50: 28.3 (at +80 mV), 41.6 (at -80 mV)HEK293 cells[1]
TRPM Subfamily
TRPM2Inhibition--[8][9]
TRPM3Inhibition-HEK293 cells[2]
TRPM7InhibitionIC50: 70-170Jurkat T lymphocytes[10]
TRPM8InhibitionIC50: 3.1 (at pH 5.5), 20.5 (at pH 7.4)-[7]

It is noteworthy that for some channels, such as TRPC3, TRPC6, and TRPM2, the inhibitory effect is documented, but specific IC50 values are not consistently reported in the reviewed literature.[2][4][10] Conversely, for TRPV1, 2-APB is often described as a potentiator of other stimuli like capsaicin, protons, and heat, rather than a direct activator with a defined EC50 in all contexts.[1][6] The effect on TRPV6 is complex and appears to be dependent on the expression level and cell type.[1]

Experimental Protocols

The evaluation of 2-APB's selectivity for different TRP channels predominantly relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging. These methods are typically performed in heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells, which do not endogenously express the TRP channel of interest.

Heterologous Expression of TRP Channels
  • Cell Culture: HEK293 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: The cDNA encoding the specific human or rodent TRP channel subtype is transiently transfected into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine). A reporter gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for the identification of successfully transfected cells.

  • Incubation: Cells are typically used for experiments 24-48 hours post-transfection to allow for sufficient channel expression.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents.[11][12]

  • Cell Preparation: Transfected cells are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • Recording Configuration: Whole-cell patch-clamp recordings are established using a glass micropipette filled with an intracellular solution and brought into contact with a single transfected cell. A giga-seal is formed before rupturing the cell membrane to gain electrical access to the cell's interior.

  • Solutions: The extracellular (bath) solution typically contains physiological concentrations of ions. The intracellular (pipette) solution is designed to mimic the cell's cytoplasm.

  • Drug Application: 2-APB and other channel activators or inhibitors are applied to the bath solution via a perfusion system. This allows for the rapid exchange of solutions and the recording of channel responses to different drug concentrations.

  • Data Acquisition and Analysis: Membrane currents are recorded in response to voltage ramps or steps. Dose-response curves are generated by plotting the current amplitude against the concentration of 2-APB, from which IC50 or EC50 values can be calculated using the Hill equation.

Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indirect readout of channel activity.

  • Cell Preparation: Transfected cells grown on glass coverslips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific duration.

  • Imaging Setup: The coverslip is placed in a perfusion chamber on an inverted fluorescence microscope equipped with a light source for excitation and a camera for capturing emitted fluorescence.

  • Data Acquisition: The ratio of fluorescence emission at two different excitation wavelengths is measured over time. An increase in this ratio indicates a rise in [Ca2+]i.

  • Drug Application: A baseline [Ca2+]i is established before applying 2-APB or other compounds via the perfusion system.

  • Data Analysis: The change in the fluorescence ratio upon drug application reflects the activity of the expressed TRP channels. Dose-response relationships can be determined by applying a range of 2-APB concentrations.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental procedures and the functional consequences of 2-APB's interaction with TRP channels, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_exp Experimental Assay cluster_data Data Acquisition & Analysis cluster_stim Stimulation HEK293 HEK293 Cells Transfection Transfection with TRP Channel cDNA HEK293->Transfection Expression TRP Channel Expression (24-48h) Transfection->Expression PatchClamp Whole-Cell Patch Clamp Expression->PatchClamp CaImaging Calcium Imaging Expression->CaImaging Currents Measure Ion Currents PatchClamp->Currents Fluorescence Measure [Ca2+]i Changes CaImaging->Fluorescence DoseResponse Generate Dose-Response Curve Currents->DoseResponse Fluorescence->DoseResponse Potency Calculate IC50 / EC50 DoseResponse->Potency APB Apply 2-APB APB->PatchClamp APB->CaImaging G cluster_trpc TRPC Subfamily cluster_trpv TRPV Subfamily cluster_trpm TRPM Subfamily APB 2-APB TRPC5 TRPC5 APB->TRPC5 Inhibits TRPC6 TRPC6 APB->TRPC6 Inhibits TRPV1 TRPV1 APB->TRPV1 Activates/ Potentiates TRPV2 TRPV2 APB->TRPV2 Activates TRPV3 TRPV3 APB->TRPV3 Activates TRPM7 TRPM7 APB->TRPM7 Inhibits TRPM8 TRPM8 APB->TRPM8 Inhibits Inhibition Channel Inhibition (Cation Influx ↓) TRPC5->Inhibition TRPC6->Inhibition Activation Channel Activation (Cation Influx ↑) TRPV1->Activation TRPV2->Activation TRPV3->Activation TRPM7->Inhibition TRPM8->Inhibition

References

2-Aminoethoxydiphenyl Borate (2-APB): A Critical Review of its Utility as a Specific Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

Once a promising tool, the utility of 2-aminoethoxydiphenyl borate (2-APB) as a specific channel blocker has been significantly challenged by a wealth of evidence revealing its broad and often contradictory effects on a multitude of ion channels. Initially characterized as an antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor, 2-APB is now known to modulate a wide array of channels, including numerous members of the Transient Receptor Potential (TRP) superfamily, store-operated calcium (SOC) channels, and gap junctions. This lack of specificity necessitates a critical re-evaluation of its application in research and drug development.

This guide provides a comparative analysis of 2-APB's performance against other channel blockers, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its appropriate use.

The Myth of Specificity: A Broad Spectrum of Targets

2-APB's reputation as a specific IP3 receptor antagonist has been thoroughly debunked.[1][2][3] While it does inhibit IP3-induced calcium release, its effects extend to a diverse range of other ion channels, often with higher potency.[4] This promiscuity complicates the interpretation of experimental results, as observed effects may not be attributable to the inhibition of IP3 receptors alone.[5]

The TRP Channel Family: A Playground for 2-APB

2-APB exhibits complex and often opposing actions on various members of the TRP channel family. It has been shown to block several TRPC channels, including TRPC3, TRPC5, and TRPC6.[6][7][8] However, the mechanism of this blockade is not always straightforward, with some studies suggesting a direct interaction with the channel protein from the extracellular side.[8]

Conversely, 2-APB activates thermosensitive TRPV channels, including TRPV1, TRPV2, and TRPV3, at higher concentrations.[1][7][9] This dual functionality as both a blocker and an activator, depending on the channel subtype and concentration, is a significant confounding factor in its use.

Furthermore, 2-APB's effects on TRPM channels are also varied. It has been reported to inhibit TRPM2, TRPM3, and TRPM7 channels.[7][8] Interestingly, the inhibition of TRPM7 by 2-APB may be an indirect effect caused by intracellular acidification rather than a direct channel block.[7][10]

Store-Operated Calcium Entry (SOCE): A Double-Edged Sword

2-APB's interaction with store-operated calcium entry (SOCE) is particularly complex, exhibiting a bimodal, concentration-dependent effect.[11] At low concentrations (≤10 µM), it can potentiate SOCE, while at higher concentrations (≥30 µM), it is inhibitory.[11][12] This dual action is thought to be mediated through its effects on both the STIM1 sensor protein in the endoplasmic reticulum and the Orai channel in the plasma membrane.[13][14][15] The development of 2-APB derivatives with higher potency and more consistent inhibitory effects on SOCE highlights the limitations of the parent compound.[11][13][16]

Off-Target Effects Beyond Ion Channels

Beyond its direct and indirect effects on ion channels, 2-APB has been shown to inhibit sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) pumps and to affect mitochondrial function.[7][17][18] It also blocks various gap junction connexin channels with differing affinities.[1][4][7] These off-target effects further complicate the interpretation of data from experiments using 2-APB as a supposedly specific channel blocker.

Comparative Performance of 2-APB

The following table summarizes the inhibitory concentrations (IC50) of 2-APB on various channels, providing a quantitative comparison of its efficacy. It is crucial to note the wide range of effective concentrations and the dualistic nature of its effects on some channels.

Channel/ProcessSpecies/Cell LineEffectIC50 / Effective ConcentrationReference(s)
IP3 Receptor Cerebellar MicrosomesInhibition42 µM[4]
DT40-IP3R1 cellsInhibition>50 µM[3]
TRPC Channels
TRPC5Human (HEK-293)Inhibition20 µM[8]
TRPC6Human (HEK-293)InhibitionMicromolar concentrations[7][8]
TRPM Channels
TRPM7Jurkat T-cellsInhibition70-170 µM[7]
Store-Operated Calcium Entry (SOCE)
MDA-MB-231 cellsPotentiation≤10 µM[11]
MDA-MB-231 cellsInhibition≥30 µM[11]
Jurkat T-cellsPotentiation≤5 µM[12]
Jurkat T-cellsInhibitionHigher concentrations[12]
Gap Junctions
Connexin 36 (Cx36)N2A cellsInhibition3.0 µM[4]
Connexin 43 (Cx43)N2A cellsInhibition51.6 µM[4]
Connexin 45 (Cx45)N2A cellsInhibition18.1 µM[4]
Connexin 46 (Cx46)N2A cellsInhibition29.4 µM[4]
Connexin 50 (Cx50)N2A cellsInhibition3.7 µM[4]

Experimental Protocols

To aid researchers in designing and interpreting experiments involving channel blockers, detailed methodologies for key experimental techniques are provided below.

Patch-Clamp Electrophysiology for Assessing Channel Blockade

This protocol is a standard method for directly measuring the effect of a compound on ion channel activity.

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto a single cell.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Protocol: Apply a specific voltage protocol to elicit channel currents. The protocol will vary depending on the channel being studied (e.g., voltage ramps or steps).[19][20]

  • Compound Application: Perfuse the cell with a solution containing the channel blocker (e.g., 2-APB) at various concentrations.

  • Data Acquisition and Analysis: Record the channel currents before, during, and after the application of the blocker. Analyze the reduction in current amplitude to determine the extent of inhibition and calculate the IC50 value.

Calcium Imaging for Measuring Store-Operated Calcium Entry

This technique allows for the measurement of changes in intracellular calcium concentration in response to store depletion and the application of blockers.

  • Cell Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Store Depletion: Treat the cells with a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium to deplete the endoplasmic reticulum calcium stores.

  • Calcium Re-addition: Reintroduce a calcium-containing extracellular solution to initiate SOCE.

  • Blocker Application: Add the channel blocker (e.g., 2-APB) at the desired concentration before or after the re-addition of calcium to assess its effect on SOCE.

  • Fluorescence Measurement: Use a fluorescence microscope or a plate reader to measure the changes in the fluorescence intensity of the calcium indicator, which correspond to changes in intracellular calcium levels.

  • Data Analysis: Quantify the rate and amplitude of the calcium increase upon re-addition of calcium in the presence and absence of the blocker.

Visualizing the Complexity of 2-APB's Actions

To better understand the multifaceted interactions of 2-APB within a cell, the following diagrams illustrate its known signaling pathways and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol TRPC TRPC Channels (e.g., TRPC3, C5, C6) TRPV TRPV Channels (e.g., TRPV1, V2, V3) Orai Orai Channels (SOCE) GapJunction Gap Junctions (Connexins) IP3R IP3 Receptor STIM1 STIM1 SERCA SERCA Pump APB 2-APB APB->TRPC Inhibits APB->TRPV Activates (High Conc.) APB->Orai Inhibits (High Conc.) Potentiates (Low Conc.) APB->GapJunction Inhibits APB->IP3R Inhibits APB->STIM1 Inhibits Clustering APB->SERCA Inhibits Acidification Intracellular Acidification APB->Acidification Induces TRPM7 TRPM7 Channel Acidification->TRPM7 Inhibits

Caption: Signaling pathways modulated by 2-APB.

G start Start: Cell Culture (Expressing Channel of Interest) patch_clamp Patch-Clamp Electrophysiology start->patch_clamp ca_imaging Calcium Imaging start->ca_imaging protocol Apply Voltage Protocol (e.g., Voltage Step/Ramp) patch_clamp->protocol dye_loading Load Cells with Calcium Indicator Dye ca_imaging->dye_loading baseline Record Baseline Channel Activity protocol->baseline application Apply 2-APB (Varying Concentrations) baseline->application recording Record Channel Activity in Presence of 2-APB application->recording ca_readdition Re-add Extracellular Calcium application->ca_readdition washout Washout 2-APB recording->washout recovery Record Recovery of Channel Activity washout->recovery analysis Data Analysis: Determine IC50 / EC50 recovery->analysis store_depletion Deplete ER Calcium Stores (e.g., with Thapsigargin) dye_loading->store_depletion store_depletion->application fluorescence_measurement Measure Fluorescence Changes ca_readdition->fluorescence_measurement fluorescence_measurement->analysis

Caption: Experimental workflow for assessing channel blocker specificity.

Conclusion: A Tool to be Used with Caution

While 2-APB can still be a useful pharmacological tool, its lack of specificity demands that researchers exercise extreme caution in its application and in the interpretation of their results. It is imperative to acknowledge its broad range of targets and to design experiments that can differentiate between its various effects. For studies demanding high specificity, the use of more selective pharmacological agents or molecular techniques such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing is strongly recommended. The continued development of more specific derivatives of 2-APB may yet provide more reliable tools for dissecting the complex roles of the ion channels it is known to modulate.

References

Unraveling the Inconsistent Legacy of 2-APB: A Comparative Guide to its Reproducibility in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-aminoethoxydiphenyl borate (2-APB) has long been a tool of both utility and frustration. While widely used to probe intracellular calcium (Ca²⁺) signaling, its effects are notoriously varied across different cell lines, raising critical questions about the reproducibility and interpretation of experimental data. This guide provides a comprehensive assessment of 2-APB's multifaceted actions, presenting comparative data on its effects, detailed experimental protocols for key assays, and visual workflows to clarify its complex mechanisms of action.

The primary target of 2-APB is the store-operated calcium entry (SOCE) pathway, a crucial mechanism for replenishing intracellular Ca²⁺ stores. However, its influence extends to a variety of other channels and receptors, often in a dose-dependent and cell-type-specific manner. This variability underscores the importance of careful experimental design and interpretation when using this compound.

Comparative Analysis of 2-APB's Effects on Store-Operated Calcium Entry

The hallmark of 2-APB's action on SOCE is its biphasic, dose-dependent nature: potentiation at low concentrations and inhibition at higher concentrations. However, the precise concentrations for these effects and the magnitude of the response differ significantly between cell lines.

Cell LineLow Concentration Effect (Potentiation)High Concentration Effect (Inhibition)IC₅₀ for InhibitionKey Findings & References
HEK293 Potentiation of ICRAC at ≤ 20 µMStrong inhibition at ≥ 30 µM~30-50 µM2-APB blocks STIM1 puncta formation. Differential effects on Orai isoforms: partial inhibition of Orai2, sustained activation of Orai3.[1][2]
MDA-MB-231 Enhancement of Ca²⁺ entry at 5-10 µMMaximum block at 50 µMNot explicitly statedDemonstrates the classic bimodal effect on SOCE in a breast cancer cell line.[3]
Jurkat T cells Potentiation of ICRAC at ≤ 5 µmInhibition at higher concentrationsNot explicitly statedEffects on ICRAC are independent of IP₃ receptors.[4]
DT40 B cells Potentiation of ICRACInhibition at higher concentrationsNot explicitly statedEffects of 2-APB on ICRAC are observed in both wild-type and IP₃ receptor-deficient cells.[4]
RBL cells Transient potentiation of ICRACSlow, progressive inhibitionNot explicitly statedThe degree of potentiation is less pronounced compared to Jurkat and DT40 cells.[4]

Impact on Cancer Cell Viability and Proliferation

Beyond its role in Ca²⁺ signaling, 2-APB has been investigated for its potential as an anti-cancer agent. Studies in breast cancer cell lines reveal that 2-APB can suppress viability and induce cell cycle arrest, though these effects are also cell-line dependent.

Cell Line2-APB ConcentrationEffect on Cell ViabilityEffect on Cell CycleKey Findings & References
MDA-MB-231 50-200 µM (24h)Significant suppression at >50 µMIncrease in S phase, decrease in G0/G1 phaseAlso showed a significant effect on apoptosis and LDH release at 200 µM.[5][6]
AU565 50-200 µM (24h)Significant suppression at all tested concentrationsIncrease in S phase, decrease in G0/G1 and G2/M phases[5][6]
T47D 50-200 µM (24h)Significant suppression at all tested concentrationsIncrease in S phase, decrease in G0/G1 and G2/M phases[5][6]
Various (Panel) VariesPotentiated the cytotoxic effect of Bortezomib (BZM)Not specified2-APB sensitized various cancer cell lines to the effects of the proteasome inhibitor BZM.[7]

Experimental Protocols

To aid in the design of reproducible experiments, detailed protocols for common assays used to assess the effects of 2-APB are provided below.

Fura-2 AM Calcium Imaging

This protocol outlines the measurement of intracellular calcium concentration changes in response to 2-APB.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Cells cultured on coverslips

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm.

Procedure:

  • Prepare Fura-2 AM Loading Solution:

    • Dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a 1 mM stock solution.

    • For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.

    • Add Pluronic F-127 (0.02% final concentration) to the loading solution to aid in dye dispersion.

  • Cell Loading:

    • Wash cultured cells once with HBSS.

    • Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the imaging chamber of the fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Record a baseline fluorescence ratio (F340/F380) before adding any compounds.

    • Apply 2-APB at the desired concentrations and record the changes in the fluorescence ratio over time.

XTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of 2-APB or control vehicle (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation:

    • Prepare the XTT/electron-coupling reagent mixture according to the manufacturer's instructions immediately before use.

  • Incubation:

    • Add the XTT mixture to each well and incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

  • Measurement:

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

    • Subtract the absorbance of a reference wavelength (e.g., 630-690 nm) to reduce background noise.

    • Calculate cell viability as a percentage of the control-treated cells.

Whole-Cell Patch-Clamp for ICRAC Measurement

This electrophysiological technique allows for the direct measurement of the calcium release-activated Ca²⁺ current (ICRAC).

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Internal (pipette) solution (e.g., containing Cs-glutamate, Cs-BAPTA, HEPES, Mg-ATP)

  • Store-depleting agent (e.g., thapsigargin or IP₃ in the pipette solution)

Procedure:

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Preparation:

    • Plate cells on coverslips suitable for patch-clamp recording.

  • Recording:

    • Obtain a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., 0 mV).

    • Apply voltage ramps (e.g., -100 to +100 mV) to elicit currents.

  • ICRAC Activation:

    • Induce store depletion either passively by including a high concentration of a Ca²⁺ chelator (e.g., BAPTA) in the pipette solution or actively by applying a SERCA pump inhibitor like thapsigargin to the external solution.

    • The development of a highly inwardly rectifying current is characteristic of ICRAC.

  • 2-APB Application:

    • Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of 2-APB.

    • Record the changes in current amplitude and characteristics to determine the effect of 2-APB.

Visualizing the Mechanisms of 2-APB

To better understand the complex interactions of 2-APB, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1 Orai1 Channel STIM1_active->Orai1 Coupling Ca_ER Ca²⁺ SOCE Ca²⁺ Influx (SOCE) Orai1->SOCE Channel Opening Receptor Receptor Activation PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER_depletion ER Store Depletion IP3->ER_depletion ER_depletion->STIM1_inactive Ca²⁺ dissociation TwoAPB_high 2-APB (High Conc.) TwoAPB_high->STIM1_active Blocks STIM1 Puncta Formation TwoAPB_high->Orai1 Inhibits TwoAPB_low 2-APB (Low Conc.) TwoAPB_low->Orai1 Potentiates

Caption: Signaling pathway of store-operated calcium entry (SOCE) and the dual modulatory effects of 2-APB.

Experimental_Workflow start Start: Culture Cells on Coverslips load_dye Load Cells with Fura-2 AM start->load_dye wash1 Wash to Remove Extracellular Dye load_dye->wash1 deesterify De-esterification wash1->deesterify mount Mount on Microscope deesterify->mount baseline Record Baseline F340/F380 Ratio mount->baseline add_2apb Apply 2-APB baseline->add_2apb record_response Record Ca²⁺ Response add_2apb->record_response analyze Analyze Data record_response->analyze

Caption: A typical experimental workflow for measuring 2-APB's effect on intracellular calcium using Fura-2 imaging.

Logical_Relationships cluster_effects Primary Molecular Effects cluster_cellular Cellular Outcomes cluster_cell_lines Example Cell Lines TwoAPB 2-APB SOCE_mod SOCE Modulation (Biphasic) TwoAPB->SOCE_mod TRP_mod TRP Channel Modulation TwoAPB->TRP_mod IP3R_block IP₃ Receptor Blockade (weak) TwoAPB->IP3R_block Ca_signal Altered Ca²⁺ Signaling SOCE_mod->Ca_signal TRP_mod->Ca_signal IP3R_block->Ca_signal Viability ↓ Cell Viability Ca_signal->Viability Cell_cycle Cell Cycle Arrest Ca_signal->Cell_cycle HEK293 HEK293 (High SOCE) HEK293->SOCE_mod Pronounced Effect MDA_MB_231 MDA-MB-231 (Cancer) MDA_MB_231->Viability Context-Dependent MDA_MB_231->Cell_cycle Context-Dependent Jurkat Jurkat (Immune) Jurkat->SOCE_mod Pronounced Effect

References

Safety Operating Guide

Navigating the Disposal of 2-APB Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of 2-APB (2-Aminoethoxydiphenyl borate) hydrochloride.

It is important to note that specific chemical neutralization or degradation protocols for the disposal of 2-APB hydrochloride are not publicly available. The standard and required procedure is to manage it as hazardous chemical waste, adhering to all institutional, local, state, and federal regulations.

Core Disposal Principle: Treat as Hazardous Waste

This compound must be disposed of through a licensed and approved chemical waste disposal facility. Under no circumstances should it be discarded down the drain or in regular trash. The primary steps for its disposal are outlined in the workflow below.

G cluster_preparation Preparation Phase cluster_accumulation Accumulation Phase cluster_disposal Disposal Phase start Start: Unused or Waste This compound Generated ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe Step 1 container Select a Chemically Compatible Hazardous Waste Container ppe->container Step 2 labeling Properly Label the Container with a Hazardous Waste Tag container->labeling Step 3 transfer Carefully Transfer Waste This compound into the Labeled Container labeling->transfer Proceed to Accumulation seal Securely Seal the Container transfer->seal Step 4 storage Store in a Designated Satellite Accumulation Area (SAA) seal->storage Step 5 pickup Arrange for Waste Pickup by Environmental Health & Safety (EHS) or a Licensed Disposal Vendor storage->pickup Step 6 end End: Proper Disposal by Licensed Facility pickup->end Step 7

Figure 1. A logical workflow for the proper disposal of this compound as hazardous chemical waste.

Essential Safety and Logistical Information

The following table summarizes the key operational and safety considerations for the disposal of this compound.

CategoryRequirementDetailed Guidance
Personal Protective Equipment (PPE) Standard laboratory PPE for handling hazardous chemicals.This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.
Waste Container Chemically compatible and properly sealed.Use a container made of materials such as high-density polyethylene (HDPE) or glass that will not react with the chemical. The original product container is often a suitable choice. Ensure the container has a secure, leak-proof cap.
Labeling Must be clearly and accurately labeled as hazardous waste.The label should include the full chemical name ("this compound" or "2-Aminoethoxydiphenyl borate hydrochloride"), the concentration (if in solution), and any relevant hazard warnings. Follow your institution's specific labeling requirements.
Storage Store in a designated and controlled area.Waste containers should be kept in a designated satellite accumulation area that is secure and away from incompatible materials. The storage area should be well-ventilated.
Disposal Method Professional disposal service.Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Methods may include controlled incineration at a permitted facility.[1]
Prohibited Actions Do not dispose of in standard waste streams.Never pour this compound down the sink or dispose of it in the regular trash.[1] Do not mix with incompatible waste materials.

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols as outlined in Safety Data Sheets (SDS) and laboratory safety manuals. No experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the public domain. The information regarding its hydrolysis and decomposition by hydrogen peroxide is derived from research on its chemical properties and is not intended as a disposal method.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and procedures.

References

Essential Safety and Logistics for Handling 2-APB Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2-APB hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and precision in the laboratory.

Chemical and Physical Properties of Related Compounds

Property5-APB Hydrochloride6-APB HydrochlorideGeneral Remarks
Chemical Formula C₁₁H₁₃NO • HCl[1]C₁₁H₁₃NO • HCl[2]The molecular structure is similar.
Molecular Weight 211.7 g/mol [1]211.7 g/mol Identical molecular weight.
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH411: Toxic to aquatic life with long lasting effects[3]H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH411: Toxic to aquatic life with long lasting effects[3]Assumed to have similar acute toxicity and environmental hazards.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathingP501: Dispose of contents/container in accordance with local/regional/national/international regulations[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathingP501: Dispose of contents/container in accordance with local/regional/national/international regulations[3]Standard precautions for handling harmful substances should be followed.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemical-resistant gloves, with the outer glove being a long-cuffed nitrile or neoprene glove.[5]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5][6]

  • Lab Coat/Gown: A disposable, fluid-resistant gown or a dedicated lab coat made of a low-permeability fabric should be worn.[5]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is required.[7][8]

3. Handling Procedures:

  • Before handling, carefully read all available safety information and have a clear understanding of the experimental protocol.

  • Weigh and transfer the compound within a fume hood to minimize the risk of inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Use dedicated and clearly labeled equipment for handling this compound.

  • Keep containers tightly closed when not in use.[6]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be secure and accessible only to authorized personnel.

  • Keep the container tightly sealed.[3]

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]

  • Seek medical attention if irritation persists.

2. In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Seek immediate medical attention.

3. In Case of Inhalation:

  • Move the individual to fresh air.[4][6]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][6]

  • Seek immediate medical attention.

4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.[4]

  • Never give anything by mouth to an unconscious person.[4]

  • Seek immediate medical attention.[4]

5. In Case of a Spill:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

1. Waste Collection:

  • Collect all contaminated materials, including gloves, disposable lab coats, and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted.

2. Disposal Procedure:

  • For unused or expired this compound, do not dispose of it down the drain or in the regular trash.

  • The recommended disposal method is to mix the compound with an unappealing, inert substance like cat litter or used coffee grounds, place it in a sealed container, and then dispose of it in the designated hazardous waste stream.[9]

  • Alternatively, consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Read_SDS Review Safety Data Sheet (or equivalent documentation) Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Gown, Respirator) Read_SDS->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Gather_PPE->Prepare_Workspace Weigh_Transfer Weigh and Transfer in Fume Hood Prepare_Workspace->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate_Equipment Decontaminate Equipment Conduct_Experiment->Decontaminate_Equipment Spill Spill Conduct_Experiment->Spill Exposure Personal Exposure Conduct_Experiment->Exposure Dispose_Waste Dispose of Hazardous Waste (in labeled container) Decontaminate_Equipment->Dispose_Waste Clean_Workspace Clean Workspace Dispose_Waste->Clean_Workspace Follow_Emergency_Procedures Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Aid) Spill->Follow_Emergency_Procedures Exposure->Follow_Emergency_Procedures

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.